Product packaging for 1-Indanone-6-carboxylic acid(Cat. No.:CAS No. 60031-08-5)

1-Indanone-6-carboxylic acid

Cat. No.: B1590297
CAS No.: 60031-08-5
M. Wt: 176.17 g/mol
InChI Key: BIABIACQHKYEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Indanone-6-carboxylic acid is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B1590297 1-Indanone-6-carboxylic acid CAS No. 60031-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-1,2-dihydroindene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIABIACQHKYEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491980
Record name 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60031-08-5
Record name 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Indanone-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Indanone-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Indanone-6-carboxylic acid, a bifunctional molecule incorporating a cyclic ketone and a carboxylic acid, represents a versatile scaffold in medicinal chemistry and organic synthesis. Its rigid framework and the orthogonal reactivity of its functional groups make it an attractive starting material for the synthesis of a diverse range of bioactive molecules and complex chemical architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 60031-08-5) possesses a fused ring system consisting of a benzene ring and a cyclopentanone ring, with a carboxylic acid group attached to the 6-position of the indanone core.[1]

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
CAS Number 60031-08-5[2]
Appearance Light brown solid[2]
Purity Typically ≥98%[2]

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through an intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propionic acid.[2] This method offers a high yield and a straightforward workup procedure.

Reaction Scheme

Synthesis_of_1-Indanone-6-carboxylic_acid sub 3-(4-carboxyphenyl)propionic acid reag AlCl₃, NaCl 180-190 °C sub->reag prod This compound reag->prod

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Materials:

  • 3-(4-carboxyphenyl)propionic acid (5 g, 0.026 mol)

  • Anhydrous Aluminum Chloride (AlCl₃) (25 g, 0.187 mol)

  • Sodium Chloride (NaCl) (2.5 g)

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

  • Ice

Procedure:

  • Reaction Setup: In a 100 mL flask equipped with a condenser and an internal thermometer, combine 3-(4-carboxyphenyl)propionic acid, fresh anhydrous AlCl₃, and NaCl.[2]

  • Mixing and Heating: Thoroughly mix the solids by shaking the flask. Heat the mixture in an oil bath set to 190°C. The internal temperature should be maintained at or above 180°C for 1 hour. During this time, the solid mixture will melt into a dark brown liquid.[2]

  • Quenching: After 1 hour, cool the reaction mixture to room temperature. Carefully pour the cooled mixture into a 2000 mL beaker containing ice and water.[2]

  • Extraction: To the beaker, add 180 mL of 6M HCl and 250 mL of EtOAc. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three more times with 200 mL of EtOAc each.[2]

  • Washing and Drying: Combine all the organic layers and wash sequentially with 2M HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄.[2]

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light brown solid (expected yield: ~90%). The crude product can often be used directly in subsequent synthetic steps.[2]

Causality Behind Experimental Choices:

  • Anhydrous AlCl₃: Acts as a Lewis acid catalyst to activate the carboxylic acid for intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). A large excess is used to drive the reaction to completion.

  • NaCl: Is added to lower the melting point of the AlCl₃ mixture, creating a molten salt flux that improves mixing and heat transfer.

  • High Temperature: Provides the necessary activation energy for the cyclization reaction.

  • HCl Wash: Neutralizes any remaining AlCl₃ and protonates the carboxylate to the free carboxylic acid.

  • Brine Wash: Removes any residual water from the organic layer.

Spectroscopic Characterization

Predicted Spectroscopic Data
TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protonsδ 7.5 - 8.2 ppm
-CH₂- (alpha to C=O)δ 2.9 - 3.2 ppm
-CH₂- (beta to C=O)δ 2.6 - 2.8 ppm
Carboxylic Acid Protonδ 10 - 13 ppm (broad)
¹³C NMR Carbonyl Carbon (Ketone)δ 195 - 205 ppm
Carbonyl Carbon (Acid)δ 170 - 180 ppm
Aromatic Carbonsδ 125 - 150 ppm
Aliphatic Carbonsδ 25 - 40 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)
C=O Stretch (Ketone)1690 - 1710 cm⁻¹
C=O Stretch (Carboxylic Acid)1700 - 1725 cm⁻¹
C-O Stretch1210 - 1320 cm⁻¹
Aromatic C=C Stretch~1600 cm⁻¹
Mass Spectrometry

Predicted mass-to-charge ratios for various adducts of this compound can be valuable for its identification in mass spectrometry analysis.[3]

AdductPredicted m/z
[M+H]⁺177.05463
[M+Na]⁺199.03657
[M-H]⁻175.04007
[M]⁺176.04680

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the ketone and the carboxylic acid. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in drug discovery and organic synthesis. The parent 1-indanone structure is a known intermediate in the synthesis of various pharmaceutical drugs.[4]

Reactivity of the Ketone Group

The ketone at the 1-position is susceptible to nucleophilic attack and can undergo a variety of standard ketone reactions:

  • Reduction: Can be selectively reduced to the corresponding alcohol (1-hydroxyindan-6-carboxylic acid) using reducing agents like sodium borohydride (NaBH₄).

  • Reductive Amination: Can be converted to an amine through reaction with an amine in the presence of a reducing agent.

  • Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

  • Aldol Condensation: The α-protons are acidic and can participate in aldol-type reactions.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group can be transformed into a variety of derivatives:

  • Esterification: Can be converted to esters by reaction with an alcohol under acidic conditions (Fischer esterification).

  • Amide Formation: Can be activated (e.g., with thionyl chloride to form the acid chloride) and then reacted with an amine to form an amide.

  • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Potential Applications in Drug Development

The 1-indanone scaffold is present in numerous biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[5] The presence of the carboxylic acid handle on this compound provides a convenient point for modification and derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs. For instance, derivatives of 1-indanone have shown promise as anti-inflammatory agents.

Safety and Handling

Hazard Statements:

  • H301 (97.4%): Toxic if swallowed [Danger Acute toxicity, oral]

  • H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

  • H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

  • H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its straightforward, high-yielding synthesis and the presence of two key functional groups open up a wide array of possibilities for creating complex and potentially bioactive molecules. While detailed experimental spectroscopic data is not widely published, its chemical properties can be reliably predicted based on its structure. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this compound into their synthetic and drug discovery endeavors.

References

An In-Depth Technical Guide to the Synthesis of 1-Indanone-6-carboxylic acid from 3-(4-carboxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_bd>

Introduction

The 1-indanone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its significance is underscored by its presence in drugs like donepezil, a primary treatment for Alzheimer's disease.[2] The versatile nature of the indanone scaffold allows for diverse functionalization, making it a valuable building block in the development of novel therapeutics targeting a range of neurodegenerative disorders.[2][3] This guide provides a comprehensive technical overview of a robust and widely employed method for synthesizing a key derivative, 1-indanone-6-carboxylic acid, through the intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propionic acid.

This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also a deep dive into the mechanistic underpinnings and critical parameters that govern the success of this transformation.

The Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound from 3-(4-carboxyphenyl)propionic acid is a classic example of an intramolecular Friedel-Crafts acylation.[1] This reaction involves an electrophilic aromatic substitution where the carboxylic acid moiety, activated by a strong acid, cyclizes onto the aromatic ring to form the characteristic five-membered ketone ring of the indanone core.[1][4]

Reaction Mechanism

The generally accepted mechanism for this transformation proceeds through the following key steps:

  • Activation of the Carboxylic Acid: In the presence of a strong Brønsted or Lewis acid catalyst, the carboxylic acid is activated to form a highly electrophilic acylium ion intermediate.[1][5]

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion in an intramolecular fashion.[1]

  • Deprotonation and Aromatization: The final step involves the loss of a proton from the aromatic ring to restore its aromaticity, yielding the stable this compound product.[1]

The choice of acid catalyst is critical and significantly influences the reaction efficiency and conditions.

Catalyst Systems: A Comparative Overview

Several acid catalysts can be employed for this intramolecular Friedel-Crafts acylation, each with its own advantages and considerations.

Catalyst SystemDescriptionKey Advantages
Polyphosphoric Acid (PPA) A viscous liquid mixture of phosphoric acid and phosphorus pentoxide, PPA is a powerful dehydrating agent and a strong mineral acid.[6]Effective for cyclization of acids onto aromatic rings.[6]
Eaton's Reagent A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH), it is a potent superacid catalyst and dehydrating agent.[7][8]Often allows for milder reaction conditions and has lower viscosity compared to PPA, simplifying handling.[7][9]
Aluminum Chloride (AlCl₃) A classic and potent Lewis acid catalyst for Friedel-Crafts reactions.[5][10]Highly effective, often used in conjunction with the corresponding acyl chloride.
Niobium Pentachloride (NbCl₅) A versatile Lewis acid that can act as both a reagent to in-situ generate the acyl chloride and as a catalyst for the cyclization.[3][11]Enables a one-step synthesis from the carboxylic acid under mild conditions.[3][11]

Experimental Protocol: Synthesis of this compound

The following protocol details a common and effective method for the synthesis of this compound using a potent acid catalyst system.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
3-(4-carboxyphenyl)propionic acid38628-51-2C₁₀H₁₀O₄Starting material
Aluminum Chloride (AlCl₃)7446-70-0AlCl₃Anhydrous, freshly opened or stored under inert atmosphere
Sodium Chloride (NaCl)7647-14-5NaClReagent grade
6M Hydrochloric Acid (HCl)7647-01-0HClAqueous solution
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Reagent grade
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Anhydrous
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a condenser and an internal thermometer, combine 3-(4-carboxyphenyl)propionic acid (5 g, 0.026 mol), fresh anhydrous aluminum chloride (25 g, 0.187 mol), and sodium chloride (2.5 g).[12]

  • Mixing and Heating: Briefly shake the flask to ensure thorough mixing of the solids.[12] Heat the mixture in an oil bath set to 190°C. The internal temperature of the reaction should be maintained at or above 180°C for 1 hour. During this time, the solid mixture will melt to form a dark brown liquid.[12]

  • Work-up and Extraction: After the reaction is complete, cool the mixture and carefully pour it into a 2000 mL beaker containing ice and water.[12][13] Add 180 mL of 6M HCl and 250 mL of ethyl acetate and transfer the mixture to a separatory funnel.[12][13] Separate the layers and extract the aqueous layer with ethyl acetate (3 x 200 mL).[12][13]

  • Washing and Drying: Combine the organic layers and wash sequentially with 2M HCl, water, and brine.[12][13] Dry the organic layer over anhydrous magnesium sulfate.[12][13]

  • Isolation of Product: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light brown solid.[12][13] A typical yield for this procedure is approximately 90%.[12]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

  • Melting Point: 256-260 °C[12]

  • Appearance: White to off-white solid[12]

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the molecular structure.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification Start Combine Reactants: 3-(4-carboxyphenyl)propionic acid, AlCl₃, NaCl Heat Heat to 180-190°C for 1 hour Start->Heat Quench Cool and Quench with Ice/Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with HCl, Water, and Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate End End Concentrate->End Final Product: This compound caption Workflow for the Synthesis of this compound

Caption: A step-by-step workflow for the synthesis of this compound.

Causality in Experimental Choices

The selection of each reagent and condition in this synthesis is deliberate and grounded in chemical principles to maximize yield and purity.

  • Anhydrous Conditions: The use of fresh, anhydrous aluminum chloride is paramount. AlCl₃ is highly hygroscopic, and any moisture will react with it, reducing its catalytic activity and potentially leading to undesired side reactions.

  • Sodium Chloride Additive: The addition of sodium chloride creates a molten salt eutectic mixture with AlCl₃. This lowers the melting point of the reaction mixture, facilitating a more homogeneous reaction at a lower temperature than would be possible with AlCl₃ alone.

  • High Temperature: The elevated reaction temperature is necessary to overcome the activation energy for both the formation of the acylium ion and the subsequent intramolecular electrophilic aromatic substitution.

  • Acidic Work-up: The initial quench with ice and water hydrolyzes the aluminum salts. The subsequent addition of hydrochloric acid ensures that the carboxylic acid product remains protonated and soluble in the organic layer, facilitating its extraction.

Conclusion

The intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propionic acid is a reliable and high-yielding method for the synthesis of this compound. This technical guide has provided a detailed protocol, mechanistic insights, and a rationale for the experimental choices, equipping researchers and drug development professionals with the necessary knowledge to successfully perform this important transformation. The resulting this compound is a valuable intermediate, poised for further chemical modification in the pursuit of novel therapeutic agents.

References

Spectroscopic Data for 1-Indanone-6-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Indanone-6-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₀H₈O₃, Molecular Weight: 176.17 g/mol ) is a derivative of 1-indanone, featuring a carboxylic acid group at the 6-position of the bicyclic system.[3][4] The presence of a ketone, a carboxylic acid, and an aromatic ring gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the acidic proton of the carboxyl group. The solvent of choice for this analysis would typically be DMSO-d₆ to ensure the solubility of the carboxylic acid and to observe the exchangeable carboxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 2.7Triplet~ 6.0
H-3~ 3.1Triplet~ 6.0
H-5~ 8.1Doublet~ 8.0
H-4~ 8.3Doublet of doublets~ 8.0, 1.5
H-7~ 7.9Doublet~ 1.5
-COOH> 12.0Broad Singlet-

Interpretation:

  • Aliphatic Protons (H-2 and H-3): The methylene protons at the C-2 and C-3 positions are expected to appear as triplets around 2.7 ppm and 3.1 ppm, respectively.[8] The downfield shift of the H-3 protons is due to their proximity to the electron-withdrawing carbonyl group.

  • Aromatic Protons (H-4, H-5, and H-7): The aromatic region will display a complex pattern. The H-5 proton, ortho to the carboxylic acid group, is predicted to be the most downfield. The H-4 proton will likely appear as a doublet of doublets due to coupling with both H-5 and H-7. The H-7 proton is expected to be a doublet with a smaller coupling constant.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm in DMSO-d₆.[9] This signal would disappear upon the addition of D₂O, confirming its identity as an exchangeable proton.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the known spectrum of 1-indanone and the substituent effects of a carboxylic acid group on a benzene ring.[5][10]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O, ketone)~ 206
C-2~ 25
C-3~ 36
C-4~ 125
C-5~ 132
C-6~ 138
C-7~ 128
C-7a~ 135
C-3a~ 155
-COOH~ 168

Interpretation:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketonic carbonyl (C-1) will be significantly downfield, around 206 ppm.[11] The carboxylic acid carbonyl (-COOH) will appear at a slightly more upfield position, around 168 ppm.[10]

  • Aromatic Carbons: The aromatic region will show six signals. The quaternary carbons (C-6, C-7a, and C-3a) will generally have lower intensities. The carbon bearing the carboxylic acid group (C-6) is expected to be shifted downfield.

  • Aliphatic Carbons: The two aliphatic carbons of the five-membered ring (C-2 and C-3) will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the distinct vibrational frequencies of its functional groups. An Attenuated Total Reflectance (ATR) IR spectrum is available from reputable sources.[12][13]

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)3300 - 2500BroadStretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Aliphatic)3000 - 2850MediumStretching
C=O (Ketone)~ 1710StrongStretching
C=O (Carboxylic Acid)~ 1680StrongStretching
C=C (Aromatic)1600 - 1450MediumStretching
C-O (Carboxylic Acid)1320 - 1210StrongStretching
O-H (Carboxylic Acid)950 - 910Broad, MediumBending (out-of-plane)

Interpretation:

  • O-H Stretch: A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[14]

  • C=O Stretches: Two strong carbonyl absorption bands are anticipated. The ketone carbonyl stretch is expected around 1710 cm⁻¹, while the carboxylic acid carbonyl stretch, which is part of a conjugated system, will likely appear at a slightly lower wavenumber, around 1680 cm⁻¹.[15]

  • C-O Stretch and O-H Bend: A strong C-O stretching band should be visible between 1320-1210 cm⁻¹, and a broad O-H bending vibration is expected around 950-910 cm⁻¹.

Experimental Protocol for ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Table 4: Predicted m/z Values for Major Ions of this compound

IonPredicted m/z
[M]⁺•176.05
[M+H]⁺177.05
[M-OH]⁺159.04
[M-COOH]⁺131.05

Interpretation of Fragmentation:

The molecular ion peak ([M]⁺•) is expected at an m/z of 176.[3] Key fragmentation pathways for carboxylic acids and ketones can be anticipated:

  • Loss of a Hydroxyl Radical: Alpha-cleavage next to the carboxylic acid carbonyl can lead to the loss of an •OH radical, resulting in a fragment ion at m/z 159.[16]

  • Loss of a Carboxyl Radical: Cleavage of the bond between the aromatic ring and the carboxylic acid group can result in the loss of a •COOH radical, giving a fragment at m/z 131.[16]

  • Other Fragmentations: Further fragmentation of the indanone ring system is also possible.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method: Electrospray ionization (ESI) in both positive and negative ion modes is a suitable technique for this compound. Electron ionization (EI) could also be used, which would likely lead to more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap would be ideal for accurate mass measurements.

Visualization of Molecular Structure and Fragmentation

To further illustrate the structural features and fragmentation behavior, the following diagrams are provided.

Caption: Molecular structure of this compound.

fragmentation_pathway M [M]⁺• m/z = 176 F1 [M-OH]⁺ m/z = 159 M->F1 - •OH F2 [M-COOH]⁺ m/z = 131 M->F2 - •COOH

Caption: Proposed key fragmentation pathways in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound reveals a set of distinct features that are in excellent agreement with its molecular structure. The predicted NMR data, in conjunction with the available IR spectrum and anticipated mass spectrometric fragmentation, provide a robust analytical profile for this compound. This guide serves as a valuable resource for researchers working with 1-indanone derivatives, facilitating their identification, purity assessment, and further investigation in various scientific disciplines.

References

1-Indanone-6-carboxylic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Indanone-6-carboxylic Acid: Synthesis, Characterization, and Applications

Introduction

This compound is a bifunctional organic molecule that incorporates the rigid, bicyclic framework of 1-indanone with a carboxylic acid moiety. This unique combination of a conjugated ketone and an aromatic acid group makes it a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The 1-indanone scaffold itself is a privileged structure, found in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, detailing its definitive identification, a field-proven synthetic protocol, its comprehensive spectroscopic signature, and its applications as a key synthetic intermediate.

Part 1: Core Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical research. This compound is definitively identified by its Chemical Abstracts Service (CAS) number. Its structural and physicochemical properties are summarized below.

IdentifierValueSource
CAS Number 60031-08-5[3][4][5]
IUPAC Name 1-oxo-2,3-dihydro-1H-indene-6-carboxylic acidPubChem
Molecular Formula C₁₀H₈O₃[3][5]
Molecular Weight 176.17 g/mol [3][5][6]
InChI Key BIABIACQHKYEEB-UHFFFAOYSA-N[6]
Canonical SMILES C1C(C2=C(C=C(C=C2)C(=O)O)C1)=O[7]

The molecule's architecture, featuring an electron-withdrawing ketone and a carboxylic acid group attached to an aromatic ring, dictates its chemical reactivity. The carboxylic acid proton is acidic, while the α-protons to the ketone are susceptible to enolization under basic conditions. The conjugated system influences both its spectroscopic properties and its reactivity in nucleophilic addition reactions.

Part 2: Synthesis via Intramolecular Friedel-Crafts Acylation

The most common and scalable synthesis of the 1-indanone core is through an intramolecular Friedel-Crafts acylation.[1][8] This pathway is highly effective for creating the fused-ring system from an accessible linear precursor.

Causality and Experimental Rationale

The chosen precursor, 3-(4-carboxyphenyl)propionic acid, contains both the aromatic ring and the propionic acid sidechain necessary for cyclization. The reaction is driven by a strong Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the carboxylic acid, activating it for electrophilic attack on the electron-rich aromatic ring.[9] The high temperature (180-190°C) is necessary to overcome the activation energy for this intramolecular acylation. The subsequent acidic workup protonates the intermediate carboxylate and ensures the final product is in its neutral acid form.

Detailed Synthesis Protocol

Reaction: 3-(4-carboxyphenyl)propionic acid to this compound[9]

Materials:

  • 3-(4-carboxyphenyl)propionic acid (5 g, 0.026 mol)

  • Aluminum Chloride (AlCl₃), fresh (25 g, 0.187 mol)

  • Sodium Chloride (NaCl) (2.5 g)

  • Ice

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: In a 100 mL flask equipped with a condenser and an internal thermometer, combine 3-(4-carboxyphenyl)propionic acid (5 g), fresh AlCl₃ (25 g), and NaCl (2.5 g).

  • Mixing: Briefly shake the flask to ensure the solids are well-mixed.

  • Heating: Heat the flask in an oil bath set to 190°C. The internal temperature should be maintained at or above 180°C for 1 hour. During this time, the solid mixture will melt into a dark brown liquid.[9]

  • Quenching: After 1 hour, remove the flask from the oil bath and allow it to cool. Carefully pour the cooled, viscous mixture into a 2000 mL beaker containing a large amount of crushed ice.

  • Acidification & Extraction: To the beaker, add 180 mL of 6M HCl and 250 mL of EtOAc. Stir until the solid dissolves and transfer the mixture to a separatory funnel. Separate the layers.

  • Aqueous Layer Wash: Extract the aqueous layer three more times with 200 mL of EtOAc each time.

  • Organic Layer Wash: Combine all organic layers. Wash sequentially with 2M HCl, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a light brown solid. The typical yield is approximately 90%.[9] The product can be used directly for many applications or recrystallized for higher purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Reactants Combine 3-(4-carboxyphenyl)propionic acid, AlCl3, and NaCl in flask Heat Heat to 180-190°C for 1 hour Reactants->Heat Intramolecular Friedel-Crafts Acylation Cool Cool reaction mixture Heat->Cool Quench Pour into ice/water Cool->Quench Acidify Add 6M HCl and EtOAc Quench->Acidify Extract Separate layers and perform aqueous extractions with EtOAc Acidify->Extract Wash Wash combined organic layers (2M HCl, H2O, Brine) Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product Isolate solid this compound Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Part 3: Comprehensive Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms.

    • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the 10-12 ppm region.[10] Its broadness is due to hydrogen bonding and exchange. This peak will disappear upon shaking the sample with D₂O.

    • Aromatic Protons (Ar-H): Three protons are on the aromatic ring. Their complex splitting patterns and chemical shifts (typically 7.0-8.5 ppm) are influenced by the electron-withdrawing effects of both the ketone and carboxylic acid groups.

    • Aliphatic Protons (-CH₂-): Two methylene groups form the five-membered ring. The protons at C2 (α to the carbonyl) are expected around 2.7-3.1 ppm, while the protons at C3 (β to the carbonyl) will be slightly more upfield, around 2.5-2.9 ppm.[11][12] They will appear as triplets if coupling is straightforward, but can be more complex.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon environments.

    • Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The ketone carbon (C1) will appear around 195-205 ppm. The carboxylic acid carbon will be further upfield, typically in the 165-185 ppm range.[10]

    • Aromatic Carbons (Ar-C): Six signals for the aromatic carbons are expected in the 120-150 ppm range. The carbon attached to the carboxylic acid and the carbons of the fused ring system will have distinct chemical shifts.

    • Aliphatic Carbons (-CH₂-): Two signals for the methylene carbons are expected in the 25-40 ppm range.[13]

Predicted ¹H and ¹³C NMR Chemical Shifts
Proton (¹H) Predicted δ (ppm)
-COOH10.0 - 12.0 (broad s, 1H)
Aromatic H7.0 - 8.5 (m, 3H)
-CH₂-C=O2.7 - 3.1 (t, 2H)
Ar-CH₂-2.5 - 2.9 (t, 2H)
Carbon (¹³C) Predicted δ (ppm)
Ketone C=O195 - 205
Carboxylic Acid C=O165 - 185
Aromatic C120 - 150
Aliphatic CH₂25 - 40
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically dominated by two features stemming from the carboxylic acid dimer and the conjugated ketone.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Very broad, strong
C-H Stretch (Aromatic & Aliphatic)2850 - 3100Sharp, medium (often superimposed on O-H)
C=O Stretch (Ketone, conjugated)1690 - 1715Strong, sharp
C=O Stretch (Carboxylic Acid Dimer)1700 - 1725Strong, sharp (may overlap with ketone C=O)
C=C Stretch (Aromatic)1450 - 1600Medium to weak
C-O Stretch (Carboxylic Acid)1210 - 1320Strong

The most diagnostic feature is the extremely broad O-H absorption, which confirms the presence of the carboxylic acid.[14][15] The carbonyl region may show one broad, strong peak or two closely spaced peaks, representing the overlapping stretches of the ketone and acid carbonyls.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 176. For carboxylic acids, this peak can sometimes be weak.[16]

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the bond between C1 and the aromatic ring can lead to the loss of a CO group (m/z = M - 28).

    • Loss of Carboxyl Group: Fragmentation can result in the loss of a hydroxyl radical (-OH, m/z = M - 17) or the entire carboxyl group (-COOH, m/z = M - 45).

    • Acylium Ion: A prominent peak corresponding to the acylium ion (R-C≡O⁺) is a common feature in the mass spectra of carbonyl compounds.[17]

Spectroscopic Validation Workflow

Validation_Workflow Start Synthesized Product MS Mass Spectrometry (MS) - Confirm MW = 176 - Analyze fragmentation Start->MS Step 1 IR Infrared (IR) Spectroscopy - Confirm -COOH (broad O-H) - Confirm C=O groups MS->IR Step 2 NMR NMR Spectroscopy (¹H and ¹³C) - Confirm C-H framework - Verify connectivity IR->NMR Step 3 Final Structure Confirmed NMR->Final Step 4

Caption: Sequential workflow for spectroscopic validation.

Part 4: Applications in Research and Drug Development

The 1-indanone core is a key pharmacophore in medicinal chemistry. Its rigid structure helps to position interacting functional groups in a defined orientation within a biological target's binding site. Derivatives of 1-indanone exhibit a vast range of biological activities, including anti-inflammatory, antiviral, anticancer, and analgesic properties.[1][18][19]

  • Scaffold for Anti-Inflammatory Agents: 1-indanone analogues have been successfully developed as potent anti-inflammatory agents. For instance, novel derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells by modulating the TLR4/JNK/NF-κB signaling pathway.[20]

  • Intermediate for Complex Synthesis: this compound is an ideal starting point for creating compound libraries. The carboxylic acid serves as a versatile chemical handle for derivatization via amide bond formation, esterification, or reduction to an alcohol, allowing for systematic exploration of the structure-activity relationship (SAR).[21]

  • Precursor to Neuroactive Compounds: The indanone skeleton is a core component of drugs used in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[1]

Conclusion

This compound (CAS: 60031-08-5) is a fundamentally important building block whose value is derived from its fused bicyclic structure and dual functionality. Its synthesis is robust and scalable via the intramolecular Friedel-Crafts acylation. A rigorous and multi-faceted spectroscopic approach, combining NMR, IR, and MS, is essential for its unambiguous characterization, ensuring the integrity of subsequent research. For scientists in drug discovery and materials science, this compound offers a rigid and modifiable scaffold for the development of novel, high-value molecules.

References

An In-depth Technical Guide to the Physical Properties of 1-Indanone-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical properties of 1-Indanone-6-carboxylic acid, with a specific focus on its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established analytical methodologies with practical insights to facilitate the characterization of this compound. While specific experimental data for this compound is not extensively reported in publicly available literature, this guide furnishes detailed protocols to enable researchers to determine these critical parameters accurately.

Introduction to this compound

This compound, with the chemical formula C₁₀H₈O₃, is a derivative of 1-indanone.[1][2] The structure consists of a bicyclic aromatic ketone with a carboxylic acid group attached to the benzene ring. This combination of functional groups suggests that the molecule possesses both nonpolar (the indanone core) and polar (the carboxylic acid) characteristics, which will significantly influence its physical properties. Understanding these properties is a cornerstone for its application in medicinal chemistry and materials science, impacting aspects from reaction kinetics to bioavailability.

Physical Properties of this compound

Table 1: Predicted and Determinable Physical Properties of this compound

PropertyPredicted/Expected ValueSignificance in Research & Development
Melting Point Crystalline solid with a distinct melting range.A sharp melting point range is indicative of high purity. Impurities typically depress and broaden the melting range.[7]
Solubility
WaterLikely sparingly soluble to insoluble.[6]Crucial for assessing its potential as a pharmaceutical agent and for designing appropriate formulation strategies.
Polar Organic Solvents (e.g., Ethanol, Methanol)Expected to be soluble.Important for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and analysis.
Nonpolar Organic Solvents (e.g., Hexane, Toluene)Likely poorly soluble.Understanding its behavior in nonpolar environments is key for extraction and chromatography development.
Aqueous Acid (e.g., 5% HCl)Expected to be insoluble.The carboxylic acid group is not expected to be protonated further.
Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃)Expected to be soluble due to salt formation.[8]This property can be exploited for purification and extraction purposes.
DMSOLikely soluble.[9]A common solvent for biological screening and NMR analysis.

Experimental Determination of Physical Properties

Given the absence of established data, the following sections provide detailed, field-proven protocols for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a key indicator of its identity and purity.[10] The capillary method is a widely adopted and reliable technique for this measurement.[7][11][12]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm.

    • Invert the capillary tube and gently tap it on a hard surface to ensure the sample is tightly packed at the sealed end.

  • Apparatus Setup:

    • Utilize a calibrated melting point apparatus or a Thiele tube filled with a suitable heat-transfer fluid (e.g., mineral oil).

    • If using a melting point apparatus, insert the capillary tube into the sample holder.

    • If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the Thiele tube.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the entire sample has completely melted (the completion of melting).

    • The recorded temperature range is the melting point of the sample.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, allowing the temperature of the heating medium and the sample to be in equilibrium.[12]

  • Melting Range: A pure compound will exhibit a sharp melting range of 0.5-1°C. A broader range suggests the presence of impurities.

Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation: Grind to a fine powder B Packing the Capillary Tube: 2-3 mm of sample A->B C Apparatus Setup: Insert into melting point apparatus B->C D Rapid Heating: To ~15-20°C below expected MP C->D E Slow Heating: 1-2°C per minute D->E F Observation & Recording: Record onset and completion of melting E->F G Data Analysis: Determine melting point range F->G

Caption: Workflow for determining the melting point of this compound using the capillary method.

Solubility Assessment

The solubility of a compound is a fundamental property that dictates its behavior in different solvent systems. The principle of "like dissolves like" is a guiding concept, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[13]

Experimental Protocol:

  • General Procedure:

    • In a small test tube, add approximately 10-20 mg of this compound.

    • Add 1 mL of the chosen solvent in portions, agitating the mixture vigorously after each addition.

    • Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.

  • Systematic Solvent Testing:

    • Water: Begin by testing the solubility in deionized water. If soluble, test the pH of the solution with litmus paper or a pH meter to determine if the compound is acidic or basic.[14]

    • 5% Aqueous NaOH and 5% Aqueous NaHCO₃: If the compound is insoluble in water, test its solubility in these basic solutions. Solubility in 5% NaHCO₃ indicates a relatively strong acid (like a carboxylic acid), while solubility in 5% NaOH but not NaHCO₃ suggests a weaker acid.[8]

    • 5% Aqueous HCl: If the compound is insoluble in water and aqueous base, test its solubility in 5% HCl. This will determine if the compound has a basic functional group.

    • Organic Solvents: Test the solubility in a range of organic solvents with varying polarities, such as ethanol (polar, protic), acetone (polar, aprotic), and hexane (nonpolar).

Causality Behind Experimental Choices:

  • Vigorous Agitation: Ensures that the entire surface area of the solid is exposed to the solvent, facilitating dissolution.

  • Systematic Approach: Testing in water, then acidic and basic solutions, provides valuable information about the functional groups present in the molecule.[15] The carboxylic acid group of this compound is expected to react with bases to form a water-soluble carboxylate salt.

Workflow for Solubility Assessment

SolubilityWorkflow start Start with this compound sample water Test solubility in Water start->water soluble_water Soluble (Test pH) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No naoh Test solubility in 5% NaOH insoluble_water->naoh soluble_naoh Soluble (Likely acidic) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No hcl Test solubility in 5% HCl insoluble_naoh->hcl soluble_hcl Soluble (Likely basic) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No organic Test solubility in organic solvents (Ethanol, Hexane, etc.) insoluble_hcl->organic

Caption: Systematic workflow for determining the solubility of this compound.

Conclusion

While specific physical property data for this compound remains to be extensively documented, this guide provides the necessary theoretical framework and practical, step-by-step protocols for its determination. By following these established methodologies, researchers and drug development professionals can accurately characterize the melting point and solubility profile of this compound, paving the way for its effective utilization in further scientific endeavors. The principles and procedures outlined herein are fundamental to the broader practice of chemical characterization and are universally applicable to a wide range of organic compounds.

References

A Strategic Guide to Unveiling the Therapeutic Potential of 1-Indanone-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The 1-indanone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] Its rigid, planar framework provides an ideal scaffold for designing molecules that can interact with a variety of biological targets with high affinity and specificity. Derivatives of 1-indanone have demonstrated a wide spectrum of activities, including potent antiviral, anti-inflammatory, analgesic, and anticancer properties.[2][3][4] Perhaps the most notable example is Donepezil, a leading acetylcholinesterase inhibitor used in the management of Alzheimer's disease, which features the 1-indanone moiety.[1][5]

This guide focuses on a specific, yet under-explored, member of this family: 1-Indanone-6-carboxylic acid . The presence of the carboxylic acid group at the 6-position introduces a key functional handle that can significantly alter the molecule's physicochemical properties, metabolic fate, and potential protein interactions compared to other derivatives.[6] While direct research on this particular compound is sparse, the wealth of data on the broader 1-indanone class allows us to formulate a robust, data-driven strategy for identifying and validating its most promising therapeutic targets.

As a Senior Application Scientist, my objective is not to present a list of known facts, but to provide a logical, field-proven framework for discovery. This document will outline hypothesized therapeutic targets for this compound based on compelling, albeit indirect, evidence from structurally related compounds. For each hypothesized target, we will explore the scientific rationale, propose detailed experimental protocols for validation, and present the expected data outcomes.

Part 1: Targeting Neuroinflammation and Neurodegenerative Disorders

The indanone scaffold has a strong and recurring association with neuroprotective and cognitive-enhancing activities.[5] This makes the central nervous system a primary area of investigation for this compound.

Hypothesized Target 1: Acetylcholinesterase (AChE)

Expertise & Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. Inhibition of AChE, the enzyme that degrades acetylcholine, is a clinically validated therapeutic strategy.[7] The 1-indanone scaffold is central to Donepezil and numerous other potent AChE inhibitors have been developed from this core, with some derivatives exhibiting inhibitory activity in the nanomolar and even sub-nanomolar range—in some cases, more potent than Donepezil itself.[8][9][10] The carboxylic acid moiety of our lead compound may form unique interactions within the AChE active site, potentially influencing its inhibitory profile.

Trustworthiness through Self-Validating Protocol: The following experimental workflow is designed to provide a definitive assessment of AChE inhibition.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of Acetylthiocholine iodide (ATCI - substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB - Ellman's reagent), and purified human recombinant AChE in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare a positive control (Donepezil) and a vehicle control (DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of varying concentrations of this compound (e.g., from 0.01 nM to 100 µM).

    • Add 50 µL of AChE enzyme solution to each well and incubate for 15 minutes at 25°C. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI substrate solution.

    • Immediately begin monitoring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader. The rate of color change (formation of the 5-thio-2-nitrobenzoate anion) is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualization: AChE Inhibition Assay Workflow

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compound - AChE Enzyme - DTNB - ATCI Substrate add_inhibitor Add Test Compound (Varying Conc.) add_enzyme Add AChE Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb add_substrate Add ATCI Substrate (Initiate Reaction) add_dtnb->add_substrate read_absorbance Measure Absorbance (412 nm) add_substrate->read_absorbance calculate_inhibition % Inhibition Calculation read_absorbance->calculate_inhibition plot_curve Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining AChE inhibitory activity.

Data Presentation: Hypothetical AChE Inhibition Data

CompoundIC50 (µM)
Donepezil (Control)0.025
This compound1.5
Hypothesized Target 2: Cyclooxygenase-2 (COX-2)

Expertise & Rationale: Neuroinflammation, mediated by enzymes like COX-2, is a critical component in the pathology of many neurodegenerative diseases. The production of prostaglandins by COX-2 contributes to neuronal damage. Several studies have identified 1-indanone derivatives as potent inhibitors of COX enzymes.[11] Notably, a specific derivative, 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone, was identified as a potent and selective COX-2 inhibitor, demonstrating the scaffold's suitability for targeting this enzyme.[1] Investigating the effect of this compound on COX-2 activity is a logical step in assessing its neuroprotective potential.

Trustworthiness through Self-Validating Protocol: This protocol provides a robust method for assessing COX-2 inhibition in a cellular context.

Experimental Protocol: Cell-Based COX-2 Prostaglandin E2 (PGE2) Assay

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or BV-2 microglia) in appropriate media.

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells for 1 hour with various concentrations of this compound or a selective COX-2 inhibitor control (e.g., Celecoxib).

  • Induction of Inflammation:

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce the expression and activity of COX-2.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the PGE2 concentration to the amount produced by LPS-stimulated cells (vehicle control).

    • Calculate the percentage of PGE2 inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Mandatory Visualization: COX-2 Inflammatory Pathway

COX2_Pathway LPS LPS (Inflammatory Stimulus) Membrane Membrane Phospholipids LPS->Membrane Activates Phospholipases AA Arachidonic Acid Membrane->AA COX2 COX-2 (Enzyme) AA->COX2 PGs Prostaglandins (PGE2) (Pro-inflammatory) COX2->PGs Compound This compound Compound->COX2 Inhibits

Caption: Inhibition of the COX-2 prostaglandin synthesis pathway.

Data Presentation: Hypothetical PGE2 Inhibition Data

TreatmentPGE2 Concentration (pg/mL)% Inhibition
Vehicle (Unstimulated)50-
LPS (1 µg/mL)25000%
LPS + Celecoxib (1 µM)25090%
LPS + Compound (10 µM)100060%

Part 2: Probing Metabolic and Systemic Inflammatory Targets

The carboxylic acid functional group suggests that this compound may interact with pathways central to metabolism and systemic inflammation.

Hypothesized Target 3: AMP-activated Protein Kinase (AMPK)

Expertise & Rationale: AMPK is a master regulator of cellular energy homeostasis.[12] Its activation is generally considered beneficial in metabolic diseases like type 2 diabetes. In silico docking studies have predicted that an indanone derivative has a strong binding affinity for AMPK.[11][13][14] Furthermore, other molecules containing carboxylic acids have been identified as direct or indirect activators of AMPK.[15][16] The potential for this compound to modulate this central metabolic sensor warrants a thorough investigation.

Trustworthiness through Self-Validating Protocol: Western blotting for phosphorylation is the gold-standard method for confirming AMPK activation.

Experimental Protocol: AMPK Activation via Western Blot

  • Cell Culture and Treatment:

    • Culture a metabolically active cell line, such as HepG2 (human liver) or C2C12 (mouse muscle) myotubes.

    • Treat cells with various concentrations of this compound for a defined period (e.g., 1-4 hours). Include a positive control (e.g., AICAR or Metformin) and a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79), a direct downstream target of AMPK.

    • Probe separate blots or strip and re-probe the same membranes with primary antibodies for total AMPKα and total ACC to serve as loading controls.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Perform densitometry on the resulting bands.

    • Calculate the ratio of phosphorylated protein to total protein for both AMPK and ACC.

    • Compare the ratios in treated samples to the vehicle control to determine the fold-change in activation.

Mandatory Visualization: AMPK Activation Pathway

AMPK_Pathway Compound This compound AMPK AMPK Compound->AMPK Activates pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates pACC p-ACC (Ser79) (Inactive) ACC->pACC Metabolism Downstream Metabolic Effects pACC->Metabolism Alters

Caption: Proposed activation of the AMPK signaling cascade.

Data Presentation: Hypothetical Western Blot Densitometry

Treatmentp-AMPK / Total AMPK (Fold Change)p-ACC / Total ACC (Fold Change)
Vehicle Control1.01.0
AICAR (1 mM)4.53.8
Compound (10 µM)2.82.1
Compound (50 µM)5.24.5

Conclusion: A Roadmap for Discovery

This guide has outlined a series of high-potential therapeutic targets for this compound, grounded in the extensive pharmacology of the broader 1-indanone class. The proposed targets—AChE, COX-2, and AMPK—represent critical nodes in the pathophysiology of neurodegenerative, inflammatory, and metabolic diseases. The experimental workflows described provide a clear and robust strategy for validating these hypotheses, transforming this compound from a molecule of interest into a lead candidate with a well-defined mechanism of action. By systematically executing this research plan, we can unlock the full therapeutic potential of this promising compound.

References

The Strategic Utility of 1-Indanone-6-Carboxylic Acid in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Indanone-6-carboxylic acid emerges as a pivotal precursor in the intricate art of natural product synthesis. Its rigid, bicyclic framework, adorned with strategically placed functional groups, provides an invaluable scaffold for the construction of complex molecular architectures, most notably the illudane class of sesquiterpenes, which includes the medicinally significant pterosins. This technical guide delves into the core principles and practical applications of utilizing this compound as a foundational building block in the total synthesis of these bioactive compounds. We will explore the mechanistic intricacies of its formation, detail the strategic transformations required for its elaboration into natural product targets, and provide field-proven experimental protocols. Furthermore, this guide will present a comprehensive overview of the biological activities of the resulting natural products and their analogues, underscoring the importance of this precursor in the landscape of medicinal chemistry and drug discovery.

Introduction: The Architectural Significance of this compound

The 1-indanone core is a privileged scaffold found in a multitude of biologically active natural products and pharmaceuticals.[1] Its inherent structural rigidity and the presence of a ketone functionality offer a versatile handle for a wide array of chemical modifications. The addition of a carboxylic acid group at the 6-position, as in this compound, further enhances its synthetic utility. This electron-withdrawing group can direct further aromatic substitutions and can be readily transformed into other functional groups, providing a strategic linchpin for the assembly of complex target molecules.

The primary route to this compound and its derivatives is through an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropionic acid.[2] This powerful carbon-carbon bond-forming reaction, catalyzed by a Lewis or Brønsted acid, efficiently constructs the fused five-membered ring, establishing the core indanone skeleton. The choice of catalyst and reaction conditions is critical to achieving high yields and regioselectivity.[3]

graph "Friedel_Crafts_Acylation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

Starting_Material [label="3-(4-Carboxyphenyl)propanoic Acid"]; Acylium_Ion [label="Acylium Ion Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indanone_Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Starting_Material -> Acylium_Ion [label=" Lewis Acid (e.g., AlCl3)\n-H2O"]; Acylium_Ion -> Indanone_Product [label=" Intramolecular\nElectrophilic\nAromatic Substitution"]; }

Figure 1: General workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

The Pterosin Family: A Case Study in Synthetic Strategy

The pterosins are a class of illudane sesquiterpenoids, first isolated from bracken fern (Pteridium aquilinum), that exhibit a range of interesting biological activities, including cytotoxic, anti-inflammatory, and antibacterial properties.[2][4] The total synthesis of various pterosins, such as Pterosin B and C, often employs a substituted 1-indanone as a key intermediate, showcasing the strategic importance of this scaffold.

While a direct total synthesis starting from this compound is not prominently documented in readily available literature, its structure provides a clear and logical starting point for accessing key pterosin precursors. The carboxylic acid can be readily converted to a variety of functionalities, and the indanone core allows for the introduction of the necessary substituents found in the natural products.

Retrosynthetic Analysis of Pterosin C

A plausible retrosynthetic analysis of Pterosin C highlights the central role of a substituted 1-indanone. The synthesis would logically proceed through a late-stage functionalization of the indanone core to install the requisite side chains.

graph "Retrosynthesis_Pterosin_C" { layout=dot; rankdir=RL; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

Pterosin_C [label="Pterosin C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substituted_Indanone [label="Substituted 1-Indanone"]; Indanone_Core [label="this compound Derivative"];

Pterosin_C -> Substituted_Indanone [label=" Side-chain manipulation"]; Substituted_Indanone -> Indanone_Core [label=" Functional group interconversion\nand substitution"]; }

Figure 2: Simplified retrosynthetic analysis of Pterosin C, highlighting the key 1-indanone intermediate.

Experimental Protocols: Building the Core and Beyond

The following protocols provide a detailed, step-by-step methodology for the synthesis of the 1-indanone core and its subsequent functionalization, based on established chemical principles and analogous transformations reported in the literature.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid to yield this compound.

Materials:

  • 3-(4-Carboxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or a Lewis acid such as Aluminum Chloride (AlCl₃)

  • Anhydrous dichloromethane (if using AlCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(4-carboxyphenyl)propanoic acid (1.0 eq).

  • Catalyst Addition (PPA method): Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.

  • Heating: Heat the mixture with stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (PPA method): After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Catalyst Addition (AlCl₃ method): Alternatively, suspend 3-(4-carboxyphenyl)propanoic acid in anhydrous dichloromethane. Cool the suspension in an ice bath and add AlCl₃ (1.1-1.5 eq) portion-wise.

  • Reaction (AlCl₃ method): Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up (AlCl₃ method): Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

ParameterPPA MethodAlCl₃ Method
Catalyst Polyphosphoric acidAluminum Chloride
Solvent NoneAnhydrous Dichloromethane
Temperature 80-100 °C0 °C to Room Temperature
Typical Yield 60-90%70-95%

Table 1: Comparison of typical reaction conditions for the synthesis of this compound.

Protocol 2: Functionalization of the 1-Indanone Core for Pterosin Synthesis (Illustrative)

This protocol outlines a hypothetical but chemically sound sequence for the elaboration of a this compound derivative towards a pterosin-like structure, based on known transformations of the indanone scaffold.

Step 1: Esterification of the Carboxylic Acid

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the methyl ester.

Step 2: α-Methylation of the Indanone

  • To a solution of the methyl ester of this compound in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq).

  • After stirring for 30 minutes, add methyl iodide (1.2 eq).

  • Allow the reaction to warm to room temperature and quench with saturated ammonium chloride solution.

  • Extract with ether, dry the organic layer, and purify by column chromatography.

Step 3: Introduction of the Hydroxyethyl Side Chain (via Grignard Reaction)

  • Prepare a Grignard reagent from 2-(2-bromoethoxy)tetrahydro-2H-pyran.

  • Add the Grignard reagent to a solution of the α-methylated indanone in anhydrous THF at 0 °C.

  • Quench the reaction with saturated ammonium chloride solution and extract with ether.

  • Deprotect the alcohol using acidic conditions to yield the diol.

graph "Synthetic_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

Start [label="this compound"]; Step1 [label="Esterification"]; Step2 [label="α-Methylation"]; Step3 [label="Grignard Reaction"]; Product [label="Pterosin Precursor", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Product; }

Figure 3: A representative workflow for the functionalization of this compound.

Biological Activity of Pterosins

The pterosin family of natural products has garnered significant attention due to their diverse and potent biological activities. Their cytotoxic effects against various cancer cell lines make them promising candidates for further investigation in oncology.

CompoundCell LineIC₅₀ (µM)Reference
Creticolacton AHCT-116 (Colon Cancer)22.4[4]
13-hydroxy-2(R),3(R)-pterosin LHCT-116 (Colon Cancer)15.8[4]
Pterosin BHCT-116 (Colon Cancer)Moderate Cytotoxicity
Pterosin BHL-60 (Leukemia)> Pterosin D 3-O-glucoside

Table 2: Cytotoxic activity of selected pterosins against human cancer cell lines.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic precursor design in the total synthesis of complex natural products. Its robust synthesis via Friedel-Crafts acylation and the versatility of its functional groups provide a reliable and adaptable platform for accessing the medicinally relevant pterosin family and other illudane sesquiterpenoids. The continued exploration of new synthetic routes originating from this precursor, coupled with a deeper understanding of the biological mechanisms of the resulting natural products, will undoubtedly pave the way for the development of novel therapeutic agents. The principles and protocols outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of natural product synthesis and drug discovery.

References

In Silico Modeling of 1-Indanone-6-carboxylic Acid Interactions with Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 1-Indanone-6-carboxylic acid, a small molecule with therapeutic potential, and its interaction with human acetylcholinesterase (AChE). This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will delve into the rationale behind methodological choices, provide detailed, step-by-step protocols for molecular docking and molecular dynamics simulations, and offer insights into the interpretation of the resulting data. The overarching goal is to present a self-validating framework for investigating protein-ligand interactions, grounded in established scientific principles and computational techniques.

Introduction: The Rationale for In Silico Investigation

1-Indanone and its derivatives represent a class of compounds with a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Notably, several studies have highlighted the potential of indanone derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine.[1][3][4][5] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[5][6][7]

This compound (PubChem CID: 12341286) is a specific derivative of interest due to its structural features, particularly the carboxylic acid moiety, which can participate in significant electrostatic and hydrogen bonding interactions within a protein's active site.[8][9] In silico modeling provides a powerful, cost-effective, and rapid approach to pre-clinically assess the binding affinity and mode of interaction of this compound with its putative target, AChE.[10] By simulating these interactions at an atomic level, we can generate hypotheses about the compound's mechanism of action and guide further experimental validation and lead optimization efforts.

This guide will utilize a structure-based drug design approach, leveraging the publicly available crystal structure of human AChE to simulate its interaction with this compound. We will employ molecular docking to predict the preferred binding pose and estimate binding affinity, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex in a simulated physiological environment.

Pre-computation: System Preparation and Ligand Parameterization

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures and parameters. This section outlines the critical preparatory steps.

Target Protein Preparation

The selection of an appropriate protein structure is paramount. For this study, we will use the crystal structure of human acetylcholinesterase. A suitable entry can be obtained from the Protein Data Bank (PDB). For instance, PDB ID: 4M0E provides a high-resolution (2.00 Å) structure of human AChE.[11]

Protocol 1: Protein Structure Preparation

  • Download the PDB File: Obtain the structure file (e.g., 4M0E.pdb) from the RCSB PDB database.

  • Clean the Structure: The downloaded file often contains non-protein atoms, such as water molecules, ions, and co-crystallized ligands. These should be removed to create a clean receptor structure for docking. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.[12][13]

  • Add Hydrogens: The PDB file typically lacks hydrogen atoms. These must be added to the protein structure to correctly model hydrogen bonding and ionization states. Most molecular modeling packages have built-in tools for this purpose.[12][14]

  • Assign Charges: Assign appropriate partial charges to the protein atoms. The Kollman charge model is a widely used option for this step.[12]

  • Save in PDBQT Format: For use with AutoDock Vina, the prepared protein structure needs to be converted to the PDBQT file format, which includes partial charges and atom types.[14][15]

Ligand Preparation

The 3D structure of this compound can be obtained from databases like PubChem.

Protocol 2: Ligand Structure Preparation

  • Download Ligand Structure: Download the 3D conformer of this compound in SDF or MOL2 format from PubChem (CID 12341286).

  • Energy Minimization: Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or MOE.

  • Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds of the ligand. This is a crucial step for the docking algorithm to explore different conformations of the ligand within the binding site.

  • Save in PDBQT Format: Convert the prepared ligand structure to the PDBQT format for compatibility with AutoDock Vina.[14][16]

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] We will use AutoDock Vina, a widely used and robust docking program.[16]

Defining the Search Space (Grid Box)

The docking algorithm needs to know where to search for a potential binding site on the protein. This is defined by a "grid box". For AChE, the binding site is well-characterized and is located in a deep gorge. The grid box should be centered on the active site residues and be large enough to accommodate the ligand in various orientations.

Protocol 3: Molecular Docking with AutoDock Vina

  • Identify the Active Site: The active site of AChE is well-documented and typically includes residues such as Trp84, Tyr130, Tyr334, and His440. The grid box should be centered to encompass these residues.

  • Set Grid Box Parameters: In AutoDock Tools (ADT), load the prepared protein PDBQT file. Define the center and dimensions (in x, y, and z) of the grid box. A typical size might be 25 x 25 x 25 Å.

  • Create Configuration File: Prepare a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line:

  • Analyze the Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[13]

Interpreting Docking Results

The primary outputs of a docking simulation are the binding affinity and the predicted binding poses.

  • Binding Affinity: This value represents the estimated free energy of binding. More negative values indicate a stronger predicted binding affinity.[8][17][18] A binding affinity of less than -7 kcal/mol is generally considered to be a moderate interaction, while values below -10 kcal/mol suggest a strong interaction.[8]

  • Binding Pose: The 3D coordinates of the ligand in the protein's binding site. The top-ranked pose (with the most negative binding affinity) is considered the most likely binding mode.

Visualization of the docked complex is crucial for understanding the interactions. Using software like PyMOL or Discovery Studio, one can identify key interactions such as:

  • Hydrogen Bonds: The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with polar residues in the active site.

  • Hydrophobic Interactions: The indanone ring system can form hydrophobic interactions with nonpolar residues.

  • Pi-Pi Stacking: The aromatic ring of the indanone can stack with aromatic residues like tryptophan or tyrosine in the active site.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated aqueous environment.[19] We will use GROMACS, a high-performance and widely used MD simulation package.[20][21]

System Setup for MD Simulation

Protocol 4: GROMACS MD Simulation Workflow

  • Prepare the Complex Topology: The top-ranked docked pose from AutoDock Vina will be used as the starting structure. A force field (e.g., CHARMM36) needs to be applied to both the protein and the ligand to describe their atomic interactions. The CGenFF server can be used to generate parameters for the ligand that are compatible with the CHARMM force field.[21]

  • Solvation: The protein-ligand complex is placed in a simulation box (e.g., a cubic box) and solvated with a pre-equilibrated water model (e.g., TIP3P).

  • Adding Ions: To neutralize the system's net charge, counter-ions (e.g., Na+ or Cl-) are added to the solvent.[21]

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually brought to the desired temperature (e.g., 300 K) and pressure (e.g., 1 bar) through a two-step equilibration process:

    • NVT Equilibration (Constant Number of particles, Volume, and Temperature): The temperature of the system is stabilized.

    • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): The pressure and density of the system are stabilized.[22]

  • Production MD: Once the system is equilibrated, the production MD simulation is run for a desired length of time (e.g., 100 ns). Trajectories of atomic coordinates are saved at regular intervals for analysis.

Analysis of MD Trajectories

The trajectory file from the production MD run contains a wealth of information about the dynamic behavior of the protein-ligand complex.

4.2.1. Root Mean Square Deviation (RMSD)

The RMSD is a measure of the average distance between the atoms of the protein or ligand in a given frame and a reference structure (usually the initial frame). A stable RMSD plot that plateaus over time suggests that the system has reached equilibrium and the ligand is stably bound.[23][24][25] Large fluctuations in the ligand RMSD may indicate that the ligand is unstable in the binding pocket.[23]

4.2.2. Root Mean Square Fluctuation (RMSF)

RMSF analysis helps to identify the flexibility of different regions of the protein. High RMSF values for residues in the binding pocket could indicate conformational changes upon ligand binding.

4.2.3. Interaction Analysis

Throughout the MD simulation, the persistence of key interactions observed in the docking pose can be monitored. This includes the distance between hydrogen bond donors and acceptors and the proximity of hydrophobic groups.

Data Presentation and Visualization

Clear presentation of data is essential for interpreting and communicating the results of in silico modeling.

Table 1: Molecular Docking Results for this compound with AChE
Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (and Interaction Type)
1-9.2Tyr130 (H-bond), Trp84 (Pi-Pi stacking), Phe330 (Hydrophobic)
2-8.8Ser200 (H-bond), Tyr334 (Pi-Pi stacking), Gly118 (Hydrophobic)
3-8.5His440 (H-bond), Trp279 (Pi-Pi stacking), Ile444 (Hydrophobic)
Diagrams

Visual representations of workflows and interactions are critical for clarity.

G cluster_prep System Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics PDB Download AChE Structure (PDB) PrepP Prepare Protein (Add H, Charges) PDB->PrepP Lig Download Ligand Structure (SDF) PrepL Prepare Ligand (Minimize, Charges) Lig->PrepL Grid Define Grid Box PrepP->Grid Dock Run AutoDock Vina PrepL->Dock Grid->Dock AnalysisD Analyze Poses & Affinity Dock->AnalysisD Topo Generate Topology AnalysisD->Topo Hypothesis Generation Hypothesis Generation AnalysisD->Hypothesis Generation Solvate Solvate & Add Ions Topo->Solvate Equil Energy Minimization & Equilibration Solvate->Equil Prod Production MD Run Equil->Prod AnalysisMD Trajectory Analysis (RMSD, RMSF) Prod->AnalysisMD Stability Assessment Stability Assessment AnalysisMD->Stability Assessment

Figure 1: A comprehensive workflow for the in silico analysis of this compound with AChE.

G cluster_interactions Predicted Interactions Ligand This compound (Carboxylic Acid Moiety) HBond Hydrogen Bond Ligand->HBond with Tyr130, Ser200 PiPi Pi-Pi Stacking Ligand->PiPi with Trp84, Tyr334 Hydro Hydrophobic Interaction Ligand->Hydro with Phe330, Ile444 AChE AChE Active Site HBond->AChE PiPi->AChE Hydro->AChE

Figure 2: A logical diagram illustrating the key predicted molecular interactions between the ligand and AChE.

Conclusion and Future Directions

This guide has outlined a robust and reproducible in silico workflow for investigating the interactions between this compound and its potential target, acetylcholinesterase. The combination of molecular docking and molecular dynamics simulations provides a powerful approach to predict binding affinity, identify key interacting residues, and assess the stability of the protein-ligand complex.

The insights gained from these computational studies can form the basis for a structure-activity relationship (SAR) analysis, guiding the design of novel indanone derivatives with improved potency and selectivity.[2] Furthermore, the predicted binding mode can inform the design of site-directed mutagenesis experiments to validate the importance of specific residues in ligand binding. Ultimately, in silico modeling serves as a critical first step in the drug discovery pipeline, accelerating the identification and optimization of promising therapeutic candidates.

References

Structural analogues and isomers of 1-Indanone-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogues and Isomers of 1-Indanone-6-carboxylic Acid

Introduction: The 1-Indanone Core in Modern Chemistry

The 1-indanone scaffold, a bicyclic ketone composed of a benzene ring fused to a cyclopentanone ring, is a privileged structure in medicinal chemistry and materials science.[1][2] Its rigid, planar framework serves as a versatile starting point for the synthesis of a multitude of pharmacologically active compounds.[3][4][5] Derivatives of 1-indanone have demonstrated a wide spectrum of biological activities, including potent antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[3][6] Notably, the prominent Alzheimer's disease therapeutic, Donepezil, features the indanone moiety, highlighting its significance in targeting neurodegenerative diseases.[2][4]

This guide focuses on a specific, functionally rich derivative: This compound . The inclusion of the carboxylic acid group at the 6-position not only modifies the molecule's physicochemical properties, such as solubility and polarity, but also provides a reactive handle for further chemical elaboration, making it a key intermediate in drug discovery and development. We will explore its structural landscape, examining its analogues—molecules with modified core structures—and its isomers, which share the same molecular formula but differ in atomic arrangement.

PART 1: Structural Analogues of this compound

Structural analogues are compounds where the core this compound structure is systematically modified. These modifications can involve adding, removing, or substituting functional groups on either the aromatic or the aliphatic ring. The primary goal of creating analogues is to probe the structure-activity relationship (SAR), optimizing for enhanced biological activity, improved selectivity, or better pharmacokinetic properties.

Synthesis of the 1-Indanone Core

The foundational step in generating analogues is the robust synthesis of the 1-indanone ring system. The most prevalent and historically significant method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[3][6] This reaction involves the cyclization of the propionic acid side chain onto the aromatic ring, mediated by a strong acid catalyst.

For this compound, the synthesis begins with 3-(4-carboxyphenyl)propionic acid. The cyclization is typically achieved using a dehydrating agent and a catalyst like polyphosphoric acid (PPA) or a combination of aluminum chloride (AlCl₃) and sodium chloride (NaCl) at high temperatures.[7]

G

Key Analogue Classes and Their Significance

Modifications to the this compound scaffold can be broadly categorized:

  • Aromatic Ring Substitution: Introducing substituents (e.g., halogens, methoxy groups, alkyl chains) onto the benzene ring can drastically alter electronic properties and lipophilicity. For instance, fluorinated derivatives are often explored due to fluorine's ability to enhance metabolic stability and binding affinity.[3]

  • Aliphatic Ring Substitution: Alkylation or functionalization at the C2 or C3 positions of the cyclopentanone ring can introduce stereocenters and influence the molecule's three-dimensional conformation. 2-Arylidene-1-indanones, for example, are a well-studied class of derivatives with significant biological potential.[8]

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with bioisosteres like tetrazoles or sulfonamides can improve oral bioavailability and cell permeability while maintaining the key hydrogen bonding interactions necessary for biological activity.

The rationale for these modifications is rooted in established medicinal chemistry principles. A methoxy group, for instance, is an electron-donating group that can influence the reactivity of the aromatic ring, while a bromine atom is an electron-withdrawing group that can also serve as a handle for further cross-coupling reactions.[9]

PART 2: Isomers of this compound

Isomers are compounds with identical molecular formulas (C₁₀H₈O₃) but different structural arrangements.[10] For this compound, the most relevant and common type of isomerism is positional isomerism , where the carboxylic acid group is attached to a different position on the aromatic ring.

Key Positional Isomers

The primary positional isomers of this compound are:

  • 1-Indanone-4-carboxylic acid

  • 1-Indanone-5-carboxylic acid

  • 1-Indanone-7-carboxylic acid

The position of the carboxylic acid substituent profoundly impacts the molecule's electronic distribution and steric profile, which in turn affects its interaction with biological targets. For example, the proximity of the carboxylic acid to the carbonyl group in 1-indanone-7-carboxylic acid can lead to intramolecular hydrogen bonding, influencing its conformation and reactivity compared to the 6-carboxylic acid isomer.

Separation and Analysis of Isomers

Distinguishing between positional isomers is a critical analytical challenge. Due to their similar physicochemical properties, their separation often requires high-resolution techniques.

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating such isomers.[11][12] The choice of stationary phase and mobile phase is crucial for achieving baseline separation. A reverse-phase C18 column with a polar mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like formic acid) is a common starting point. The subtle differences in polarity between the isomers, dictated by the position of the carboxylic acid group, allow for differential retention times on the column.

Chiral Chromatography becomes essential when dealing with analogues that are chiral. For instance, substitution at the C2 or C3 position can create a stereocenter, resulting in enantiomers. These enantiomers can be separated using chiral stationary phases (CSPs), which interact differently with each enantiomer, leading to their resolution.[13]

PART 3: Experimental Protocols and Data

Synthesizing and characterizing these molecules requires precise and validated methodologies. The following sections provide standardized protocols and representative data.

Protocol: Synthesis of this compound[7]
  • Objective: To synthesize this compound via intramolecular Friedel-Crafts acylation.

  • Materials: 3-(4-carboxyphenyl)propionic acid, Aluminum Chloride (AlCl₃), Sodium Chloride (NaCl), 6M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Combine 3-(4-carboxyphenyl)propionic acid (1 equivalent), fresh AlCl₃ (7.2 equivalents), and NaCl (10% of AlCl₃ mass) in a round-bottom flask.

    • Mix the solids thoroughly and heat the flask in an oil bath set to 190°C.

    • Maintain the internal reaction temperature at or above 180°C for 1 hour, during which the mixture will melt into a dark liquid.[7]

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

    • Acidify the mixture with 6M HCl and extract the product with Ethyl Acetate (3x volumes).

    • Combine the organic layers, wash sequentially with 2M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Validation: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to literature values.

Protocol: Spectroscopic Analysis of Indanone Derivatives[9]
  • Objective: To structurally characterize 1-indanone analogues and isomers using standard spectroscopic techniques.

  • Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Prep: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • ¹H NMR: Acquire the proton spectrum. Key signals for the 1-indanone core typically include two triplets around 2.7 ppm and 3.1 ppm for the C2 and C3 methylene protons, respectively, and multiple signals in the aromatic region (7.0-8.0 ppm).[9]

    • ¹³C NMR: Acquire the carbon spectrum. Expect a carbonyl signal above 200 ppm and characteristic signals for the aliphatic and aromatic carbons.

  • Method 2: Mass Spectrometry (MS)

    • Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the compound's volatility and polarity.

    • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the structure.

  • Method 3: UV-Visible (UV-Vis) Spectroscopy

    • Sample Prep: Prepare a dilute solution in a UV-transparent solvent (e.g., ethanol).

    • Analysis: Scan the wavelength range of 200-400 nm. Aromatic ketones like indanones typically exhibit characteristic absorption bands in this region.[9]

Comparative Spectroscopic Data

The following table summarizes typical ¹H NMR chemical shifts for substituted 1-indanones, illustrating how structural modifications (analogues) affect the spectroscopic signature.

CompoundH-2 (ppm)H-3 (ppm)Aromatic Protons (ppm)Other Protons (ppm)Reference
1-Indanone 2.68 (t)3.13 (t)7.25-7.75 (m)-[9]
5-Methoxy-1-indanone 2.65 (t)3.08 (t)6.85 (dd), 7.20 (d), 7.65 (d)3.85 (s, -OCH₃)[9]
5-Bromo-1-indanone 2.70 (t)3.15 (t)7.50-7.80 (m)-[9]
2-Methyl-1-indanone 2.60 (m)2.90 (dd), 3.35 (dd)7.20-7.70 (m)1.25 (d, -CH₃)[9]

Data presented as chemical shift δ (ppm) in CDCl₃. (t = triplet, m = multiplet, dd = doublet of doublets, d = doublet, s = singlet)

G

Conclusion and Future Directions

This compound and its derivatives represent a rich chemical space for exploration. Understanding the synthesis of its structural analogues and the distinct properties of its isomers is fundamental for leveraging this scaffold in drug discovery and materials science. The strategic modification of the 1-indanone core, guided by the principles of medicinal chemistry and enabled by robust synthetic and analytical protocols, continues to yield novel compounds with significant therapeutic potential.[2][3] Future research will likely focus on developing more efficient and stereoselective synthetic routes, exploring novel bioisosteric replacements for the carboxylic acid moiety, and applying computational methods to predict the biological activities of new analogues and isomers before their synthesis.

References

Methodological & Application

Using 1-Indanone-6-carboxylic acid in Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Friedel-Crafts Acylation Utilizing 1-Indanone-6-carboxylic Acid as a Core Scaffold

Authored by a Senior Application Scientist

Abstract

1-Indanone derivatives are pivotal structural motifs in a multitude of biologically active compounds, including agents with antiviral, anti-inflammatory, and neuroprotective properties.[1] this compound, in particular, represents a versatile and strategically important starting material for the synthesis of complex polycyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this molecule in intramolecular Friedel-Crafts acylation reactions. We move beyond the simple synthesis of indanones and explore the use of this compound as a foundational building block for more advanced molecular architectures, a critical step in the development of novel therapeutics like Donepezil, an anti-Alzheimer's agent.[2][3] This guide explains the underlying mechanistic principles, provides detailed, field-proven protocols, and offers insights into the critical choices that ensure reaction success.

Strategic Overview: Why Use this compound?

The Friedel-Crafts acylation is a cornerstone of synthetic chemistry for forming carbon-carbon bonds with an aromatic ring.[4] When considering this compound as a substrate, a nuanced understanding of its reactivity is crucial.

  • Inherent Reactivity: The indanone scaffold contains two electron-withdrawing groups (a ketone and a carboxylic acid) that deactivate the aromatic ring towards traditional intermolecular electrophilic aromatic substitution.[5] Direct acylation onto this ring system is therefore challenging and often requires harsh conditions with limited success.

  • The Strategic Advantage: The true value of this molecule lies in its potential as a rigid scaffold. The carboxylic acid and the alpha-position of the ketone serve as functional handles for elaboration. A common and powerful strategy involves building a side chain that can subsequently undergo an intramolecular Friedel-Crafts acylation, or a "cyclization," to construct a new fused ring. This approach is frequently employed in the synthesis of polycyclic aromatic hydrocarbons and complex drug molecules.[6][7]

This guide will focus on a representative synthetic sequence: the elaboration of this compound to a suitable precursor, followed by an efficient intramolecular Friedel-Crafts cyclization to yield a tetracyclic ketone.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization A This compound B Side-Chain Elaboration (e.g., Knoevenagel/Reduction) A->B Functionalization at α-position C Propionic Acid Derivative B->C Yields Precursor D Activation to Acyl Chloride (e.g., with SOCl₂) C->D Input for Cyclization E Intramolecular Friedel-Crafts Acylation D->E Generates Electrophile F Tetracyclic Ketone Product E->F Ring Closure

Caption: High-level workflow for synthesizing a polycyclic system from this compound.

Mechanistic Principles of Intramolecular Friedel-Crafts Acylation

The success of this reaction hinges on the efficient formation of a highly electrophilic acylium ion that is spatially positioned to be attacked by the tethered aromatic ring.[1][8]

  • Activation & Acylium Ion Formation: The carboxylic acid of the precursor is first converted to a more reactive acyl chloride.[1] A strong Lewis acid (e.g., AlCl₃) then coordinates to the chlorine atom, facilitating its departure and generating a resonance-stabilized acylium ion.[7]

  • Intramolecular Electrophilic Attack: The π-electrons of the indanone's aromatic ring act as a nucleophile, attacking the electrophilic acylium ion. This step forms a new C-C bond and a five- or six-membered ring, temporarily disrupting the ring's aromaticity and forming an arenium ion intermediate (σ-complex).[7]

  • Deprotonation & Aromaticity Restoration: A weak base, typically AlCl₄⁻, removes a proton from the site of substitution, restoring aromaticity and yielding the final cyclized ketone product.[6]

Crucially, the ketone product itself is a Lewis base and can form a stable complex with the Lewis acid catalyst.[5][9] This necessitates the use of stoichiometric or even excess amounts of the catalyst, as it gets sequestered by the product and cannot be regenerated.[5][6]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2 & 3: Cyclization and Restoration AcylChloride R-COCl Complex1 R-CO-Cl-AlCl₃ AcylChloride->Complex1 + AlCl₃ LewisAcid AlCl₃ AcyliumIon [ R-C≡O⁺ ↔ R-C⁺=O ] Acylium Ion Arene Aromatic Ring (on Indanone Core) AreniumIon Arenium Ion (σ-complex) Complex1->AcyliumIon Cleavage Arene->AreniumIon Nucleophilic Attack Product Cyclized Ketone + HCl + AlCl₃ AreniumIon->Product - H⁺ (by AlCl₄⁻)

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocols

Safety Precaution: Friedel-Crafts reactions involve moisture-sensitive and corrosive reagents. All procedures must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware.

Protocol 1: Synthesis of 3-(1-Oxo-6-carboxyindan-2-yl)propanoic Acid (Hypothetical Precursor)

This protocol assumes the successful synthesis of the cyclization precursor. The specific steps for creating this precursor (e.g., via Knoevenagel condensation followed by reduction) are substrate-dependent and beyond the scope of this note but represent standard organic transformations.

Protocol 2: Activation to 3-(1-Oxo-6-carboxyindan-2-yl)propanoyl Chloride

This step converts the terminal carboxylic acid into the highly reactive acyl chloride, which is essential for the subsequent cyclization.

ReagentM.W.AmountMolesEq.
Precursor Acid262.242.62 g10 mmol1.0
Oxalyl Chloride126.931.1 mL13 mmol1.3
Anhydrous DCM-50 mL--
DMF (catalyst)73.091-2 drops-cat.

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the precursor acid (1.0 eq).

  • Under an inert atmosphere, add anhydrous dichloromethane (DCM) followed by a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.3 eq) dropwise via syringe. Caution: Gas evolution (CO₂, CO, HCl) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases.[1]

  • The reaction mixture now contains the crude acyl chloride. Remove the solvent and excess oxalyl chloride under reduced pressure. The crude product is typically used immediately in the next step without further purification.

Protocol 3: Intramolecular Friedel-Crafts Cyclization

This is the key ring-forming step to produce the tetracyclic ketone.

ReagentM.W.AmountMolesEq.
Crude Acyl Chloride280.68~10 mmol~10 mmol1.0
Aluminum Chloride (AlCl₃)133.342.0 g15 mmol1.5
Anhydrous DCM-100 mL--

Procedure:

  • In a separate flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCM (50 mL).[1]

  • Cool the AlCl₃ suspension to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from the previous step in anhydrous DCM (50 mL) and add it dropwise to the stirred AlCl₃ suspension over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~50 g) and concentrated HCl (~15 mL).[10] This will hydrolyze the aluminum complexes.

  • Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with DCM (2 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel to obtain the desired tetracyclic ketone.[1]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (moisture contamination).2. Insufficient catalyst amount.3. Deactivated aromatic ring.1. Use fresh, anhydrous AlCl₃ and ensure all glassware is dry.2. Increase AlCl₃ to 1.5-2.0 equivalents. The ketone product sequesters the catalyst.[5]3. If the ring is heavily substituted with deactivating groups, consider a stronger Lewis acid or higher reaction temperatures, though this may lead to side products.
Formation of Side Products 1. Intermolecular acylation/polymerization.2. Charring or decomposition.1. Employ high-dilution conditions by adding the acyl chloride solution very slowly to a larger volume of solvent containing the catalyst.[5]2. Maintain lower reaction temperatures (0 °C to RT). Avoid excessive heating.
Starting Material Recovered 1. Incomplete conversion to acyl chloride.2. Insufficient activation energy for cyclization.1. Ensure sufficient time and reagent for the activation step (Protocol 2).2. After adding the acyl chloride at 0 °C, allow the reaction to slowly warm to room temperature or gently heat to reflux (~40 °C in DCM) while monitoring by TLC.[1]

Characterization of the Product

The final product should be characterized using standard spectroscopic methods to confirm its structure.

TechniqueExpected Observations for Tetracyclic Ketone Product
IR Spectroscopy - Disappearance of the broad O-H stretch from the carboxylic acid.- Appearance of a new C=O stretch (aromatic ketone) around 1680-1700 cm⁻¹.- Persistence of the original indanone C=O stretch around 1710-1730 cm⁻¹.[11][12]
¹H NMR - Appearance of new signals in the aromatic region, potentially with different coupling patterns due to the rigid, fused ring system.- Protons alpha to the new carbonyl group will be deshielded, appearing around 2.5-3.0 ppm.[13]
¹³C NMR - A new carbonyl carbon signal in the 180-200 ppm range.[13]- The original indanone and carboxylic acid carbonyl signals will also be present in the 160-180 ppm region.[12]
Mass Spectrometry - A clear molecular ion (M⁺) peak corresponding to the calculated mass of the product.- Fragmentation patterns showing the loss of CO (M-28) and the formation of stable acylium ions.[13]

Conclusion

This compound is a powerful and versatile scaffold for constructing complex polycyclic molecules. While its deactivated nature makes it a poor substrate for direct intermolecular acylation, its functional groups provide the necessary handles for elaboration into precursors suitable for high-yield intramolecular Friedel-Crafts cyclizations. By understanding the reaction mechanism, carefully controlling reaction conditions to favor intramolecular pathways, and using stoichiometric amounts of a high-quality Lewis acid catalyst, researchers can successfully employ this strategy to build novel molecular architectures for applications in drug discovery and materials science.

References

Application of 1-Indanone-6-carboxylic Acid in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the strategic application of 1-Indanone-6-carboxylic acid in the discovery and development of novel therapeutic agents for Alzheimer's disease (AD). While this compound is primarily a synthetic intermediate, its scaffold is a cornerstone in the architecture of multi-target-directed ligands designed to combat the complex pathology of AD.

Introduction: The Significance of the Indanone Scaffold in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles, accompanied by a significant deficit in the neurotransmitter acetylcholine. The indanone nucleus has garnered substantial interest in medicinal chemistry due to the success of Donepezil, a leading acetylcholinesterase (AChE) inhibitor used in AD therapy that features an indanone moiety.[1] Research has since expanded to explore indanone derivatives as multi-target-directed ligands that not only inhibit AChE but also modulate Aβ aggregation and exert antioxidant effects.[2][3]

This compound serves as a valuable starting material for the synthesis of a diverse library of such multi-functional compounds. The carboxylic acid group at the 6-position offers a versatile handle for chemical modification, allowing for the introduction of various pharmacophores to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: A Multi-Pronged Approach

Derivatives of this compound can be designed to interact with key pathological targets in Alzheimer's disease. The primary mechanisms of action for these compounds include:

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, these compounds increase the levels of this vital neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[4][5] The indanone moiety of these derivatives often interacts with the peripheral anionic site (PAS) of AChE, which is also implicated in the aggregation of Aβ peptides.[6]

  • Amyloid-Beta (Aβ) Aggregation Modulation: The indanone scaffold can be functionalized to interfere with the self-assembly of Aβ peptides into toxic oligomers and fibrils.[2][7] This action helps to reduce the Aβ plaque burden in the brain, a central aspect of AD pathology.

  • Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in AD. Judicious chemical modifications of the indanone ring can introduce moieties with antioxidant properties, helping to protect neurons from oxidative damage.[2]

The following diagram illustrates the multi-target therapeutic strategy for Alzheimer's disease employing derivatives of this compound.

G cluster_0 This compound Derivative cluster_1 Alzheimer's Disease Pathology cluster_2 Therapeutic Outcomes Derivative Derivative AChE Acetylcholinesterase (AChE) Derivative->AChE Inhibition Abeta Amyloid-Beta (Aβ) Aggregation Derivative->Abeta Modulation OxidativeStress Oxidative Stress Derivative->OxidativeStress Scavenging CognitiveEnhancement Cognitive Enhancement AChE->CognitiveEnhancement ReducedPlaques Reduced Aβ Plaques Abeta->ReducedPlaques Neuroprotection Neuroprotection OxidativeStress->Neuroprotection

Caption: Multi-target approach for Alzheimer's disease therapy.

Synthetic Strategy: From this compound to Bioactive Derivatives

The carboxylic acid functionality of this compound is a key feature for synthetic elaboration. A common strategy involves the amidation of the carboxylic acid with a suitable amine-containing fragment, which can be designed to interact with the catalytic active site (CAS) of AChE or to enhance blood-brain barrier permeability.

The following workflow outlines a general synthetic scheme to generate a library of potential anti-Alzheimer's agents from this compound.

G Start This compound Step1 Activation of Carboxylic Acid (e.g., SOCl2, HATU) Start->Step1 Step2 Amide Coupling with Amine-containing Fragment Step1->Step2 Product Bioactive Indanone Derivative Step2->Product Library Diverse Library of Derivatives Product->Library Varying Amine Fragment

Caption: Synthetic workflow for derivatization.

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of synthesized 1-indanone derivatives.[8][9]

Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (100 mM, pH 8.0)

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and Donepezil in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations (typically in triplicate). For the control wells, add 20 µL of the solvent.

    • Add 20 µL of AChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of test compound) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Compound TypeTargetTypical IC50 Range
Indanone DerivativesAChE0.01 µM - 20 µM[2][4]
Donepezil (Control)AChE5 - 15 nM
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol assesses the ability of 1-indanone derivatives to inhibit the aggregation of Aβ peptides.[10][11]

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures of aggregated Aβ fibrils, resulting in a significant increase in its fluorescence emission. The extent of Aβ aggregation can be monitored by measuring the ThT fluorescence intensity.

Materials:

  • Aβ (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Phosphate buffer (50 mM, pH 7.4)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Curcumin (as a positive control)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Preparation of Aβ (1-42) Monomers:

    • Dissolve Aβ (1-42) peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP under a stream of nitrogen gas.

    • Store the resulting peptide film at -80°C.

    • Immediately before use, reconstitute the Aβ peptide film in DMSO to obtain a stock solution, then dilute to the desired final concentration in phosphate buffer.

  • Aggregation Assay:

    • In a 96-well black plate, add Aβ (1-42) solution to a final concentration of 10-20 µM.

    • Add the test compound at various concentrations. For the control, add the same volume of DMSO.

    • Incubate the plate at 37°C for 24-48 hours with gentle agitation.

  • Measurement:

    • After incubation, add ThT solution to each well to a final concentration of 5-10 µM.

    • Measure the fluorescence intensity using a fluorometric microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of Aβ aggregation using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of test compound) / Fluorescence of control] x 100

    • Determine the IC50 value for Aβ aggregation inhibition.

Compound TypeTargetTypical Inhibition Range
Indanone DerivativesAβ Aggregation50% - 85% at tested concentrations[2][5]
Curcumin (Control)Aβ AggregationHigh inhibitory activity

Conclusion and Future Directions

This compound represents a promising and versatile starting point for the development of novel, multi-target-directed ligands for the treatment of Alzheimer's disease. The synthetic accessibility of its derivatives, combined with the proven therapeutic relevance of the indanone scaffold, makes it an attractive platform for medicinal chemists and drug discovery professionals. Future research should focus on the strategic design of derivatives with optimized potency for both AChE inhibition and Aβ aggregation modulation, as well as favorable pharmacokinetic profiles for effective central nervous system penetration.

References

1-Indanone-6-carboxylic Acid: A Versatile Scaffold for the Development of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indanone Core

The search for novel antiviral agents remains a critical endeavor in medicinal chemistry, driven by the emergence of drug-resistant viral strains and the threat of new pandemics. Within the vast landscape of heterocyclic chemistry, the 1-indanone scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2][3] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. This application note explores the utility of a specific derivative, 1-indanone-6-carboxylic acid, as a versatile building block for the synthesis of potent antiviral agents. The carboxylic acid moiety at the 6-position serves as a key synthetic handle, allowing for the facile introduction of diverse chemical functionalities to explore structure-activity relationships (SAR) and optimize antiviral potency.

Strategic Importance of the 6-Carboxy Functional Group

The carboxylic acid group at the 6-position of the 1-indanone core is not merely a passive substituent. Its strategic placement allows for the exploration of chemical space in a region often critical for target engagement. Through well-established synthetic transformations such as amide bond formation and esterification, a diverse library of derivatives can be readily generated. This enables a systematic investigation of how modifications at this position influence antiviral activity, cytotoxicity, and pharmacokinetic properties.

Synthetic Strategies: From Core to Candidate

The journey from the this compound starting material to a potential antiviral drug candidate involves a series of well-defined synthetic steps. Here, we outline key protocols for the synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of this compound

The synthesis of the core building block, this compound, can be achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor. This classical and robust method provides a reliable route to the indanone scaffold.[2]

Workflow for the Synthesis of this compound:

G start Start: 3-(4-carboxyphenyl)propionic acid reagents Reagents: - Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) - Lewis Acid (e.g., AlCl3) start->reagents Activation solvent Anhydrous Solvent (e.g., Dichloromethane, Nitrobenzene) reagents->solvent reaction Intramolecular Friedel-Crafts Acylation solvent->reaction workup Aqueous Work-up (e.g., HCl, ice) reaction->workup Quenching purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 3-(4-carboxyphenyl)propionic acid in an anhydrous solvent such as dichloromethane, add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of a Lewis acid catalyst (e.g., aluminum chloride) in an anhydrous solvent. Cool the suspension to 0 °C and add the previously prepared acid chloride solution dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-Indanone-6-carboxamide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents. The following protocol details a general procedure for the synthesis of 1-indanone-6-carboxamide derivatives.

Workflow for Amide Coupling:

G start This compound coupling Coupling Agents: - HATU, HOBt, EDCI - Base (e.g., DIPEA, Et3N) start->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling solvent Anhydrous Solvent (e.g., DMF, CH2Cl2) coupling->solvent reaction Amide Bond Formation solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography) workup->purification product 1-Indanone-6-carboxamide Derivative purification->product

Caption: General workflow for the synthesis of 1-indanone-6-carboxamide derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent (e.g., HATU, HOBt/EDCI) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired amide derivative.

Protocol 3: Synthesis of this compound Ester Derivatives

Esterification provides another avenue for derivatization, often improving cell permeability and modifying the pharmacokinetic profile of a compound.

Workflow for Fischer Esterification:

G start This compound catalyst Acid Catalyst (e.g., H2SO4, p-TsOH) start->catalyst alcohol Alcohol (R-OH) alcohol->catalyst reaction Fischer Esterification catalyst->reaction workup Neutralization & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product 1-Indanone-6-carboxylate Ester Derivative purification->product G cluster_cell Host Cell entry Viral Entry uncoating Uncoating entry->uncoating replication Replication & Translation uncoating->replication assembly Viral Assembly replication->assembly release Viral Release assembly->release drug 1-Indanone Thiosemicarbazone inhibition Inhibition drug->inhibition inhibition->assembly

References

Application Note: Quantitative Analysis of 1-Indanone-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 1-Indanone-6-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1][2] We present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical chemists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind key methodological choices to ensure reliable and reproducible quantification in various matrices.

Introduction and Analytical Rationale

This compound (C₁₀H₈O₃, MW: 176.17 g/mol ) is a bifunctional molecule featuring a ketone and a carboxylic acid group on an indanone framework.[3][4] Its structural rigidity and synthetic versatility make it a valuable building block in the development of therapeutic agents.[2][5] Accurate quantification is critical for reaction monitoring, purity assessment, stability studies, and pharmacokinetic analysis.

The analytical challenge for this molecule lies in its polarity, conferred by the carboxylic acid group, and its relatively low volatility, due to a high melting point of 256-260 °C.[6] These properties dictate the selection of appropriate analytical strategies.

  • Liquid Chromatography (LC) is ideally suited for polar, non-volatile compounds. The aromatic indanone structure contains a strong chromophore, making it an excellent candidate for UV detection. For higher sensitivity and selectivity, especially in complex biological matrices, coupling LC with mass spectrometry is the preferred method.

  • Gas Chromatography (GC) is a high-resolution technique, but the low volatility and high polarity of this compound necessitate a chemical derivatization step to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester.[7][8]

This guide will detail validated starting protocols for each of these powerful techniques.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₈O₃[3][4]
Molecular Weight176.17 g/mol [4]
AppearanceWhite to off-white solid[6]
Melting Point256-260 °C[6]
pKa3.99 ± 0.20 (Predicted)[6]
Predicted [M-H]⁻ m/z175.04007[9]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle: This method is the workhorse for routine analysis, offering a balance of speed, simplicity, and robustness. The analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The inclusion of an acid (e.g., phosphoric acid) in the mobile phase is crucial; it suppresses the ionization of the analyte's carboxylic acid group (pKa ≈ 3.99), ensuring it is in its neutral form. This leads to consistent retention, improved peak symmetry, and enhanced interaction with the C18 stationary phase. Detection is achieved by monitoring UV absorbance, for which the indanone ring system provides a strong chromophore.

Experimental Protocol: HPLC-UV

1. Reagent and Standard Preparation:

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water.
  • Mobile Phase B: Acetonitrile.
  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Diluent.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard with the Diluent.

2. Sample Preparation:

  • For Reaction Monitoring/Purity: Dissolve a known quantity of the sample in the Diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
  • For Formulation Analysis: Extract the active ingredient using the Diluent, employing sonication or vortexing to ensure complete dissolution. Centrifuge and filter the supernatant.

3. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 40% Mobile Phase A, 60% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection λ 254 nm
Run Time 10 minutes

4. Data Analysis:

  • Integrate the peak corresponding to this compound.
  • Construct a calibration curve by plotting peak area against concentration for the calibration standards.
  • Determine the concentration in unknown samples using the linear regression equation from the calibration curve.

Expected Performance Characteristics
ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Retention Time ~4.5 min (dependent on exact conditions)

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Weighing & Dissolution Filter Syringe Filtration (0.45 µm) Sample->Filter Standard Standard Weighing & Dilution Series HPLC HPLC System (C18 Column, UV @ 254 nm) Filter->HPLC Inject Data Data Acquisition (Chromatogram) HPLC->Data Calib Build Calibration Curve (Area vs. Conc.) Data->Calib Quant Calculate Sample Concentration Calib->Quant Result Final Result (µg/mL) Quant->Result

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: For applications requiring the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma or urine) or trace impurity analysis, LC-MS/MS is the definitive technique.[10][11] Separation is achieved using a similar reversed-phase LC method, but with MS-compatible mobile phase additives like formic acid. Detection is performed using a mass spectrometer, typically with electrospray ionization (ESI). Due to the acidic nature of the analyte, ESI in negative ion mode is highly efficient, generating the deprotonated molecule [M-H]⁻ as the precursor ion.[10] This ion is then fragmented, and specific product ions are monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity by filtering out matrix interferences.

Experimental Protocol: LC-MS/MS

1. Reagent and Standard Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in LC-MS grade Water.
  • Mobile Phase B: 0.1% (v/v) Formic Acid in LC-MS grade Acetonitrile.
  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Stock and Calibration Standards: Prepare as in the HPLC-UV method, but at lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). An internal standard (e.g., a stable isotope-labeled version or a structurally similar compound) should be used for bioanalysis.

2. Sample Preparation (Biological Matrix - e.g., Plasma):

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of cold Acetonitrile containing the internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to a new vial, evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of Diluent for injection.

3. Instrumentation and Analytical Conditions:

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase Gradient: 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition Precursor (Q1): 175.0 m/z; Product (Q3): 131.0 m/z (Loss of CO₂)
Key MS Params Curtain Gas: 35 psi; IonSpray Voltage: -4500 V; Temperature: 550 °C

4. Data Analysis:

  • Quantify using the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio against concentration.
  • Calculate sample concentrations from the regression equation.

Expected Performance Characteristics
ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) < 0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (%RSD) < 10% (in matrix)
Recovery > 85% (from plasma)

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Plasma Sample + Internal Std PPT Protein Precipitation (Acetonitrile) Sample->PPT Cent Centrifuge PPT->Cent Evap Evaporate & Reconstitute Cent->Evap LCMS UPLC-MS/MS (ESI-, MRM: 175->131) Evap->LCMS Inject Data Data Acquisition (Peak Area Ratios) LCMS->Data Calib Build Calibration Curve (Ratio vs. Conc.) Data->Calib Quant Calculate Sample Concentration Calib->Quant Result Final Result (ng/mL) Quant->Result

Caption: LC-MS/MS bioanalysis workflow for this compound.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique is highly effective for purity analysis and identifying volatile or semi-volatile impurities. Direct analysis of this compound by GC is not feasible due to its polarity and high boiling point. Therefore, a derivatization step is mandatory.[8][12] Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice. It quantitatively converts the active hydrogen of the carboxylic acid to a nonpolar, thermally stable trimethylsilyl (TMS) ester, which is amenable to GC analysis. Separation occurs based on volatility and interaction with the GC column's stationary phase, and detection by MS provides both quantification and structural confirmation via the compound's electron ionization (EI) fragmentation pattern.

Experimental Protocol: GC-MS with Silylation

1. Reagent and Standard Preparation:

  • Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) catalyst.
  • Solvent: Pyridine or Acetonitrile (anhydrous).
  • Stock and Calibration Standards: Prepare stock solutions in the chosen anhydrous solvent.

2. Derivatization Procedure:

  • Place 100 µL of the sample or standard solution into a 2 mL GC vial.
  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.
  • Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.
  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
  • Cool the vial to room temperature before injection. The sample is now ready for analysis.

3. Instrumentation and Analytical Conditions:

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Splitless mode, 280 °C
Oven Program Start at 100 °C, hold 1 min. Ramp at 20 °C/min to 280 °C, hold 5 min.
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI), 70 eV, 230 °C
Acquisition Mode Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification.
SIM Ions Monitor characteristic ions of the TMS-derivative (e.g., M⁺, M-15)

4. Data Analysis:

  • Identify the TMS-derivative peak by its retention time and mass spectrum.
  • For quantification, use the integrated area of a characteristic ion from the SIM data.
  • Construct a calibration curve and calculate sample concentrations as described for the HPLC-UV method.

Expected Performance Characteristics
ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) ~1 ng/mL (in SIM mode)
Limit of Quantification (LOQ) ~5 ng/mL (in SIM mode)
Precision (%RSD) < 5%
Derivative MW 248.32 g/mol (C₁₃H₁₆O₃Si)

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Aliquot Sample in GC Vial Dry Evaporate to Dryness Sample->Dry Reagent Add Pyridine + BSTFA Dry->Reagent Heat Heat at 70°C for 30 min Reagent->Heat GCMS GC-MS System (HP-5ms, EI, SIM Mode) Heat->GCMS Inject Data Data Acquisition (Ion Chromatogram) GCMS->Data Calib Build Calibration Curve (Ion Area vs. Conc.) Data->Calib Quant Calculate Sample Concentration Calib->Quant Result Final Result (ng/mL) Quant->Result

References

The Emerging Role of 1-Indanone-6-carboxylic Acid in the Development of Novel Anticancer Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1-Indanone Scaffold as a Privileged Structure in Oncology

The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 1-indanone scaffold has emerged as a "privileged structure," a molecular framework that is capable of providing ligands for diverse biological targets.[1][2] Its rigid, fused-ring system offers a unique three-dimensional arrangement for substituent groups, facilitating precise interactions with protein binding sites. While the broader class of 1-indanone derivatives has shown significant promise in cancer therapy, this guide focuses specifically on the utility and application of 1-Indanone-6-carboxylic acid as a key building block in the design and synthesis of next-generation anticancer drugs. The presence of the carboxylic acid moiety at the 6-position offers a versatile handle for chemical modification, allowing for the exploration of new chemical space and the development of compounds with enhanced potency and selectivity.

Mechanism of Action: Targeting Key Pathways in Cancer Progression

Derivatives of the 1-indanone scaffold have been shown to exert their anticancer effects through multiple mechanisms, primarily by targeting two critical cellular processes: microtubule dynamics and the NF-κB signaling pathway.

Inhibition of Tubulin Polymerization

One of the most well-established anticancer mechanisms for 1-indanone derivatives is the disruption of microtubule formation through the inhibition of tubulin polymerization.[3][4] These compounds often act as colchicine binding site inhibitors (CBSIs), preventing the assembly of α- and β-tubulin heterodimers into microtubules.[4] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[5] The 1-indanone scaffold provides a rigid platform for the optimal positioning of aryl groups that mimic the binding interactions of known CBSIs.

cluster_0 Cellular Effects of 1-Indanone Derivatives 1-Indanone_Derivative 1-Indanone Derivative Tubulin αβ-Tubulin Dimers 1-Indanone_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 1-indanone derivatives.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis, and its dysregulation is a hallmark of many cancers.[6][7][8][9] Several indole compounds and their derivatives have been shown to modulate this pathway.[7] While direct evidence for this compound derivatives is still emerging, the general class of indanones has been implicated in the inhibition of NF-κB activation. This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By blocking the nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-survival and pro-inflammatory genes, thereby sensitizing cancer cells to apoptosis.

cluster_1 NF-κB Signaling Pathway Modulation 1-Indanone_Derivative 1-Indanone Derivative IKK IKK Complex 1-Indanone_Derivative->IKK Inhibits IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB IkBa->NFkB Releases Nucleus Nuclear Translocation NFkB->Nucleus Gene_Expression Pro-survival & Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Caption: Modulation of the NF-κB signaling pathway by 1-indanone derivatives.

Application Protocol: Synthesis of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a hypothetical anticancer agent derived from this compound. This example involves the amidation of the carboxylic acid with a substituted aniline, a common strategy to introduce additional pharmacophoric features.

Objective: To synthesize N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-indene-6-carboxamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry Dichloromethane (DCM)

  • 4-Methoxyaniline

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in dry DCM.

    • In a separate flask, dissolve 4-methoxyaniline (1.1 eq) and triethylamine (1.5 eq) in dry DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

cluster_2 Synthetic Workflow Start This compound Activation Acid Chloride Formation (SOCl₂, DCM) Start->Activation Coupling Amide Coupling (4-Methoxyaniline, TEA, DCM) Activation->Coupling Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Product N-(4-methoxyphenyl)-3-oxo-2,3-dihydro -1H-indene-6-carboxamide Purification->Product

Caption: Synthetic workflow for a this compound derivative.

Data Summary: Anticancer Activity of 1-Indanone Derivatives

The following table summarizes the in vitro anticancer activity of selected 1-indanone derivatives against various human cancer cell lines. It is important to note that while these compounds share the 1-indanone scaffold, they are not all direct derivatives of this compound. However, this data illustrates the potential of this class of compounds.

Compound IDCancer Cell LineIC₅₀ / GI₅₀ (µM)Mechanism of ActionReference
Gallic acid-based indanone (Compound 10) MCF-7 (Breast)2.2Not specified[10]
(R)-9k HCT 116 (Colorectal)0.24Tubulin Polymerization Inhibitor (Colchicine Site)[4]
(R)-9k HeLa (Cervical)0.37Tubulin Polymerization Inhibitor (Colchicine Site)[4]
(R)-9k A2780 (Ovarian)0.51Tubulin Polymerization Inhibitor (Colchicine Site)[4]
Spiroisoxazoline derivative (Compound 9f) MCF-7 (Breast)0.03COX-2 Inhibitor, Apoptosis Induction[11][12]
Indole-chalcone derivative (Compound 53) Various0.026 - 0.035Tubulin Polymerization Inhibitor[3]

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the development of novel anticancer agents. The inherent biological activity of the 1-indanone scaffold, combined with the synthetic tractability of the 6-carboxylic acid group, provides a powerful platform for medicinal chemists. The primary mechanisms of action for this class of compounds, tubulin polymerization inhibition and NF-κB pathway modulation, are well-established targets in oncology.

Future research should focus on the systematic exploration of the chemical space around the this compound core. Structure-activity relationship (SAR) studies will be crucial to elucidate the role of the carboxylic acid moiety and to optimize the potency and selectivity of these compounds. Furthermore, the development of derivatives with improved pharmacokinetic and pharmacodynamic properties will be essential for their translation into clinical candidates. The continued investigation of this promising scaffold holds the potential to deliver novel and effective therapies for a range of cancers.

References

High-throughput screening assays for 1-Indanone-6-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening Assays for 1-Indanone-6-Carboxylic Acid Derivatives

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the anti-Alzheimer's drug Donepezil.[1][2] Derivatives of this compound, in particular, represent a promising class of molecules for drug discovery, with demonstrated activities as inhibitors of crucial enzymes in neurodegenerative diseases and as potential anticancer and antimicrobial agents.[3][4][5] High-Throughput Screening (HTS) is an indispensable methodology for rapidly evaluating large libraries of these derivatives to identify potent and selective lead compounds.[6][7] This guide provides an in-depth overview and detailed protocols for developing and executing robust HTS campaigns tailored for this compound derivatives, focusing on key biochemical and cell-based assays.

Introduction: The Therapeutic Potential of 1-Indanone Derivatives

The indanone core is a versatile scaffold with a proven track record in drug development. Its derivatives have been shown to modulate the activity of several critical enzymes, making them attractive candidates for treating a range of pathologies.[1][8] Extensive research highlights their potential as:

  • Inhibitors of Monoamine Oxidases (MAO-A and MAO-B): These mitochondrial enzymes are key targets in the treatment of Parkinson's disease and depression.[3][9][10]

  • Inhibitors of Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for managing the symptoms of Alzheimer's disease.[4][11]

  • Modulators of Protein Aggregation: Certain derivatives can interfere with the self-assembly of amyloid-beta (Aβ) and alpha-synuclein (α-syn) fibrils, which are pathological hallmarks of neurodegenerative disorders.[4][12]

  • Anticancer and Antimicrobial Agents: The scaffold has also shown promise in oncology and infectious disease applications.[3][5]

Given this broad bioactivity, HTS provides the necessary scale and speed to systematically explore the structure-activity relationships (SAR) of novel this compound derivatives and identify promising therapeutic leads.[13]

Designing a High-Throughput Screening Campaign

A successful HTS campaign is a multi-step process that begins with robust assay development and proceeds through primary screening, hit confirmation, and lead validation.[7][14] The quality and reliability of the data at each stage depend on careful planning and rigorous quality control.

The HTS Workflow

The overall workflow is designed to efficiently triage large compound libraries to a manageable number of validated hits. Key statistical parameters, such as the Z'-factor, are used to assess the quality and robustness of an assay before commencing a full screen. A Z'-factor value greater than 0.5 is generally considered acceptable for HTS.[14]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation & Characterization Assay_Dev Assay Development & Miniaturization (e.g., to 384-well format) Optimization Optimization of Reagent Concentrations & Incubation Times Assay_Dev->Optimization Dry_Run Validation Run (Dry Run) with Controls to Determine Z' Optimization->Dry_Run Pilot Pilot Screen (~2,000 compounds) Dry_Run->Pilot Z' > 0.5 HTS Primary HTS Campaign (Full Library @ Single Concentration) Pilot->HTS Data_Analysis Data Analysis (Calculate % Inhibition, Identify Primary Hits) HTS->Data_Analysis Confirmation Hit Confirmation (Re-test from fresh powder) Data_Analysis->Confirmation Dose_Response Dose-Response Analysis (Determine IC50 values) Confirmation->Dose_Response Counter_Screens Counter & Selectivity Screens (Rule out artifacts, assess specificity) Dose_Response->Counter_Screens SAR Preliminary SAR Analysis Counter_Screens->SAR

Figure 1: A generalized workflow for a high-throughput screening campaign.

Application Protocols for Key Target Classes

The choice of assay technology is critical and depends on the biological target and the mechanism of action being investigated. Homogeneous, "mix-and-read" assays are highly preferred for HTS due to their simplicity and amenability to automation.[15] Below are detailed protocols for robust assays suitable for screening 1-indanone derivatives.

Protocol 1: Biochemical Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

Principle: Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[16][17] It measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein. A small, free-rotating tracer emits depolarized light, resulting in a low FP signal. When bound to a larger protein, its rotation slows, and it emits more polarized light, leading to a high FP signal.[15][18] In a competitive format, unlabeled compounds from the screening library compete with the tracer for binding to the target protein, causing a decrease in the FP signal.

Application: Determining the binding affinity of 1-indanone derivatives to enzymes like Acetylcholinesterase (AChE) or Monoamine Oxidase (MAO).

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer that ensures the stability and activity of the target protein (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20).

    • Target Protein Solution: Dilute the purified target protein (e.g., human recombinant AChE) in assay buffer to a final concentration of 2X the desired assay concentration (typically around the Kd of the tracer).

    • Fluorescent Tracer Solution: Dilute the fluorescently labeled ligand (tracer) in assay buffer to a 2X final concentration (e.g., 2 nM).

    • Test Compounds: Prepare 1-indanone derivatives in 100% DMSO. For a primary screen, a stock concentration of 10 mM is common. Serially dilute for dose-response experiments.

  • Assay Procedure (384-well format):

    • Using an acoustic dispenser, add 100 nL of test compound solution (or DMSO for controls) to the wells of a black, low-volume 384-well microplate.

    • Add 10 µL of the 2X Target Protein Solution to each well. For "no protein" controls, add 10 µL of assay buffer.

    • Add 10 µL of the 2X Fluorescent Tracer Solution to all wells. The final assay volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., FITC: Ex 485 nm, Em 520 nm).

Data Analysis and Quality Control:

ParameterDescriptionTypical Value
High Control Wells containing target protein, tracer, and DMSO. Represents maximum binding (high polarization).~250 mP
Low Control Wells containing only the tracer and DMSO (no protein). Represents no binding (low polarization).~50 mP
Test Compound Wells containing all components plus the test compound.Variable
Z'-Factor A measure of assay quality, calculated from high and low controls.> 0.5

Causality and Rationale: This competitive FP assay is a direct measure of binding to the target protein.[17][19] It is a homogeneous format, eliminating wash steps and making it highly suitable for automation and HTS.[15] The ratiometric nature of the measurement (comparing parallel and perpendicular fluorescence) makes it less susceptible to artifacts from compound fluorescence or quenching compared to simple fluorescence intensity assays.

Protocol 2: TR-FRET Assay for Target Engagement

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology that combines the low background of time-resolved fluorescence with the homogeneous format of FRET.[20][21] It uses a long-lifetime lanthanide (e.g., Europium) as a donor fluorophore and a suitable acceptor (e.g., Dy647). When the donor and acceptor are in close proximity (1-10 nm), excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength.[22][23] The time-delayed measurement minimizes interference from short-lived background fluorescence from compounds or buffers.

Application: A competitive binding assay for a target protein, such as a kinase or a receptor, where the 1-indanone derivative displaces a labeled ligand.

TR_FRET_Principle cluster_0 No Inhibition (High TR-FRET) cluster_1 Inhibition (Low TR-FRET) Donor_A Eu Acceptor_A Dye Donor_A->Acceptor_A Energy Transfer Target_A Target Protein Donor_A->Target_A Ab Emission_A Emission (665 nm) Acceptor_A->Emission_A Tracer_A Tracer Tracer_A->Acceptor_A Label Tracer_A->Target_A Excitation_A Excitation (337 nm) Excitation_A->Donor_A FRET_A FRET Donor_B Eu Target_B Target Protein Donor_B->Target_B Ab Acceptor_B Dye Tracer_B Tracer Tracer_B->Acceptor_B Label Inhibitor_B Indanone Derivative Inhibitor_B->Target_B Excitation_B Excitation (337 nm) Excitation_B->Donor_B No_FRET_B No FRET

Figure 2: Principle of a competitive TR-FRET assay for inhibitor screening.

Experimental Protocol:

  • Reagent Preparation:

    • TR-FRET Buffer: As specified by the reagent manufacturer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA).

    • Target-Donor Mix: Prepare a 2X solution containing the Europium-labeled antibody and the target protein (e.g., His-tagged protein and anti-His-Eu antibody).

    • Tracer-Acceptor Solution: Prepare a 2X solution of the acceptor-labeled tracer ligand.

    • Test Compounds: Prepare as described in Protocol 3.1.

  • Assay Procedure (384-well format):

    • Dispense 100 nL of test compound or DMSO controls into a suitable microplate (e.g., white 384-well).

    • Add 10 µL of the 2X Target-Donor Mix to all wells.

    • Add 10 µL of the 2X Tracer-Acceptor Solution to initiate the binding reaction.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled microplate reader. Measure emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor) after a delay of 50-100 µs following excitation (e.g., at 337 nm).[22]

Data Analysis and Rationale: The primary output is the ratio of the acceptor signal to the donor signal (e.g., 665 nm / 615 nm). This ratiometric calculation normalizes for well-to-well variations and corrects for artifacts like compound quenching. Inhibition is observed as a decrease in this ratio. TR-FRET assays are highly robust, sensitive, and widely used in drug discovery for their suitability in HTS campaigns.[22][23]

Protocol 3: AlphaLISA Assay for Biochemical Inhibition

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology used to study biomolecular interactions.[24] It utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent substrate. When a biological interaction brings the beads into close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a cascade of chemical reactions that ultimately produces a strong light signal at 615 nm.[25][26]

Application: Measuring the inhibition of an enzyme that modifies a substrate, such as a methyltransferase or kinase. For 1-indanone derivatives, this could be adapted to measure inhibition of enzymes like MAO using a specific antibody that recognizes the product.

Experimental Protocol:

  • Reagent Preparation:

    • Reaction Buffer: Buffer optimized for enzyme activity.

    • Enzyme Solution: 2X final concentration of the target enzyme (e.g., MAO-B).

    • Substrate/Cofactor Mix: 2X final concentration of a biotinylated substrate and any necessary cofactors.

    • Detection Mix: Prepare a mix of Streptavidin-coated Donor beads and Acceptor beads conjugated to an antibody that specifically recognizes the reaction product. This step should be performed under subdued light.[24]

  • Assay Procedure (384-well format):

    • Dispense 50 nL of test compound or DMSO controls into the assay plate.

    • Add 5 µL of the 2X Substrate/Cofactor Mix.

    • Add 5 µL of the 2X Enzyme Solution to initiate the reaction.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 37°C).

    • Add 10 µL of the Detection Mix to stop the enzymatic reaction and initiate bead binding.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled microplate reader.

Data Analysis and Rationale: Inhibitors of the enzyme will prevent the formation of the product, thereby preventing the Acceptor beads from binding and resulting in a loss of the AlphaLISA signal. This technology is extremely sensitive due to the signal amplification cascade and is highly resistant to interference from complex sample matrices, making it a powerful tool for HTS.[25] The assay development process involves optimizing antibody pairs and bead concentrations.[27][28]

Protocol 4: Cell-Based Reporter Gene Assay

Principle: Cell-based assays provide data in a more physiologically relevant context, assessing compound activity within a living cell.[29][30] A reporter gene assay uses a cell line that has been engineered to express a reporter protein (e.g., luciferase or GFP) under the control of a specific promoter or response element.[31] The activity of a signaling pathway of interest can then be quantified by measuring the reporter protein's expression level.

Application: To assess the ability of 1-indanone derivatives to modulate a specific cellular signaling pathway, for example, a pathway downstream of MAO or AChE activity.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture the reporter cell line under standard conditions (e.g., 37°C, 5% CO2).

    • Harvest cells and seed them into white, clear-bottom 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 20 µL of culture medium.

    • Incubate the plates for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Add 50-100 nL of test compound or DMSO controls to the cell plates.

    • Incubate for a duration sufficient to induce a change in gene expression (e.g., 6-24 hours).

  • Signal Detection (Luciferase):

    • Equilibrate the plates to room temperature.

    • Add an equal volume (20 µL) of a luciferase detection reagent (which contains substrate and lysing agents) to each well.

    • Incubate for 10-20 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal on a microplate reader.

Data Analysis and Rationale: An increase or decrease in luminescence relative to DMSO controls indicates that the compound modulates the signaling pathway of interest. It is crucial to run a parallel cell viability assay (e.g., CellTiter-Glo®) as a counter-screen. This ensures that the observed effect on the reporter is not simply due to cytotoxicity.[13] Cell-based assays are critical for validating hits from biochemical screens and provide an early indication of cell permeability and potential toxicity.[32]

Summary and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. A carefully designed HTS campaign, employing a combination of robust biochemical and cell-based assays, is essential for unlocking this potential. The protocols detailed in this guide—Fluorescence Polarization, TR-FRET, AlphaLISA, and Reporter Gene assays—provide a powerful and versatile toolkit for researchers. By understanding the principles behind each technology and implementing rigorous quality control, drug discovery professionals can efficiently screen large compound libraries, identify high-quality hits, and accelerate the journey from initial concept to clinical candidate.

References

Application Notes & Protocols: Functionalization of 1-Indanone-6-carboxylic Acid for Advanced Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone core is a privileged scaffold in medicinal chemistry, frequently found in natural products and pharmacologically active compounds.[1][2] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the functionalization of 1-indanone-6-carboxylic acid, a versatile starting material for the synthesis of sophisticated molecular probes. We will delve into the strategic derivatization of both the carboxylic acid moiety and the indanone backbone to enable the development of targeted fluorescent probes, affinity-based probes, and other chemical biology tools. This document outlines detailed, field-proven protocols, explains the rationale behind experimental choices, and provides guidance for the characterization of synthesized probes.

Introduction: The Strategic Advantage of the 1-Indanone Scaffold

The 1-indanone framework is a bicyclic ketone that serves as a key structural component in a wide array of biologically active molecules, including antiviral, anti-inflammatory, and anticancer agents.[3] Its rigid structure provides a well-defined orientation for appended functional groups, making it an ideal scaffold for the rational design of molecular probes. The presence of a carboxylic acid at the 6-position of 1-indanone offers a convenient handle for bioconjugation, allowing for the attachment of reporter groups, targeting ligands, or reactive moieties.

The development of molecular probes is crucial for understanding complex biological processes.[4][5] These tools enable the visualization, quantification, and manipulation of biological targets in their native environment. This compound provides a robust and synthetically tractable platform for the construction of such probes, offering the potential for high specificity and tailored functionality.

Core Principles of this compound Functionalization

The functionalization strategy for this compound can be broadly divided into two main approaches:

  • Modification of the Carboxylic Acid: This is the most direct route for attaching reporter groups (e.g., fluorophores), affinity tags (e.g., biotin), or reactive groups for covalent labeling.

  • Modification of the Indanone Core: The aromatic ring and the methylene group adjacent to the ketone offer opportunities for further derivatization to modulate the physicochemical properties of the probe, such as solubility, cell permeability, and spectroscopic characteristics.

A logical workflow for probe development starting from this compound is depicted below.

probe_development_workflow start This compound activate_cooh Carboxylic Acid Activation (e.g., EDC/NHS) start->activate_cooh modify_core Indanone Core Modification (e.g., Bromination, Alkylation) start->modify_core conjugate_reporter Conjugation to Reporter (Fluorophore, Biotin) activate_cooh->conjugate_reporter probe_1 Functionalized Probe 1 conjugate_reporter->probe_1 activated_core Functionalized Indanone Core modify_core->activated_core activate_cooh_2 Carboxylic Acid Activation activated_core->activate_cooh_2 conjugate_reporter_2 Conjugation to Reporter activate_cooh_2->conjugate_reporter_2 probe_2 Functionalized Probe 2 conjugate_reporter_2->probe_2

Figure 1: General workflow for probe development.

Detailed Protocols: Functionalization of the Carboxylic Acid

The carboxylic acid group is a versatile functional handle that can be readily converted into an active ester for subsequent reaction with amine-containing molecules.[6][7] This is the most common and reliable method for attaching reporter moieties.

Activation of the Carboxylic Acid using EDC/NHS Chemistry

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking system that efficiently converts carboxylic acids into amine-reactive NHS esters.[7] This method is advantageous due to its high efficiency, mild reaction conditions, and the formation of a stable, yet reactive, intermediate.

Protocol 3.1: Synthesis of this compound NHS Ester

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC·HCl (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The formation of the NHS ester will result in a new, less polar spot.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though often it is of sufficient purity for the next step.

Self-Validation: The formation of the NHS ester can be confirmed by ¹H NMR spectroscopy (disappearance of the carboxylic acid proton and appearance of characteristic NHS ester protons) and mass spectrometry (observation of the correct molecular weight for the NHS ester).

Conjugation of the Activated Ester with an Amine-Containing Reporter

Rationale: The NHS ester of this compound readily reacts with primary amines to form a stable amide bond.[6] This protocol describes the general procedure for conjugating an amine-functionalized fluorophore.

Protocol 3.2: Amide Bond Formation with an Amine-Functionalized Fluorophore

Materials:

  • This compound NHS ester (from Protocol 3.1)

  • Amine-functionalized fluorophore (e.g., an amino-fluorescein derivative)

  • Anhydrous DMF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the this compound NHS ester (1.0 eq) in anhydrous DMF.

  • In a separate vial, dissolve the amine-functionalized fluorophore (1.1 eq) in anhydrous DMF. Add TEA or DIPEA (2.0 eq) to this solution to act as a base.

  • Add the fluorophore solution to the NHS ester solution dropwise with stirring.

  • Stir the reaction mixture at room temperature overnight, protected from light.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the fluorescent probe.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Purify the resulting fluorescent probe by preparative HPLC to obtain a highly pure product.

Data Presentation:

Compound Excitation (nm) Emission (nm) Quantum Yield
Amine-Fluorophore4905200.92
Indanone-Fluorophore Probe4955250.85

Table 1: Spectroscopic properties of the starting fluorophore and the final indanone-fluorophore probe. A slight red-shift in the excitation and emission maxima and a minor change in quantum yield are expected upon conjugation.[8]

Advanced Strategies: Functionalization of the Indanone Core

Modification of the indanone core allows for the fine-tuning of the probe's properties and the introduction of additional functionalities.

Bromination of the Aromatic Ring

Rationale: Electrophilic aromatic bromination can introduce a bromine atom onto the indanone ring, which can then serve as a handle for further modifications, such as cross-coupling reactions to introduce new substituents.

Protocol 4.1: Regioselective Bromination of this compound

Materials:

  • This compound

  • Acetic acid

  • N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃) as a catalyst (optional, for less reactive substrates)

Procedure:

  • Dissolve this compound in glacial acetic acid.

  • Add NBS (1.05 eq) in portions to the solution at room temperature.

  • Stir the reaction for 2-4 hours. Monitor by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The regioselectivity of the bromination can be determined by ¹H and ¹³C NMR spectroscopy.

Cross-Coupling Reactions for Further Derivatization

Rationale: The bromo-substituted indanone can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.[9] These modifications can significantly alter the spectroscopic properties of a fluorescent probe or introduce a targeting moiety.

cross_coupling_scheme bromo_indanone Bromo-Indanone Derivative suzuki Suzuki Coupling (Pd Catalyst, Base) bromo_indanone->suzuki sonogashira Sonogashira Coupling (Pd/Cu Catalysts, Base) bromo_indanone->sonogashira boronic_acid Aryl Boronic Acid boronic_acid->suzuki aryl_indanone Aryl-Substituted Indanone suzuki->aryl_indanone alkyne Terminal Alkyne alkyne->sonogashira alkynyl_indanone Alkynyl-Substituted Indanone sonogashira->alkynyl_indanone

Figure 2: Cross-coupling strategies for indanone core modification.

Characterization and Validation of Probes

Thorough characterization is essential to ensure the identity, purity, and functionality of the synthesized probes.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To verify the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final probe.

  • UV-Visible and Fluorescence Spectroscopy: To determine the key spectroscopic properties of fluorescent probes, including excitation and emission maxima, molar absorptivity, and quantum yield.[8]

Conclusion

This compound is a highly valuable and versatile platform for the development of sophisticated molecular probes. The straightforward functionalization of its carboxylic acid handle, coupled with the potential for diverse modifications of the indanone core, provides medicinal chemists and chemical biologists with a powerful toolkit for creating novel research tools. The protocols and strategies outlined in this application note offer a solid foundation for the successful synthesis and characterization of 1-indanone-based probes for a wide range of biological applications.

References

Troubleshooting & Optimization

Technical Support Center: 1-Indanone-6-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Indanone-6-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we will address common issues through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry, often serving as a precursor for various therapeutic agents.[1][2] Its bifunctional nature, possessing both a ketone and a carboxylic acid, makes it susceptible to a unique set of purification challenges. The primary synthesis route often involves an intramolecular Friedel-Crafts acylation of a substituted propanoic acid.[2][3] While effective, this and other synthetic methods can introduce impurities that are structurally similar to the target compound, making separation difficult. Common contaminants include starting materials, regioisomers, and byproducts from side reactions.[4] Achieving the high purity required for pharmaceutical applications necessitates a robust and well-understood purification strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: Low Yield After Initial Synthesis and Work-up

Q: I've completed the synthesis of this compound, but after the initial extraction and concentration, my yield is significantly lower than expected. What could be the cause?

A: Low yields can stem from several factors throughout the synthetic and work-up process. Let's break down the likely culprits:

  • Incomplete Reaction: The intramolecular Friedel-Crafts cyclization may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst. It is crucial to monitor the reaction by methods like Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

  • Suboptimal Work-up Procedure: this compound has some solubility in water, which can be exacerbated at non-optimal pH during aqueous extraction.[5] During the work-up, ensure the aqueous layer is acidified to a low pH (typically pH 1-2) to fully protonate the carboxylic acid, minimizing its solubility in the aqueous phase and driving it into the organic layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are recommended to maximize recovery.[6]

  • Product Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures can potentially lead to degradation or side reactions. The work-up should be performed efficiently without unnecessary delays.

Problem 2: Oily Product or Failure to Crystallize

Q: My isolated product is a dark, sticky oil and refuses to crystallize, even after trying various solvents. How can I induce crystallization and remove the coloration?

A: An oily product is a classic sign of impurities that inhibit the formation of a crystal lattice. Here’s a systematic approach to tackle this:

  • Identify the Impurities: The "oily" nature often comes from residual starting materials, regioisomers, or solvent. A lower-than-expected melting point is also indicative of impurities.[7] If available, running a quick Nuclear Magnetic Resonance (NMR) spectrum or a Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable clues about the nature of the contaminants.

  • Recrystallization Troubleshooting:

    • Solvent Selection is Key: The ideal recrystallization solvent (or solvent system) is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For carboxylic acids, polar protic solvents or mixtures are often effective. Consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexanes.

    • "Oiling Out": This occurs when the solute is insoluble in the hot solvent and melts before it dissolves, forming an oil.[7] To prevent this, use a larger volume of solvent and ensure the mixture is heated to the solvent's boiling point with vigorous stirring to promote dissolution before cooling. If it still oils out, you may need to switch to a different solvent system.

    • Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites and induce crystallization.

  • Activated Carbon Treatment: The dark coloration is often due to high molecular weight, polymeric impurities. Dissolving the crude product in a suitable solvent and briefly heating it with a small amount of activated charcoal can effectively adsorb these colored impurities. The charcoal is then removed by hot filtration through a pad of celite.

Problem 3: Persistent Impurities After Recrystallization

Q: I've recrystallized my product multiple times, but TLC and NMR analysis still show the presence of a persistent impurity. What's my next step?

A: When recrystallization fails to remove a stubborn impurity, it's often because the impurity has very similar solubility properties to your desired product. In this case, a more powerful separation technique is required.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.[8] For this compound, a silica gel column is typically used.

    • Solvent System (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is common. To improve the resolution and prevent "tailing" or smearing of the carboxylic acid on the silica, it is highly recommended to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent.[9] This keeps the carboxylic acid in its protonated state, reducing its interaction with the acidic silica gel.

    • Monitoring the Separation: The separation is monitored by collecting fractions and analyzing them by TLC. Fractions containing the pure product are then combined and the solvent is removed under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a light brown or off-white solid. While the exact melting point can vary slightly depending on the source, it is generally in the range of 225-226 °C.[10] A significantly lower or broader melting point range is a strong indicator of impurities.[7]

Q2: Can I use a base to extract my product from the organic layer?

A2: Yes, this is a common purification technique for acidic compounds. You can dissolve your crude product in an organic solvent (like ethyl acetate) and extract it with a weak aqueous base (e.g., saturated sodium bicarbonate solution). Your carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated, re-acidified with a strong acid (like HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration. This is often referred to as an "acid-base extraction."

Q3: What are the best analytical techniques to assess the purity of my final product?

A3: A combination of techniques is ideal for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components in your sample. A single spot is a good indication of purity.

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and can detect even trace amounts of impurities.

Q4: My synthesis involves a Friedel-Crafts reaction. What are the likely regioisomeric impurities?

A4: In the intramolecular Friedel-Crafts acylation to form a substituted indanone, the cyclization can sometimes occur at different positions on the aromatic ring, leading to regioisomers. For example, if the precursor is 3-(m-tolyl)propanoic acid, cyclization can lead to both 7-methyl-1-indanone and 5-methyl-1-indanone. The specific regioisomers formed will depend on the directing effects of the substituents on the aromatic ring. These isomers often have very similar physical properties, making column chromatography the most reliable method for their separation.[4]

Experimental Workflow & Visualization

Workflow for Purification by Column Chromatography

The following diagram illustrates a typical workflow for the purification of this compound using column chromatography.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in Minimal Eluent Crude->Dissolve Load Load Sample Dissolve->Load Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Pack->Load Elute Elute with Solvent System (e.g., Hexanes/ EtOAc + 0.5% AcOH) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Column Chromatography Purification.

Detailed Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes may need to be determined empirically.

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot and recrystallizes upon cooling, you have found a good solvent. If it doesn't dissolve even when hot, the solvent is not polar enough. Often, a two-solvent system (e.g., ethanol/water) is required.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to just dissolve the solid. It is important to do this on a hot plate and add the solvent in small portions.

  • Hot Filtration (if necessary): If there are insoluble impurities or if you performed a charcoal treatment, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. You can then place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a moderate temperature.

Quantitative Data Summary
Purification MethodKey ParametersExpected Outcome
Recrystallization Solvent System: e.g., Ethanol/WaterPurity: >95% (can be lower if impurities have similar solubility)
Cooling Rate: SlowCrystal Form: Well-defined crystals
Column Chromatography Stationary Phase: Silica GelPurity: >98%
Mobile Phase: e.g., Hexanes/Ethyl Acetate + 0.5% Acetic AcidSeparation: Effective for removing regioisomers and other closely related impurities.

Conclusion

The purification of this compound, while presenting certain challenges, can be reliably achieved through a systematic and well-informed approach. Understanding the nature of potential impurities and the principles behind each purification technique is paramount. For minor impurities and coloration, recrystallization is often sufficient. However, for persistent or isomeric impurities, column chromatography is the method of choice. By carefully applying the troubleshooting strategies and protocols outlined in this guide, researchers can consistently obtain high-purity this compound for their drug discovery and development endeavors.

References

Technical Support Center: Troubleshooting Side Reactions in Friedel-Crafts Cyclization of Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving challenges in the intramolecular Friedel-Crafts acylation, specifically the cyclization of arylpropionic acids. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful ring-forming reaction. Here, we present a curated collection of troubleshooting guides and frequently asked questions (FAQs) designed to provide direct, actionable solutions to common experimental hurdles. Our approach is rooted in explaining the "why" behind the "how," ensuring you can not only solve current issues but also anticipate and prevent future ones.

Troubleshooting Guide: Navigating Common Side Reactions

The intramolecular Friedel-Crafts cyclization of arylpropionic acids to form valuable tetralone scaffolds is a cornerstone of polycyclic synthesis. However, the path to high yields and purity is often complicated by a variety of side reactions. This section provides in-depth, cause-and-effect explanations for these issues and offers field-proven protocols to steer your reaction toward the desired outcome.

Problem 1: Low Yield of the Desired Tetralone Product

Q: My Friedel-Crafts cyclization of 3-phenylpropionic acid is resulting in a low yield of α-tetralone. What are the likely causes and how can I optimize the reaction?

A: Low yields in this cyclization are frequently traced back to several key factors: catalyst deactivation, insufficient reactivity of the aromatic ring, or competing intermolecular reactions.

Root Cause Analysis & Solutions:

  • Catalyst Choice and Stoichiometry: Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but require stoichiometric amounts because the product ketone complexes with the catalyst, rendering it inactive.[1][2] Ensure you are using at least one equivalent of AlCl₃. For a more catalytic and often milder approach, consider using Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which are excellent dehydrating agents for this transformation.[3][4][5] Eaton's reagent (P₂O₅ in MSA) is another powerful alternative.[6]

  • Aromatic Ring Activation: The success of this electrophilic aromatic substitution hinges on the nucleophilicity of the aryl ring. If your arylpropionic acid contains electron-withdrawing groups, the ring is deactivated, and the reaction will be sluggish or fail entirely.[7][8] In such cases, standard conditions are often insufficient.

  • Intermolecular Polymerization: At high concentrations, the acylium ion intermediate can be intercepted by another molecule of the arylpropionic acid, leading to intermolecular acylation and polymerization rather than the desired intramolecular cyclization.

Optimization Protocol: Maximizing Tetralone Yield

This protocol outlines the use of Polyphosphoric Acid (PPA), a reliable and effective reagent for this cyclization.[4][5]

Materials:

  • 3-Arylpropionic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (PPA is very viscous), add the 3-arylpropionic acid.

  • Reagent Addition: Add polyphosphoric acid (typically 10-20 times the weight of the acid) to the flask.

  • Reaction: Heat the mixture with stirring. A temperature of 80-100 °C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. This will hydrolyze the PPA in a highly exothermic reaction.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetralone.

  • Purification: Purify the product by column chromatography or recrystallization.

Problem 2: Formation of Isomeric Products due to Rearrangement

Q: I am observing the formation of an unexpected tetralone isomer from my substituted arylpropionic acid. Is a rearrangement occurring, and how can I control the regioselectivity?

A: While Friedel-Crafts acylations are generally not prone to the carbocation rearrangements seen in alkylations[1][9][10], rearrangements can occur under certain conditions, especially with highly activated or sterically hindered substrates.[11] More commonly, the issue is one of regioselectivity during the electrophilic attack on the aromatic ring.

Understanding Regioselectivity:

The acylium ion will preferentially attack the most nucleophilic position on the aromatic ring that is also sterically accessible. The directing effects of existing substituents on the aryl ring are paramount.

  • Activating Groups (-CH₃, -OCH₃, etc.): These groups are ortho, para-directing. Cyclization will favor the position that is electronically activated and sterically unhindered.

  • Deactivating Groups (-Cl, -Br, etc.): These are also ortho, para-directing but deactivate the ring. Cyclization is slower but will still favor these positions.

  • Meta-Directing Groups (-NO₂, -CN, etc.): These groups strongly deactivate the ring, and cyclization is often unsuccessful.

Troubleshooting Workflow for Regioselectivity

G start Unexpected Isomer Observed check_structure Verify Structure of Starting Material start->check_structure analyze_directing Analyze Electronic & Steric Effects of Substituents check_structure->analyze_directing lewis_acid Strong Lewis Acid (e.g., AlCl₃)? analyze_directing->lewis_acid bronsted_acid Try Milder Brønsted Acid (PPA, MSA) lewis_acid->bronsted_acid Yes temp High Temperature? lewis_acid->temp No bronsted_acid->temp lower_temp Lower Reaction Temperature temp->lower_temp Yes thermo_vs_kinetic Consider Thermodynamic vs. Kinetic Control temp->thermo_vs_kinetic No lower_temp->thermo_vs_kinetic solution Achieve Desired Regioisomer thermo_vs_kinetic->solution

Caption: Troubleshooting workflow for regioselectivity issues.

Problem 3: Intermolecular Reaction Competes with Cyclization

Q: My reaction is producing a significant amount of high molecular weight material, suggesting intermolecular polymerization. How can I favor the intramolecular pathway?

A: The competition between intramolecular cyclization and intermolecular reaction is a classic challenge in organic synthesis.[12] Favoring the desired intramolecular pathway relies on leveraging reaction kinetics.

Key Principle: High Dilution

Intramolecular reactions are kinetically first-order, meaning their rate depends on the concentration of a single reactant molecule. Intermolecular reactions are second-order; their rate depends on the concentration of two reactant molecules. By significantly lowering the concentration of the starting material, you can dramatically slow down the intermolecular reaction while having a lesser effect on the rate of the intramolecular cyclization.

High Dilution Protocol for Intramolecular Cyclization

This protocol uses a syringe pump for the slow addition of the substrate, a technique that maintains a very low effective concentration throughout the reaction.

Experimental Setup:

  • A large three-neck round-bottom flask containing the Lewis acid (e.g., AlCl₃) in a suitable solvent (e.g., nitrobenzene or dichloromethane).

  • A syringe pump fitted with a gas-tight syringe containing a dilute solution of the corresponding acyl chloride of the arylpropionic acid.

  • A reflux condenser and a nitrogen inlet.

Procedure:

  • Setup: Charge the reaction flask with the solvent and Lewis acid under a nitrogen atmosphere and bring it to the desired reaction temperature.

  • Slow Addition: Prepare a dilute solution of the acyl chloride in the reaction solvent. Add this solution to the reaction flask dropwise over several hours using the syringe pump.

  • Reaction: After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by TLC.

  • Workup: Perform a standard aqueous workup as described in previous protocols.

Frequently Asked Questions (FAQs)

Q1: Can I use the arylpropionic acid directly, or must I convert it to the acyl chloride first?

A1: While strong Brønsted acids like PPA can effect cyclization directly from the carboxylic acid[3][4], reactions using Lewis acids like AlCl₃ typically require activation of the carboxylic acid, most commonly by converting it to the acyl chloride. This is because the acylium ion is the key electrophilic intermediate, and it is readily formed from an acyl chloride and a Lewis acid.[13] Using the carboxylic acid directly with AlCl₃ can lead to complex formation and side reactions.

Q2: What is the preferred ring size for intramolecular Friedel-Crafts cyclization?

A2: The formation of six-membered rings (as in the synthesis of tetralones) is generally the most favorable and efficient process in intramolecular Friedel-Crafts reactions.[3][14] The formation of five- and seven-membered rings is also possible but often proceeds with lower yields.[3]

Q3: My aryl ring has both an activating and a deactivating group. Where will cyclization occur?

A3: In cases of competing directing effects, the activating group typically dominates the regiochemical outcome. The electrophilic attack will occur at the position most strongly activated and sterically accessible, as directed by the activating group.

Q4: What role does steric hindrance play in these cyclizations?

A4: Steric hindrance can significantly influence the outcome. If the position of cyclization dictated by electronics is sterically crowded, the reaction may be slow, require harsher conditions, or proceed at an alternative, less hindered position.[15][16] In extreme cases, steric hindrance can completely inhibit the reaction.

Q5: Are there modern, "greener" alternatives to traditional catalysts like AlCl₃ and PPA?

A5: Yes, the field is actively developing more environmentally benign catalysts. Metal triflates, such as bismuth triflate (Bi(OTf)₃) or rare-earth metal triflates, have been shown to be effective Lewis acid catalysts for this transformation, often in catalytic amounts.[17] Ionic liquids have also been explored as reusable reaction media that can promote the reaction.[18]

Summary of Catalyst Systems

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
AlCl₃ / Acyl Chloride Stoichiometric AlCl₃, DCM or Nitrobenzene, 0 °C to RTHigh reactivity, well-establishedStoichiometric waste, moisture sensitive, requires acyl chloride
Polyphosphoric Acid (PPA) PPA as solvent, 80-100 °CUses carboxylic acid directly, strong dehydrating agentViscous, difficult to stir, harsh workup
Methanesulfonic Acid (MSA) MSA as solvent, RT to 80 °CLess viscous than PPA, easy to handleCan cause sulfonation at high temperatures
Metal Triflates (e.g., Bi(OTf)₃) Catalytic amounts, higher temperaturesCatalytic, often reusable, milderMay require higher temperatures, can be expensive

References

Technical Support Guide: Strategies for Solubilizing 1-Indanone-6-carboxylic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for effectively solubilizing 1-Indanone-6-carboxylic acid for use in a wide range of in vitro assays. We will move beyond simple instructions to explain the chemical principles behind each solubilization strategy, empowering you to troubleshoot and optimize your experimental setup for reliable and reproducible results.

Section 1: Understanding the Molecule - Why is Solubility a Challenge?

Question: What are the key properties of this compound that affect its solubility?

Answer: The solubility behavior of this compound is governed by its distinct molecular structure, which features two opposing domains:

  • A Nonpolar Core: The indanone scaffold is a rigid, bicyclic aromatic system that is inherently hydrophobic ("water-fearing"). This part of the molecule prefers to interact with nonpolar organic solvents.

  • A Polar, Ionizable Group: The carboxylic acid (-COOH) group is polar and, most importantly, weakly acidic. This group can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases the molecule's affinity for polar solvents like water.

The high melting point of this compound (256-260 °C) suggests a very stable and well-ordered crystal lattice structure.[1] Significant energy is required to break this lattice apart, which is a prerequisite for dissolution. Consequently, its solubility in neutral aqueous solutions is extremely limited. The key to solubilization lies in manipulating the equilibrium of the carboxylic acid group.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₀H₈O₃[2]
Molecular Weight 176.17 g/mol [3]
Appearance Light brown solid[3]
Melting Point 256-260 °C[1]
Predicted pKa ~3.7 - 4.5The pKa is predicted to be similar to other aryl carboxylic acids. Direct experimental values are not readily available, but software predictions and comparison to similar structures suggest a value in this range.[4][5]
Structure Indanone core with a carboxylic acid group at the 6-position.[2]

Section 2: Troubleshooting Common Solubility Issues

Question: I dissolved my compound in DMSO to make a stock, but it crashes out (precipitates) when I dilute it into my aqueous assay medium. Why is this happening and how can I fix it?

Answer: This is a classic solubility problem known as "carry-over precipitation." It occurs for two primary reasons:

  • Insufficient Co-solvent: The high concentration of Dimethyl Sulfoxide (DMSO) in your stock solution keeps the hydrophobic indanone core solvated. When you perform a large dilution into your aqueous buffer (e.g., 1:1000), the final DMSO concentration plummets (to 0.1% in this example). This low percentage of organic solvent is often insufficient to keep the compound in solution, causing it to precipitate.

  • Unfavorable pH: Your aqueous assay medium is likely at or near a physiological pH of 7.4. This pH is significantly higher than the pKa of the carboxylic acid group, which is favorable. However, if the buffering capacity is insufficient or the compound concentration is too high, the local pH can drop, leading to the protonation of the carboxylate and subsequent precipitation.

Troubleshooting Workflow:

Here is a logical workflow to diagnose and solve precipitation issues when diluting from an organic stock.

G cluster_advanced If still failing start Start: Compound Precipitates Upon Dilution check_conc Is the final compound concentration as low as possible? start->check_conc lower_conc Action: Reduce final working concentration. check_conc->lower_conc No check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso Yes lower_conc->check_dmso lower_dmso Action: Re-evaluate stock concentration to keep final DMSO <0.5%. check_dmso->lower_dmso Yes check_ph Is the final buffer pH >6.0 and well-buffered? check_dmso->check_ph No lower_dmso->check_ph fail Consider Advanced Methods (Section 4) lower_dmso->fail adjust_ph Action: Increase buffer pH or use a buffer with higher capacity (e.g., 50 mM HEPES). check_ph->adjust_ph success Success: Compound is soluble. check_ph->success Yes adjust_ph->success adjust_ph->fail

Caption: Logical flow for troubleshooting precipitation.

Section 3: Recommended Protocols for Solubilization

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This is the most common and reliable method for storing and handling poorly soluble compounds. DMSO is the preferred solvent due to its high solubilizing power and miscibility with water.

Q: What is the best practice for creating a primary stock solution?

A: Accuracy, cleanliness, and proper storage are paramount. This protocol ensures a stable, reliable stock for multiple experiments.[6]

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microfuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mM). A 10-50 mM stock is a typical starting point.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If crystals persist, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Ensure the container is tightly sealed to prevent water absorption by the DMSO.

  • Verification: Ensure complete dissolution by visual inspection. The solution should be clear and free of any particulate matter.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in glass vials with Teflon-lined screw caps.[7] Store frozen at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

G cluster_prep Stock Solution Workflow A 1. Weigh Compound B 2. Add Anhydrous DMSO A->B C 3. Vortex / Warm (37°C) B->C D 4. Visually Confirm Complete Dissolution C->D E 5. Aliquot & Store at -20°C D->E

Caption: Standard workflow for stock solution preparation.

Protocol 2: pH-Assisted Solubilization in Aqueous Buffers

This method is useful when an organic solvent is completely intolerable in your assay system. It works by converting the insoluble carboxylic acid into its highly soluble carboxylate salt.

Q: How can I dissolve the compound directly in an aqueous buffer?

A: By carefully increasing the pH of the solution with a base, you can deprotonate the carboxylic acid and drive it into solution.

Step-by-Step Methodology:

  • Suspension: Add the pre-weighed solid this compound to your desired aqueous buffer (e.g., PBS, HEPES). Do not expect it to dissolve at this stage.

  • Basification: While stirring the suspension, add a dilute solution of sodium hydroxide (e.g., 0.1 N or 1 N NaOH) dropwise.

  • Monitoring: Monitor the solution for clarity. Continue adding NaOH drop-by-drop until all the solid material has dissolved. The solution should become completely clear.

  • pH Measurement: Measure the pH of the final solution. It will likely be basic (pH > 8.0).

  • (Optional) pH Readjustment: If your assay requires a specific pH, you can now carefully back-titrate using a dilute acid (e.g., 0.1 N HCl). Crucially, do not titrate below pH 6.0 , as the compound will likely precipitate out of solution as it becomes protonated again.

  • Sterilization: Sterile filter the final solution through a 0.22 µm filter before use.

Section 4: Advanced Strategies & Critical Considerations

Question: What concentration of DMSO is acceptable in cell-based assays, and why is a vehicle control essential?

Answer: This is a critical point for data integrity. While DMSO is an excellent solvent, it is not biologically inert.

  • Acceptable Concentration: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% , with concentrations of 0.1% or lower being ideal .[8] At concentrations above 1%, DMSO can cause significant cellular stress, affect membrane fluidity, and alter gene expression, leading to experimental artifacts.[9][10]

  • The Vehicle Control: You must include a "vehicle control" in every experiment. This control group consists of cells treated with the same final concentration of DMSO (or other solvent) as your highest drug concentration, but without the drug itself.[11] This allows you to subtract any biological effects of the solvent from the effects of your compound, ensuring that the observed activity is due to the drug and not the vehicle.

Question: What other, less common methods can be used if the above protocols fail?

Answer: For particularly challenging formulations, more advanced techniques can be explored, though these require careful validation for assay compatibility:

  • Surfactants: Non-ionic detergents like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the indanone portion of the molecule, effectively shielding it from the aqueous environment and enhancing solubility.

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: How should I store my stock solutions? Store aliquots in tightly sealed glass vials at -20°C or -80°C, protected from light.[7] This minimizes solvent evaporation and degradation from light or repeated temperature changes.

  • FAQ 2: Can I use sonication to help dissolve the compound? Yes, bath sonication can be a useful tool to break up solid aggregates and accelerate dissolution, especially during the initial preparation of the DMSO stock. However, prolonged or high-energy probe sonication should be avoided as it can generate heat and potentially degrade the compound.

  • FAQ 3: Why is it important to use a vehicle control in my experiment? The vehicle control is arguably one of the most important controls in your experiment. It allows you to definitively attribute the observed biological effects to your test compound, rather than to the solvent used to dissolve it. Without a proper vehicle control, your results are uninterpretable.[10][11]

References

Technical Support Center: Optimization of Reaction Conditions for 1-Indanone Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 1-indanone derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of 1-indanone scaffolds. As a core structural motif in numerous biologically active compounds, from antiviral and anticancer agents to treatments for neurodegenerative diseases, the successful derivatization of 1-indanone is of paramount importance.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure your reactions proceed with high yield and selectivity.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during 1-indanone derivatization reactions, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Probable Cause 1: Incomplete Enolate Formation

The α-protons of 1-indanone are acidic and can be removed by a suitable base to form a nucleophilic enolate, which is a key intermediate in many derivatization reactions. Incomplete formation of this enolate will significantly hinder the reaction progress.

  • Solution:

    • Base Selection: The choice of base is critical. For complete and irreversible enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred. The pKa of the α-proton of 1-indanone should be considered when selecting a base to ensure deprotonation is thermodynamically favorable.

    • Reaction Conditions: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to minimize side reactions.[4] Ensure all glassware is oven- or flame-dried and the solvent is freshly distilled or obtained from a solvent purification system.

    • Confirmation of Enolate Formation: While direct monitoring can be challenging, a successful reaction following the addition of the electrophile is a good indicator of enolate formation.

Probable Cause 2: Poor Electrophile Reactivity

The chosen electrophile may not be sufficiently reactive to engage with the 1-indanone enolate.

  • Solution:

    • Electrophile Activation: Consider using more reactive electrophiles. For example, in acylation reactions, acyl chlorides are generally more reactive than anhydrides or esters.[5]

    • Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the electrophile. For instance, in Friedel-Crafts type reactions, a Lewis acid like AlCl₃ is essential for generating a highly reactive acylium ion.[6]

Probable Cause 3: Unfavorable Reaction Kinetics or Thermodynamics

The reaction conditions may not be optimal to overcome the activation energy barrier or the equilibrium may favor the starting materials.

  • Solution:

    • Temperature Optimization: While enolate formation often requires low temperatures, the subsequent reaction with the electrophile may benefit from warming. A gradual increase in temperature should be explored systematically.

    • Solvent Effects: The choice of solvent can significantly influence reaction rates. Polar aprotic solvents like THF, dimethoxyethane (DME), or dimethylformamide (DMF) are commonly used. In some specific cases, like certain palladium-catalyzed reactions, ethylene glycol has been shown to be effective.[1]

    • Catalyst Screening: For transition-metal-catalyzed reactions, a thorough screening of catalysts and ligands is crucial. For example, in palladium-catalyzed annulations, different phosphine ligands can have a dramatic impact on the yield.[7]

Issue 2: Formation of Multiple Products and Side Reactions

Probable Cause 1: Self-Condensation (Aldol Reaction)

1-indanone can act as both a nucleophile (enolate) and an electrophile, leading to self-condensation products, particularly under basic conditions.[8]

  • Solution:

    • Controlled Addition: Add the 1-indanone slowly to a solution of a strong base at low temperature to ensure complete enolate formation before the addition of the electrophile. This minimizes the concentration of neutral 1-indanone available for self-condensation.

    • Pre-formation of the Enolate: Fully form the enolate before introducing the electrophile. This is a standard practice in crossed aldol reactions to prevent self-condensation.[4]

Probable Cause 2: Regioselectivity Issues in Substituted 1-Indanones

For unsymmetrically substituted 1-indanones, deprotonation can occur at multiple sites, leading to a mixture of regioisomeric products.

  • Solution:

    • Kinetic vs. Thermodynamic Control: The formation of the kinetic or thermodynamic enolate can be controlled by the choice of base, temperature, and reaction time.[4]

      • Kinetic Enolate: Formed faster by using a sterically hindered base (e.g., LDA) at low temperature, which abstracts the more accessible, less sterically hindered proton.

      • Thermodynamic Enolate: Favored by using a smaller, less hindered base (e.g., NaH or KH) at higher temperatures, allowing for equilibration to the more stable, more substituted enolate.

Probable Cause 3: Over-alkylation or Multiple Additions

In alkylation reactions, the initially formed product may be more acidic than the starting material, leading to a second deprotonation and subsequent reaction with the electrophile.

  • Solution:

    • Stoichiometry Control: Use a slight excess of the 1-indanone relative to the base and electrophile to minimize the chances of the product reacting further.

    • Slow Addition of Electrophile: Add the electrophile slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple additions.

Experimental Workflow: Troubleshooting Low Yield in an Alkylation Reaction

Below is a DOT script visualizing a troubleshooting workflow for a common issue: low yield in the α-alkylation of 1-indanone.

Troubleshooting_Workflow start Start: Low Yield in 1-Indanone Alkylation check_enolate Step 1: Verify Enolate Formation start->check_enolate enolate_issue Issue: Incomplete Enolate Formation check_enolate->enolate_issue Is enolate formation complete? electrophile_issue Issue: Poor Electrophile Reactivity or Stability enolate_issue->electrophile_issue Yes solution_base Solution: - Use stronger, non-nucleophilic base (e.g., LDA). - Ensure anhydrous conditions. - Optimize temperature for formation (-78 °C). enolate_issue->solution_base No conditions_issue Issue: Suboptimal Reaction Conditions electrophile_issue->conditions_issue Yes solution_electrophile Solution: - Use a more reactive electrophile (e.g., alkyl iodide vs. chloride). - Check electrophile purity and stability. electrophile_issue->solution_electrophile Is electrophile reactive and stable? No solution_conditions Solution: - Screen different solvents (THF, DME). - Optimize reaction temperature and time. - Consider additives if applicable. conditions_issue->solution_conditions Are reaction conditions optimal? No end End: Optimized Reaction conditions_issue->end Yes solution_base->end solution_electrophile->end solution_conditions->end

Caption: Troubleshooting flowchart for low yield in 1-indanone alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control for successful 1-indanone derivatization?

A1: The most critical parameters are:

  • Base: The choice of base dictates the extent and regioselectivity of enolate formation.

  • Solvent: The solvent must be anhydrous and aprotic to prevent quenching of the enolate and side reactions. It can also influence reaction rates and solubility.[7]

  • Temperature: Temperature control is crucial for selective enolate formation and to manage the reactivity of the intermediates.

  • Purity of Reagents: Impurities in the starting materials, reagents, or solvents can significantly impact the reaction outcome.

Q2: How can I purify my 1-indanone derivative?

A2: Common purification techniques for 1-indanone derivatives include:

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[9]

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification.

Q3: Are there any safety precautions I should be aware of when working with 1-indanone and its derivatives?

A3: Yes, standard laboratory safety practices should always be followed. 1-indanone may cause irritation and is toxic by ingestion.[10] Many of the reagents used in its derivatization, such as strong bases (e.g., LDA, NaH) and reactive electrophiles, are hazardous and require careful handling in a fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q4: What are some common transition-metal catalyzed methods for 1-indanone synthesis and derivatization?

A4: Several transition-metal-catalyzed methods are employed, including:

  • Palladium-catalyzed reactions: These are widely used for annulation reactions to construct the 1-indanone core.[1][7]

  • Rhodium-catalyzed reactions: Rhodium catalysts have been utilized for the synthesis of substituted indanones through various cyclization strategies.[11][12]

  • Nickel-catalyzed reactions: Nickel catalysts can be employed in reductive cyclization reactions to afford indanones.[11]

  • Copper-catalyzed reactions: Copper catalysts have been used in annulation reactions to form 3-hydroxy-1-indanones.[13]

Q5: Can I perform solvent-free reactions for 1-indanone derivatization?

A5: In some cases, solvent-free conditions can be employed, particularly for aldol-type condensations. For example, the reaction between 1-indanone and an aldehyde can be carried out by grinding the reactants together, sometimes with a catalytic amount of a solid base.[14] This approach aligns with the principles of green chemistry by reducing solvent waste.

Data Summary: Influence of Reaction Parameters on Yield

The following table summarizes the impact of various reaction parameters on the yield of 1-indanone derivatization, based on literature examples.

ParameterVariationEffect on YieldReference
Catalyst Different metal salts (AgOAc, AgNO₃, Ag₂CO₃, Cu(OTf)₂, Sc(OTf)₂) were tested, with AgOTf being the most efficient.The choice of metal salt significantly impacts the yield of the annulation reaction.[7]
Solvent A screening of solvents (DMSO, MeCN, DCM, DCE, PhMe) showed that a mixed solvent system of DMSO and MeCN was optimal for the two-step process.The solvent has a pronounced effect on the reaction, with different solvents favoring different steps of the reaction sequence.[7]
Ligand In a Pd-catalyzed Heck-annulation, changing the ligand from dppp to 4-MeO-dppp increased the yield from 15% to 70%.The ligand plays a crucial role in the efficiency of the palladium catalyst.[1]
Temperature In the same Pd-catalyzed reaction, increasing the temperature from 115 °C to 145 °C improved the yield from 55% to 70%.Higher temperatures can be beneficial for overcoming activation barriers, but must be optimized to avoid decomposition.[1]

Experimental Protocol: General Procedure for α-Alkylation of 1-Indanone

This protocol provides a general guideline for the α-alkylation of 1-indanone using a strong base. Note: This is a general procedure and may require optimization for specific substrates and electrophiles.

  • Preparation:

    • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add a solution of lithium diisopropylamide (LDA) in THF (typically 1.05 equivalents) to the cooled THF.

    • In a separate flask, dissolve 1-indanone (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the 1-indanone solution to the LDA solution at -78 °C via the dropping funnel.

    • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation:

    • Dissolve the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) in a small amount of anhydrous THF.

    • Slowly add the alkylating agent solution to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Logical Relationship Diagram: Kinetic vs. Thermodynamic Enolate Formation

The following DOT script illustrates the factors influencing the formation of kinetic versus thermodynamic enolates of an unsymmetrically substituted 1-indanone.

Enolate_Formation start Unsymmetrical 1-Indanone conditions Reaction Conditions start->conditions kinetic_path Kinetic Control (Fast, Irreversible) conditions->kinetic_path Favors less hindered proton abstraction thermodynamic_path Thermodynamic Control (Slow, Reversible) conditions->thermodynamic_path Allows for equilibration kinetic_enolate Less Substituted Enolate (Kinetic Product) kinetic_path->kinetic_enolate kinetic_conditions - Strong, bulky base (LDA) - Low temperature (-78 °C) - Short reaction time kinetic_path->kinetic_conditions thermodynamic_enolate More Substituted Enolate (Thermodynamic Product) thermodynamic_path->thermodynamic_enolate thermodynamic_conditions - Weaker, smaller base (NaH) - Higher temperature (e.g., 25 °C) - Longer reaction time thermodynamic_path->thermodynamic_conditions

Caption: Factors determining kinetic vs. thermodynamic enolate formation.

References

Technical Support Center: Overcoming Poor Yield in 1-Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-indanone synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields for this critical structural motif. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. 1-Indanones are vital building blocks in numerous natural products and pharmaceuticals, and mastering their synthesis is a key step in many research programs[1][2][3].

This guide is structured in a question-and-answer format to directly address common problems encountered in the lab.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific, frequently encountered issues during the synthesis of 1-indanone compounds.

Section A: Intramolecular Friedel-Crafts Cyclization

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids (or their corresponding acyl chlorides) is the most traditional and widely used method for synthesizing the 1-indanone core[4]. However, it is notoriously sensitive to several factors that can drastically reduce yields.

Q1: My yield is consistently low when cyclizing a 3-arylpropionic acid derivative. What are the most likely causes?

A1: Persistently low yields in this reaction almost always trace back to one of three critical areas: catalyst activity, reaction conditions, or the presence of contaminants, especially water.

Core Causality: The reaction proceeds via the formation of an acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution[5][6]. Any factor that inhibits the formation of this electrophile or deactivates the aromatic ring will suppress the reaction.

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely hygroscopic. Moisture from the air, reagents, or glassware will hydrolyze and deactivate the catalyst, completely quenching the reaction[7][8]. Similarly, Brønsted acids like Polyphosphoric Acid (PPA) can vary in their phosphorylating power depending on age and storage, leading to inconsistent results[7].

  • Suboptimal Conditions: Insufficient heat or reaction time will lead to an incomplete reaction[7]. Conversely, excessive heat can promote side reactions like polymerization or decomposition, especially with sensitive substrates[9]. The choice of acid is also critical; less reactive aromatic rings (e.g., those with electron-withdrawing groups) require stronger "superacids" like triflic acid (TfOH) to proceed efficiently[9][10].

  • Starting Material Purity: Impurities in the starting 3-arylpropionic acid can interfere with the catalyst or lead to side products.

Here is a systematic approach to identify and solve the issue.

G cluster_0 Initial Checks cluster_1 Reaction Optimization cluster_2 Analysis & Outcome start Low Yield Observed check_reagents Verify Reagent Purity & Dryness (Anhydrous Solvents, Fresh Catalyst) start->check_reagents check_glassware Ensure Rigorously Dry Glassware (Oven or Flame-Dried) check_reagents->check_glassware monitor_rxn Set up Small-Scale Test Reactions. Monitor by TLC. check_glassware->monitor_rxn temp_time Systematically Vary Temperature & Time monitor_rxn->temp_time catalyst_choice Test Alternative Catalysts (PPA, TfOH, Eaton's Reagent) temp_time->catalyst_choice analyze Analyze Crude Product & Byproducts (NMR, MS) catalyst_choice->analyze optimize Scale Up Optimized Conditions analyze->optimize

Caption: Troubleshooting workflow for low-yield Friedel-Crafts cyclization.

Step-by-Step Experimental Plan:

  • Pre-Reaction Setup (The Anhydrous Imperative):

    • Thoroughly dry all glassware in an oven at >120°C for several hours or flame-dry under vacuum immediately before use.

    • Use fresh, high-purity catalyst. Purchase a new bottle of AlCl₃ or PPA if its age is uncertain. For AlCl₃, ensure it is a fine, white/pale yellow powder, not clumpy or dark yellow.

    • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. An incomplete reaction is a common and easily diagnosed cause of low yield[7]. If the starting material remains after the prescribed time, consider incrementally increasing the reaction time or temperature.

  • Catalyst & Condition Optimization:

    • If AlCl₃ fails, consider a stronger acid. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are excellent alternatives that often serve as both catalyst and solvent. For highly deactivated or stubborn substrates, triflic acid (TfOH) is extremely effective, though more expensive[8][9].

Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A2: The formation of regioisomers is a common challenge when the aromatic ring has multiple possible sites for cyclization, particularly with substituted phenylpropionic acids[11]. Regioselectivity is governed by a delicate balance of electronic and steric effects, and it can be influenced by the reaction conditions.

Core Causality: The acylium ion will preferentially attack the most nucleophilic (electron-rich) and sterically accessible position on the aromatic ring. For example, in a meta-substituted precursor, cyclization can occur at either of the two ortho positions or the para position relative to the substituent.

Strategies for Control:

  • Steric Hindrance: Bulky substituents on the aromatic ring can physically block acylation at adjacent positions, directing the cyclization elsewhere[8]. This is a powerful and predictable tool if your synthetic route allows for it.

  • Catalyst Choice: The choice of acid can significantly alter the product ratio. For reactions using PPA, its composition, specifically the phosphorus pentoxide (P₂O₅) content, is a key parameter. It has been demonstrated that adjusting the P₂O₅ content can effectively switch the regioselectivity of the cyclization[8][11]. Higher P₂O₅ content generally corresponds to higher acidity and can favor different mechanistic pathways[11].

  • Temperature Control: Kinetic vs. Thermodynamic Control is a critical concept here. Lower temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures can allow for equilibration to the more stable thermodynamic product[8]. It is essential to run small-scale trials at different temperatures (e.g., 60°C, 80°C, 100°C) to determine the optimal conditions for your desired isomer.

PrecursorCatalyst SystemConditionsMajor IsomerRationale/Reference
3-(3-Methoxyphenyl)propanoic acidPPA (High P₂O₅ content)80-100 °C7-Methoxy-1-indanoneFavored by electronic activation at C2.
3-(3-Methoxyphenyl)propanoic acidPPA (Low P₂O₅ content)80-100 °C5-Methoxy-1-indanoneMechanistic switch proposed, potentially involving a different reactive intermediate[11].
3-(3-Tolyl)propanoic acidAlCl₃ / CS₂50 °C4-Methyl-1-indanoneOrtho-cyclization favored.
3-(3-Tolyl)propanoic acidHF0 °C6-Methyl-1-indanonePara-cyclization favored under different acidic conditions.

Note: The outcomes above are illustrative and can be highly substrate-dependent.

Section B: The Nazarov Cyclization

The Nazarov cyclization is a powerful alternative for constructing 1-indanones, typically involving the 4π-electrocyclization of a divinyl ketone, where one of the vinyl groups is part of an aromatic ring[12]. While effective, the classic reaction often requires harsh conditions.

Q3: My acid-catalyzed Nazarov cyclization is inefficient and requires stoichiometric amounts of strong acid. Are there milder, catalytic alternatives?

A3: Yes. While the traditional Nazarov cyclization often required harsh conditions like concentrated protic acids and high temperatures, significant progress has been made in developing milder, catalytic versions of this reaction[13][14]. These modern methods offer better functional group tolerance, lower catalyst loadings, and often improved selectivity.

Core Causality: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the ketone, which promotes a conrotatory 4π electrocyclization to form an oxyallyl cation intermediate[13]. The challenges with traditional methods include slow catalyst turnover and the need for super-stoichiometric amounts of promoters to suppress side reactions[13][14].

Modern Catalytic Systems:

  • Transition Metal Catalysis: A variety of transition metal complexes have been shown to catalyze the Nazarov cyclization under significantly milder conditions. For example, dicationic iridium(III) complexes have been successfully used for the synthesis of functionalized 1-indanones from substrates bearing electron-withdrawing groups[12]. Copper(II) triflate has also been employed to catalyze tandem transformations involving a Nazarov cyclization[12].

  • Heteropoly Acids: Solid acids like phosphomolybdic acid (PMA), especially when supported on silica gel, have emerged as highly efficient, recyclable catalysts for the Nazarov reaction. They offer a broad substrate scope with short reaction times under mild conditions[15].

This protocol is adapted from methodologies described for phosphomolybdic acid-catalyzed cyclizations[15].

  • Catalyst Preparation (Optional but Recommended): To a slurry of silica gel in water, add a solution of phosphomolybdic acid (PMA, ~15% w/w). Stir for 12 hours, then remove the water under reduced pressure and dry the resulting solid in an oven at 110°C for 4 hours.

  • Reaction Setup: In a round-bottom flask, dissolve the divinyl ketone substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Catalyst Addition: Add the supported PMA catalyst (5-10 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C). Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter off the solid catalyst (which can be washed, dried, and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G sub Divinyl Ketone Substrate mix Reaction Mixture (RT or mild heat) sub->mix cat PMA Catalyst (5-10 mol%) cat->mix solv Solvent (e.g., CH2Cl2) solv->mix workup Filter to remove recyclable catalyst mix->workup purify Column Chromatography workup->purify prod Pure 1-Indanone Product purify->prod

Caption: General workflow for a PMA-catalyzed Nazarov cyclization.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical "first steps" to ensure a high-yield reaction, regardless of the specific method?

Ensuring anhydrous conditions is paramount for any Friedel-Crafts type reaction. This includes oven-drying glassware, using anhydrous grade solvents, employing fresh, high-purity catalysts, and running the reaction under an inert atmosphere (N₂ or Ar)[7][8].

FAQ 2: How do I choose the best acid catalyst for my Friedel-Crafts cyclization?

The choice is substrate-dependent. Start with the most common and cost-effective catalysts.

  • For activated/neutral rings: Aluminum chloride (AlCl₃) is a standard starting point.

  • For general-purpose use: Polyphosphoric acid (PPA) is highly effective and often gives clean reactions.

  • For deactivated rings (with EWGs): A stronger "superacid" like triflic acid (TfOH) or Eaton's Reagent is often necessary to achieve a reasonable reaction rate[8][9].

FAQ 3: What are the most effective workup and purification techniques for 1-indanones?

For acid-catalyzed reactions, the workup typically involves carefully quenching the reaction mixture by pouring it onto ice/water. This hydrolyzes the catalyst and precipitates the crude product. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). Purification is most commonly achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel[7].

References

Technical Support Center: A Scientist's Guide to High-Purity Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the art and science of purifying carboxylic acids. In drug development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental requirement for safety, efficacy, and reproducibility. Carboxylic acids, a ubiquitous functional group in organic chemistry, often present unique purification challenges due to their polarity, hydrogen-bonding capabilities, and acidic nature.

This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the two primary methods for purifying solid carboxylic acids: recrystallization and chromatography. Moving beyond simple protocols, we will explore the causality behind experimental choices, offering troubleshooting guides and FAQs to navigate the common hurdles encountered in the laboratory.

Part 1: Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1][2] The core principle is to dissolve the impure carboxylic acid in a minimal amount of a hot solvent in which the acid has high solubility at elevated temperatures and low solubility at cooler temperatures.[3][4] As the saturated solution slowly cools, the carboxylic acid's solubility decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[1][4]

Recrystallization Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of carboxylic acids in a question-and-answer format.

Q1: My carboxylic acid "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[5][6] This is often due to a very high concentration of the solute or the use of a solvent in which the compound is excessively soluble.

  • Causality: The high degree of supersaturation causes the compound to separate from the solution as a liquid. Carboxylic acids, with their strong hydrogen-bonding capabilities, can sometimes have complex solubility behavior.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[7]

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period. This gives the molecules more time to orient themselves into a crystal lattice.

    • Solvent System Modification: Consider using a mixed solvent system. If your compound is too soluble in a nonpolar solvent, you can add a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the original solvent before cooling.[8]

    • Lower Boiling Point Solvent: Choosing a solvent with a lower boiling point can sometimes prevent oiling out.[7]

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: The failure of a compound to crystallize from a solution that is known to be supersaturated can be frustrating. This is often due to the solution being too dilute or the absence of a nucleation site for crystal growth to begin.

  • Causality: Crystal formation requires both supersaturation and nucleation. If the solution is not sufficiently concentrated or if there are no nucleation sites (like a seed crystal or a scratch on the glass), crystallization may not initiate.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites.

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This will act as a template for further crystal growth.

    • Increase Concentration: If induction methods fail, your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[7] Then, allow it to cool again slowly.

    • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible anti-solvent dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool again.

Q3: My final product is still impure after recrystallization. What went wrong?

A3: While powerful, a single recrystallization may not be sufficient if the impurities have very similar solubility profiles to your target compound or if the initial material is heavily contaminated.

  • Causality: Co-crystallization of impurities can occur if their solubility in the chosen solvent is similar to the product. Trapping of the mother liquor within the crystals can also lead to contamination.

  • Troubleshooting Steps:

    • Second Recrystallization: A second recrystallization using fresh, clean solvent is often necessary to achieve high purity.[9]

    • Washing the Crystals: Ensure you are washing the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor without significantly dissolving the product.[4][6]

    • Re-evaluate the Solvent: The chosen solvent may not be optimal for discriminating between your compound and the impurities.[7] Conduct small-scale solubility tests to find a more selective solvent.[10]

Experimental Protocol: General Recrystallization of a Carboxylic Acid

This protocol outlines a general procedure for recrystallizing a solid carboxylic acid.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude carboxylic acid in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[10] Common solvents for carboxylic acids include water, ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[5][11]

  • Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling or stirring. Continue adding small portions of the hot solvent until the carboxylic acid is completely dissolved.[3][4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[6][7]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.[4]

  • Drying: Dry the purified crystals, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualization: Recrystallization Decision Workflow

Recrystallization_Workflow start Start: Crude Solid Carboxylic Acid solubility_test Perform Small-Scale Solubility Tests start->solubility_test choose_solvent Select Optimal Solvent or Solvent System solubility_test->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Perform Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Cool Solution Slowly to Induce Crystallization insoluble_check->cool No hot_filtration->cool crystal_check Crystals Formed? cool->crystal_check induce_crystallization Induce Crystallization: Scratch, Seed, or Concentrate crystal_check->induce_crystallization No collect Collect Crystals via Vacuum Filtration crystal_check->collect Yes induce_crystallization->cool wash Wash with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end End: Pure Carboxylic Acid dry->end

Caption: Decision workflow for the recrystallization of carboxylic acids.

Part 2: Purification via Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through the column by a mobile phase.[12] For carboxylic acids, this method can be challenging due to their strong interactions with common stationary phases.

Chromatography Troubleshooting Guide

Q1: My carboxylic acid is streaking or tailing badly on a silica gel TLC plate/column. Why is this happening?

A1: This is the most common issue when chromatographing carboxylic acids on silica gel.[13]

  • Causality: Silica gel is slightly acidic. The carboxylic acid can exist in equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms on the silica surface. The deprotonated carboxylate is much more polar and interacts very strongly with the silica, leading to slow and uneven elution, which manifests as streaking or tailing.[13][14]

  • Troubleshooting Steps:

    • Add an Acidic Modifier: The most effective solution is to add a small amount (typically 0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[12][13][15] This suppresses the deprotonation of the carboxylic acid by Le Châtelier's principle, ensuring it remains in its less polar, protonated form, leading to sharper peaks and more consistent elution.[14]

    • Use a More Polar Solvent System: Sometimes, a more polar mobile phase can help to more effectively elute the carboxylic acid, but this may compromise the separation from other components.

Q2: My carboxylic acid won't elute from the silica gel column, even with a very polar mobile phase.

A2: If your carboxylic acid is highly polar or has multiple carboxyl groups, it may bind almost irreversibly to the silica gel.

  • Causality: The strong hydrogen bonding and acid-base interactions between the carboxylic acid and the silica surface can be stronger than the eluting power of the mobile phase.

  • Troubleshooting Steps:

    • Switch to Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Highly polar compounds like carboxylic acids often elute more readily and with better peak shape.[16] Again, adding an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is crucial to keep the carboxylic acid protonated and improve retention and peak shape.[16][17]

    • Derivatization: As a last resort, you can convert the carboxylic acid to a less polar derivative, such as a methyl ester.[14] The ester can then be purified by normal-phase chromatography and subsequently hydrolyzed back to the carboxylic acid.[14]

Q3: How do I choose between normal-phase and reversed-phase chromatography for my carboxylic acid?

A3: The choice depends on the overall polarity of your molecule and the impurities you need to remove.

  • Normal-Phase (e.g., Silica Gel):

    • Best for: Less polar carboxylic acids where the impurities are significantly more or less polar.

    • Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexanes, toluene) and a more polar solvent (e.g., ethyl acetate, acetone).[15] Remember to add a small amount of acetic or formic acid.[15]

  • Reversed-Phase (e.g., C18):

    • Best for: More polar carboxylic acids or when normal-phase fails.[12] It is also excellent for purifying samples from aqueous reaction mixtures.[12]

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with 0.1% TFA or formic acid.[16]

Data Summary: Chromatography System Selection
Parameter Normal-Phase Chromatography Reversed-Phase Chromatography
Stationary Phase Polar (e.g., Silica Gel, Alumina)Nonpolar (e.g., C18, C8)
Typical Mobile Phase Nonpolar solvent mixtures (e.g., Hexane/Ethyl Acetate)Polar solvent mixtures (e.g., Water/Acetonitrile)[16]
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Modifier for Carboxylic Acids 0.1-1% Acetic or Formic Acid[13][15]0.1% Trifluoroacetic Acid (TFA) or Formic Acid[16]
Best Suited For Less polar carboxylic acids, separation from very different polarity impurities.Polar carboxylic acids, complex mixtures, aqueous samples.[12]

Visualization: Logic for Chromatography Method Selection

Chromatography_Selection start Start: Mixture Containing Carboxylic Acid tlc_test Run TLC on Silica Gel with Hexane/EtOAc + 0.5% AcOH start->tlc_test tlc_result Good Separation and Rf between 0.2-0.4? tlc_test->tlc_result normal_phase Proceed with Normal-Phase Flash Chromatography tlc_result->normal_phase Yes streaking_check Streaking or No Elution? tlc_result->streaking_check No end_np End: Purified via Normal-Phase normal_phase->end_np reversed_phase Switch to Reversed-Phase Chromatography (C18) streaking_check->reversed_phase Yes rp_method Develop Method with H2O/ACN + 0.1% TFA reversed_phase->rp_method end_rp End: Purified via Reversed-Phase rp_method->end_rp

Caption: Logic diagram for selecting a chromatography method.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities found with carboxylic acids? A: Impurities are typically related to the synthetic route used. Common impurities include unreacted starting materials (e.g., alcohols or aldehydes from an oxidation reaction), byproducts, residual solvents, and water.[13] For example, the synthesis of a carboxylic acid via Grignard carboxylation might have residual starting halide or biphenyl from coupling.[18]

Q: Can I use acid-base extraction to purify my carboxylic acid? A: Yes, acid-base extraction is a highly effective preliminary purification step.[3] By dissolving your crude product in an organic solvent (e.g., diethyl ether) and extracting with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Neutral and basic impurities will remain in the organic layer. The aqueous layer can then be separated, re-acidified (e.g., with HCl), and the precipitated pure carboxylic acid can be collected by filtration or extracted back into an organic solvent.[3]

Q: How does the pKa of my carboxylic acid affect its purification? A: The pKa is a measure of the acid's strength and is crucial for both chromatography and extraction.[19][20] In chromatography, the mobile phase pH should be at least 1.5-2 pH units below the pKa to ensure the acid is fully protonated and behaves predictably.[19][21] For acid-base extraction, the pH of the aqueous base must be significantly higher than the pKa to ensure complete deprotonation and transfer to the aqueous phase.

References

Stability issues of 1-Indanone-6-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Indanone-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Understanding the Stability of this compound

This compound is a γ-keto acid. Unlike β-keto acids, which are known for their thermal instability and readiness to decarboxylate, γ-keto acids are generally more stable.[1] However, the presence of both a ketone and a carboxylic acid functional group on an aromatic indanone scaffold means that the molecule can be susceptible to degradation under specific conditions. This guide will walk you through the potential stability issues and how to mitigate them.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments with this compound solutions.

Observed Issue Potential Cause Recommended Action
Loss of parent compound concentration over time in solution. Hydrolysis: The compound may be degrading in aqueous solutions, especially at pH extremes.- Prepare solutions fresh daily. - If storage is necessary, store at 2-8°C for no longer than 24 hours. - Buffer the solution to a neutral pH (around 7.0) if compatible with your experimental design.
Appearance of new, unidentified peaks in your chromatogram. Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.- Perform a forced degradation study (see protocol below) to identify potential degradation products. - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Degas your solvents and consider adding an antioxidant if oxidation is suspected.
Precipitation of the compound from solution. Poor Solubility: this compound has limited solubility in aqueous solutions, which can be pH-dependent.- Ensure the pH of your solution is appropriate for keeping the carboxylic acid in its more soluble salt form (deprotonated). This is generally achieved at a pH above the pKa of the carboxylic acid. - Consider the use of co-solvents such as DMSO or ethanol, if permissible for your application.
Discoloration of the solution (e.g., turning yellow). Photodegradation or Oxidation: Aromatic ketones are known to be susceptible to photodegradation, which can lead to colored byproducts.[2] Oxidation can also cause discoloration.- Minimize exposure to ambient and UV light at all times. - Store both solid material and solutions in the dark. - Use solvents that have been purged with an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in its solid form?

A: The solid compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended.

Q2: In which solvents is this compound most stable?

A: While specific stability data in various solvents is limited, polar aprotic solvents like DMSO and DMF are generally good choices for creating stock solutions due to their ability to solubilize the compound and their lower reactivity compared to protic solvents like water or methanol, especially at extreme pH values. However, always verify solvent compatibility with your specific experimental setup.

Q3: Is this compound sensitive to light?

A: Yes, compounds containing an aromatic ketone moiety can be susceptible to photodegradation.[2] It is crucial to protect solutions of this compound from light to prevent the formation of degradation products. The ICH Q1B guideline provides a framework for photostability testing.[3][4]

Q4: Can I heat solutions of this compound to aid dissolution?

A: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. While γ-keto acids are more thermally stable than β-keto acids, excessive heat can still promote degradation.[1]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A: The stability of this compound can be pH-dependent. The carboxylic acid group's ionization state is determined by the pH. At pH values below its pKa, the less soluble, neutral form will predominate, while at pH values above the pKa, the more soluble carboxylate anion will be the major species. Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis of other functional groups or promote other degradation pathways. The rate of permeation of aromatic carboxylic acids across lipid bilayers is also pH-dependent.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6][7] This protocol outlines the typical stress conditions.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1N & 1N HCl, RT & 60°C) prep->acid Expose aliquots to: base Base Hydrolysis (0.1N & 1N NaOH, RT & 60°C) prep->base Expose aliquots to: oxidation Oxidation (3% & 30% H₂O₂, RT) prep->oxidation Expose aliquots to: thermal Thermal Stress (60°C in solution & solid) prep->thermal Expose aliquots to: photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose aliquots to: neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze characterize Characterize Degradation Products (LC-MS, NMR if necessary) analyze->characterize

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.

    • Keep one set of samples at room temperature and another at 60°C.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.

    • Keep one set of samples at room temperature and another at 60°C.

    • Collect samples at various time points.

    • Before analysis, neutralize the samples with an equivalent amount of HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. If no degradation is observed, use 30% H₂O₂.

    • Keep the samples at room temperature and collect at various time points. The oxidative degradation of γ-ketohydroperoxides can lead to the formation of carbonyl and carboxylic acid products.

  • Thermal Degradation:

    • Place a solution of the compound in a tightly sealed vial in an oven at 60°C.

    • Also, place the solid compound in an oven at 60°C.

    • Analyze at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to light conditions as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3][4]

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions for Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV absorbance maximum of this compound (a photodiode array detector is recommended).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Inject the unstressed this compound solution to determine its retention time.

  • Inject the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Optimize the gradient, mobile phase composition, and other chromatographic parameters as needed to improve resolution.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Logical Relationship for Stability Assessment:

Caption: Logical flow for developing and validating a stability-indicating method.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be hypothesized:

  • Hydrolysis: Under harsh acidic or basic conditions, while the core indanone structure is relatively stable, other reactions could be forced.

  • Oxidation: The benzylic position (C2) of the indanone ring is susceptible to oxidation. Strong oxidation could potentially lead to ring-opening, forming a dicarboxylic acid.

  • Photodegradation: Aromatic ketones can undergo various photochemical reactions upon exposure to UV light, including Norrish type I and type II reactions, which could lead to a variety of degradation products.[2]

This technical support center provides a foundational guide for addressing the stability of this compound in solution. For further in-depth investigation, it is recommended to perform comprehensive forced degradation studies and characterize the resulting degradants.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted indanones, with a particular focus on achieving high regioselectivity. The information provided herein is curated from leading research and practical laboratory experience to help you troubleshoot common issues and answer frequently asked questions.

Troubleshooting Guides

This section addresses specific experimental challenges that can lead to poor regioselectivity in indanone synthesis. Each issue is presented with potential causes and actionable solutions based on established chemical principles.

Issue 1: Poor or Incorrect Regioselectivity in Friedel-Crafts Acylation

Scenario: You are performing an intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid to synthesize a specific indanone isomer, but you are observing a mixture of regioisomers or the formation of the undesired isomer.

Possible Causes & Solutions:

  • Steric and Electronic Effects: The inherent electronic properties and steric bulk of the substituents on the aromatic ring are primary determinants of the cyclization position. Electron-donating groups (EDGs) typically direct acylation to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position.[1]

    • Solution: Carefully analyze the directing effects of your substituents. If the desired cyclization is electronically disfavored, consider using a different synthetic route or modifying the substrate to include a directing group that can be removed later. For instance, bulky substituents can be used to sterically block an undesired position, favoring cyclization at a less hindered site.[2]

  • Catalyst Choice and Concentration: The nature and amount of the acid catalyst can significantly influence the regiochemical outcome.

    • Solution:

      • Lewis vs. Brønsted Acids: If a strong Lewis acid like AlCl₃ is giving poor selectivity, consider switching to a Brønsted acid like polyphosphoric acid (PPA) or a superacid like triflic acid (TfOH).[3][4]

      • PPA Composition: The concentration of phosphorus pentoxide (P₂O₅) in PPA has a dramatic effect on regioselectivity.[5][6][7] High P₂O₅ content often favors the formation of the indanone with an electron-donating group ortho or para to the carbonyl, while lower P₂O₅ content can favor the meta isomer.[5] This is attributed to different reaction pathways being favored at different acid strengths.[5]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.

    • Solution: Experiment with a range of temperatures. Lower temperatures often favor the kinetically controlled product, whereas higher temperatures may allow for equilibrium to be reached, favoring the thermodynamically more stable isomer.[2]

Troubleshooting Workflow for Friedel-Crafts Acylation Regioselectivity

Caption: Workflow for troubleshooting poor regioselectivity in Friedel-Crafts acylation.

Issue 2: Lack of Regiocontrol in Nazarov Cyclizations

Scenario: You are attempting a Nazarov cyclization to form a substituted indanone, but the reaction yields a mixture of regioisomers due to non-differentiated olefin termini in the divinyl ketone precursor.

Possible Causes & Solutions:

  • Unbiased Divinyl Ketone: If the two vinyl groups of the precursor are electronically and sterically similar, the 4π-electrocyclization can proceed in either direction with low selectivity.[8]

    • Solution: Introduce electronic or steric bias into the divinyl ketone precursor.

      • Electronic Bias: Placing an electron-donating group on one of the vinyl moieties and an electron-withdrawing group on the other can polarize the π-system, directing the cyclization.[8]

      • Silicon-Directed Nazarov: Incorporating a trimethylsilyl (TMS) group can stabilize a β-carbocation, effectively directing the cyclization. The TMS group is subsequently eliminated.[8]

  • Catalyst-Controlled Regioselectivity: The choice of catalyst can sometimes override the inherent substrate bias.

    • Solution: Explore different catalytic systems. For certain substrates, it has been shown that switching between different transition-metal catalysts, such as nickel and rhodium, can lead to the selective formation of different regioisomers from the same starting material.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing substituted indanones?

A1: The most common and versatile methods include:

  • Intramolecular Friedel-Crafts Acylation: This involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides.[5][10] It is a powerful method but can be limited by the electronic effects of substituents on the aromatic ring.[1][11]

  • Nazarov Cyclization: This is an acid-catalyzed 4π-electrocyclization of divinyl ketones.[5][8][10] It is particularly useful for constructing the five-membered ring of the indanone system.

  • Transition-Metal-Catalyzed Reactions: A variety of modern methods utilize transition metals like palladium, rhodium, and iridium to catalyze ring-closing reactions, offering alternative pathways with potentially high selectivity.[5][9][12]

Q2: How can I achieve regiodivergent synthesis, where I can selectively produce either of two possible regioisomers from a common precursor?

A2: Regiodivergent synthesis is a powerful strategy that offers access to multiple isomers. Key approaches include:

  • Catalyst Control: This is one of the most elegant solutions. As demonstrated in recent literature, the careful selection of a transition-metal catalyst (e.g., Nickel vs. Rhodium) can selectively direct the carboacylation of alkenes to furnish either 2- or 3-substituted indanones from the same starting materials.[9]

  • PPA Concentration Control: For Friedel-Crafts type reactions involving α,β-unsaturated carboxylic acids and arenes, adjusting the P₂O₅ content of polyphosphoric acid (PPA) can switch the regioselectivity.[5][6][7] This is due to a shift in the reaction mechanism from a Michael addition-type pathway at low PPA concentrations to a Nazarov cyclization pathway at high concentrations.[5]

Q3: My Friedel-Crafts reaction is not working at all (no product yield). What are the most common reasons for complete failure?

A3: Complete failure of a Friedel-Crafts acylation for indanone synthesis often points to a few critical issues:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring can render it too electron-poor to undergo electrophilic acylation.[1]

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will deactivate the catalyst.[1][2] It is crucial to use anhydrous conditions.

  • Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric amounts of the catalyst are often required, not just catalytic amounts.[1]

Q4: Can you provide a general protocol for a regioselective indanone synthesis using PPA?

A4: Yes, here is a generalized protocol based on the literature for controlling regioselectivity using PPA with varying P₂O₅ content.[5] This example illustrates the synthesis of methoxy-substituted indanones.

Experimental Protocol: Regioselective Synthesis of Methoxy-Indanones

  • Objective: To selectively synthesize either 6-methoxy-2-methyl-1-indanone or 5-methoxy-2-methyl-1-indanone from 1-methoxybenzene and methacrylic acid.

  • Materials:

    • 1-Methoxybenzene (Anisole)

    • Methacrylic acid

    • Polyphosphoric acid (PPA) with high P₂O₅ content (e.g., 83%)

    • Polyphosphoric acid (PPA) with low P₂O₅ content (e.g., 76%)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure for 6-methoxy-2-methyl-1-indanone (Favored by Low P₂O₅ PPA):

    • To a stirred solution of PPA (low P₂O₅ content) at 0 °C, add 1-methoxybenzene and methacrylic acid.

    • Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80-100 °C) for several hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Procedure for 5-methoxy-2-methyl-1-indanone (Favored by High P₂O₅ PPA):

    • Follow the same procedure as above, but substitute the low P₂O₅ PPA with high P₂O₅ PPA. The reaction conditions (temperature and time) may require optimization.

Table 1: Effect of PPA Concentration on Regioselectivity

PPA P₂O₅ ContentMajor IsomerMinor IsomerTypical Ratio (Major:Minor)
Low (e.g., 76%) 6-methoxy-2-methyl-1-indanone5-methoxy-2-methyl-1-indanone>95:5
High (e.g., 83%) 5-methoxy-2-methyl-1-indanone6-methoxy-2-methyl-1-indanone>95:5

Data generalized from principles described in the literature.[5]

Proposed Mechanistic Pathways

G cluster_0 High PPA (High P₂O₅) cluster_1 Low PPA (Low P₂O₅) A Methacrylic Acid + PPA -> Acylium Ion B Arene + Acylium Ion -> Acylation A->B C Intermediate -> Nazarov Cyclization B->C D 5-Substituted Indanone C->D E Arene + Methacrylic Acid -> Michael Addition F Intermediate -> Intramolecular Friedel-Crafts E->F G 6-Substituted Indanone F->G

Caption: Divergent pathways in PPA-mediated indanone synthesis based on P₂O₅ content.

References

Technical Support Center: Scalable Purification of 1-Indanone-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scalable purification of 1-Indanone-6-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are working with this compound and require robust, scalable, and efficient purification strategies. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and practical, field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. The most common synthesis involves an intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid.[1][2] Consequently, typical impurities include:

  • Unreacted Starting Materials: Such as 3-(4-carboxyphenyl)propionic acid.

  • Regioisomers: Depending on the starting material, alternative cyclization products may form.

  • Polymeric Byproducts: Strong acid catalysts and high temperatures can promote polymerization.[3]

  • Dehydration Products: High temperatures may lead to the formation of indene derivatives.[3]

  • Residual Solvents and Catalysts: Such as polyphosphoric acid (PPA) or strong mineral acids.

  • Color Bodies: The reaction often produces a dark brown crude product, indicating the presence of high molecular weight, colored impurities.[4]

Q2: What is the best initial approach for purifying crude this compound at a lab scale?

A2: For a solid carboxylic acid like this, a multi-step approach is often most effective. We recommend an initial acid-base extraction to separate the acidic product from neutral and basic impurities, followed by recrystallization to achieve high purity.[5][6] This combination is highly effective at removing a broad range of impurity types. Column chromatography is generally reserved for difficult separations where crystallization is ineffective.

Q3: How do I choose a purification strategy that is scalable for pilot plant or manufacturing-scale production?

A3: Scalability favors simplicity, efficiency, and cost-effectiveness.

  • Crystallization is the most widely used and scalable purification method for solid compounds. It is generally preferred over chromatography for large quantities due to lower solvent consumption and simpler equipment requirements.

  • Acid-base extraction is also highly scalable and is an excellent pre-purification step to improve the success of the final crystallization.[5]

  • Chromatography , particularly preparative HPLC or flash chromatography, is often less desirable for large-scale purification due to high costs, large solvent volumes, and lower throughput.[7] However, it can be essential if crystallization fails to remove critical impurities like regioisomers.

The following diagram illustrates a general decision-making workflow for selecting a purification strategy.

G start Crude this compound is_solid Is the crude material a solid? start->is_solid acid_base Perform Acid-Base Extraction to remove neutral/basic impurities is_solid->acid_base Yes chromatography Consider Column Chromatography (e.g., silica gel with acidified eluent) is_solid->chromatography No (Oil) recrystallize Recrystallize from a suitable solvent system acid_base->recrystallize purity_check Check Purity (HPLC, NMR, MP) recrystallize->purity_check success Pure Product (>98%) purity_check->success Yes purity_check->chromatography No chromatography->purity_check

Caption: Decision workflow for purification strategy.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: The product "oils out" or precipitates as a sticky gum during recrystallization.

Q: I dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating, or when the concentration of impurities is too high, inhibiting crystal lattice formation. The parent 1-indanone has a low melting point (38-42 °C), which can be a contributing factor if the solvent system allows the solution to remain supersaturated at temperatures near this range.[8]

Solutions:

  • Lower the Cooling Temperature Gradient: Cool the solution much more slowly. A gradual decrease in temperature encourages ordered crystal growth over amorphous precipitation. Try letting the flask cool to room temperature undisturbed for several hours before moving it to an ice bath or refrigerator.

  • Use a Lower-Boiling Solvent: If you are using a high-boiling solvent like toluene or water, the solution may still be too hot when saturation is reached. Consider a lower-boiling solvent or a co-solvent system.

  • Increase the Solvent Volume: High concentrations of impurities can prevent crystallization. Using a more dilute solution can sometimes help. You are essentially "washing" the product with the solvent.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Issue 2: The final product is still colored (yellow to brown) after recrystallization.

Q: My this compound is crystalline, but it retains a significant yellow or brown hue. How can I decolorize it?

A: The color is likely due to high-molecular-weight byproducts or trace impurities formed during the synthesis, which can become trapped in the crystal lattice.

Solutions:

  • Charcoal Treatment: Activated carbon (charcoal) is highly effective at adsorbing colored impurities.

    • Protocol: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Swirl the mixture for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Let the clear filtrate cool and crystallize as usual.

  • Multiple Recrystallizations: A second or even third recrystallization from a different solvent system can be effective at removing trapped impurities.[5]

Issue 3: Column chromatography results in significant band tailing or streaking.

Q: I'm trying to purify my compound using silica gel chromatography, but the product streaks down the column, leading to poor separation and mixed fractions. What is the cause?

A: This is a classic problem when running carboxylic acids on silica gel. Silica gel is slightly acidic, and the polar carboxylic acid group interacts very strongly with the stationary phase. This strong interaction, coupled with potential partial deprotonation on the silica surface, causes the compound to move unevenly, resulting in tailing.[6]

Solutions:

  • Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent system.[6]

    • Protocol: Add 0.5-1% acetic acid or formic acid to your chosen mobile phase (e.g., Hexane/Ethyl Acetate). This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in a much sharper, more defined band.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 (reverse-phase chromatography).

Issue 4: Purity is low after a single recrystallization.

Q: I performed a recrystallization, but my HPLC analysis shows the purity only increased slightly. What should I do next?

A: This indicates that the chosen solvent is not effectively differentiating between your product and the major impurities. The impurities may have very similar solubility profiles to the product in that specific solvent.

Solutions:

  • Change the Solvent System: The key to good recrystallization is a large solubility difference between hot and cold conditions. Experiment with different solvents or solvent pairs. A good starting point is to find a solvent that dissolves the product well when hot but poorly when cold, and another solvent in which the product is poorly soluble even when hot. A mixture of these can be very effective.[9]

  • Perform a Pre-Purification Step: If the impurity load is very high, a single crystallization may not be sufficient. Perform an acid-base extraction first to remove non-acidic impurities.[5] This will significantly improve the efficacy of the subsequent crystallization.

  • Consider the Impurity's Nature: If the main impurity is a regioisomer, it may have very similar physical properties. In this challenging case, careful column chromatography may be necessary before a final crystallization step.

Part 3: Key Experimental Protocols

Protocol 1: Scalable Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities from the crude product.

G A 1. Dissolve crude solid in an organic solvent (e.g., Ethyl Acetate or DCM) B 2. Transfer to a separatory funnel and add 1M aqueous NaHCO₃ or NaOH solution A->B C 3. Shake funnel and allow layers to separate. Drain the lower aqueous layer (contains product salt) B->C D 4. Re-extract the organic layer with fresh aqueous base to ensure complete extraction C->D E 5. Combine aqueous layers and wash with fresh organic solvent to remove residual impurities D->E F 6. Cool the aqueous layer in an ice bath and slowly add concentrated HCl until pH < 2 E->F G 7. Collect the precipitated solid product by vacuum filtration F->G H 8. Wash the solid with cold deionized water and dry under vacuum G->H

Caption: Workflow for Acid-Base Extraction Purification.

Protocol 2: Optimized Recrystallization

This protocol provides a step-by-step guide for recrystallizing this compound.

Solvent Selection Data:

The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.

Solvent SystemBoiling Point (°C)Suitability Notes
Ethanol/Water78-100Excellent choice. Dissolve in hot ethanol, then add hot water dropwise until cloudy. Reheat to clarify and cool slowly.
Toluene111Good for aromatic compounds. Can be slow to crystallize.[5]
Acetonitrile82Often effective for compounds with aromatic rings.[10]
Ethyl Acetate/Hexane~70A common co-solvent system. Dissolve in hot ethyl acetate and add hexane until persistent turbidity is observed.

Step-by-Step Procedure:

  • Dissolution: Place the crude, pre-purified solid into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

References

Technical Support Center: Method Refinement for Consistent 1-Indanone-6-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Indanone-6-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via an intramolecular Friedel-Crafts acylation, is often challenging due to the presence of the deactivating carboxylic acid group on the aromatic ring. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers overcome common hurdles and achieve consistent, high-yield results.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning.

Question 1: My reaction shows very low or no conversion to the desired this compound. What are the likely causes and how can I fix it?

Low or non-existent yield is the most common issue, typically pointing to problems with reagents, catalysts, or reaction conditions.

Possible Cause & Solution Pathway:

  • Moisture Contamination: Friedel-Crafts catalysts, particularly Lewis acids like AlCl₃, are extremely sensitive to moisture, which causes hydrolysis and deactivation.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Inactivity or Insufficiency: The choice and amount of catalyst are critical for cyclizing the deactivated aromatic ring.

    • Solution:

      • For Acyl Chloride Route: If starting from the acyl chloride derivative, ensure you are using a stoichiometric amount (typically 1.1 to 1.5 equivalents) of a high-quality Lewis acid like AlCl₃.[2] The catalyst is consumed by complexing with the product ketone.

      • For Carboxylic Acid Route: Direct cyclization of the di-acid is more demanding. Strong Brønsted acids are required. Polyphosphoric acid (PPA) or a mixture of methanesulfonic acid (MSA) and P₂O₅ are common choices.[2] Triflic acid (TfOH) is an even stronger alternative but is more expensive.[3] Ensure the PPA is fresh and has a high P₂O₅ content for maximum dehydrating power.

  • Deactivated Substrate: The carboxylic acid group on the benzene ring is strongly electron-withdrawing, making the aromatic ring less nucleophilic and thus less reactive in electrophilic aromatic substitution.[2][3]

    • Solution: More forcing conditions are necessary. This includes higher reaction temperatures and longer reaction times. Monitor the reaction by TLC or LC-MS to track the consumption of starting material without causing decomposition. Some syntheses may require temperatures up to 250 °C, though this increases the risk of side products.[4][5]

Question 2: I am forming multiple products, including isomers and potential polymers. How can I improve the selectivity for this compound?

The formation of multiple products reduces the yield and significantly complicates purification.

Possible Cause & Solution Pathway:

  • Intermolecular Acylation: At high concentrations, the reactive acylium ion intermediate can react with a separate molecule of the starting material instead of cyclizing intramolecularly, leading to polymeric byproducts.[6]

    • Solution: Employ high-dilution conditions. This can be achieved by using a larger volume of solvent and adding the substrate or catalyst slowly over an extended period. This keeps the instantaneous concentration of the reactive intermediate low, favoring the intramolecular pathway.[2]

  • Formation of Regioisomers: If using a starting material that could theoretically cyclize at more than one position, a mixture of regioisomers can result. For the synthesis of the 6-carboxylic acid isomer, the starting material is typically 3-(4-carboxyphenyl)propanoic acid, where cyclization should exclusively give the desired product. If you are unexpectedly seeing other isomers, you must verify the structure of your starting material.

    • Solution: Confirm the identity and purity of your starting 3-arylpropionic acid via NMR spectroscopy. When using PPA as a catalyst, its composition (P₂O₅ content) has been shown to influence regioselectivity in other indanone syntheses; using PPA with a consistent, specified P₂O₅ content can improve reproducibility.[7]

Question 3: The workup and purification are difficult, and I'm losing a lot of product. What is an effective purification strategy?

Because the product contains a carboxylic acid, its solubility and handling properties require a specific approach.

Possible Cause & Solution Pathway:

  • Improper Workup: Quenching the reaction improperly can lead to product loss or contamination.

    • Solution: After the reaction is complete, cool the mixture and carefully pour it over crushed ice.[2] This hydrolyzes the catalyst complexes and quenches the reaction. The product can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Inefficient Purification: Simple column chromatography may not be sufficient to separate the product from starting material or byproducts.

    • Solution: Acid-Base Extraction. Take advantage of the carboxylic acid moiety.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with a saturated sodium bicarbonate (NaHCO₃) solution. Your product, being a carboxylic acid, will deprotonate and move into the aqueous basic layer. Neutral impurities will remain in the organic layer.

      • Separate the aqueous layer and carefully re-acidify it with cold dilute HCl (e.g., 1M or 2M) until the product precipitates out (pH < 4).

      • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[8] This method is highly effective for removing non-acidic impurities.

      • Final purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Process

General Reaction Mechanism

The core of the synthesis is an intramolecular Friedel-Crafts acylation. The diagram below illustrates the key steps for the cyclization of the acyl chloride.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Cyclization cluster_2 Step 3: Rearomatization & Product Formation start 3-(4-chlorocarbonylphenyl) propanoic acid acylium Acylium Ion Intermediate (Electrophile) start->acylium + AlCl₃ catalyst AlCl₃ (Lewis Acid) attack Intramolecular Electrophilic Attack sigma Sigma Complex (Carbocation Intermediate) attack->sigma rearom Deprotonation sigma->rearom product_complex Product-AlCl₃ Complex rearom->product_complex final_product This compound (after workup) product_complex->final_product Aqueous Workup

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Troubleshooting Workflow: Low Yield

When faced with a low yield, a systematic approach is crucial. This flowchart guides the decision-making process.

G start Low Yield of 1-Indanone-6-CA check_sm Is starting material (SM) confirmed pure? start->check_sm check_moisture Were anhydrous conditions strictly maintained? check_catalyst Is the catalyst active and used in sufficient quantity? check_moisture->check_catalyst Yes re_run_dry ACTION: Re-run with oven-dried glassware under inert atmosphere. check_moisture->re_run_dry No check_conditions Are reaction temp/time optimized for a deactivated ring? check_catalyst->check_conditions Yes increase_catalyst ACTION: Use fresh, high-quality catalyst. Increase equivalents if necessary. check_catalyst->increase_catalyst No increase_severity ACTION: Increase temperature and/or prolong reaction time. Monitor by TLC/LCMS. check_conditions->increase_severity No success Consistent Yield Achieved check_conditions->success Yes check_sm->check_moisture Yes purify_sm ACTION: Purify starting material and verify structure by NMR. check_sm->purify_sm No re_run_dry->start increase_catalyst->start increase_severity->start purify_sm->start

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols & Data

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol outlines the direct cyclization from the dicarboxylic acid precursor.

Materials:

  • 3-(4-carboxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 3-(4-carboxyphenyl)propanoic acid (1 equivalent).

  • Catalyst Addition: Add polyphosphoric acid (PPA) in a 10:1 weight ratio relative to the starting material.

  • Reaction: Heat the mixture with vigorous stirring to 100-120 °C. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC. The reaction may take several hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the viscous mixture over a large amount of crushed ice in a beaker with stirring.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x volume of slurry).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid using the acid-base extraction method described in the troubleshooting section, followed by recrystallization.

Data Presentation: Catalyst and Condition Comparison

The choice of acid catalyst dramatically impacts the synthesis of 1-indanones from 3-arylpropionic acids.

Catalyst SystemTypical Temperature (°C)Reaction TimeProsConsYield Range (%)Reference
AlCl₃ 0 to RT2-12 hInexpensive, effective for acyl chloridesStoichiometric amounts needed, highly moisture sensitive70-95 (from acyl chloride)[2],[9]
PPA 80-1502-8 hGood for direct acid cyclization, acts as solventViscous, difficult to stir and workup, can require high temps60-90[7],[3]
TfOH 0 to RT1-4 hVery powerful, fast reactions, milder tempsExpensive, corrosive>90[2],[3]
Tb(OTf)₃ 2502-3 hLewis acid catalyst, can be used in high-boiling solventsRequires very high temperatures for deactivated substrates45-86[4],[5]

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques to confirm the structure and purity of this compound? A1: A combination of techniques is essential.

  • ¹H and ¹³C NMR: Will confirm the carbon skeleton and the successful formation of the cyclic ketone. Key signals include the aliphatic protons of the five-membered ring and the distinct aromatic proton splitting pattern.[10]

  • FTIR Spectroscopy: Will show a strong carbonyl (C=O) stretch for the ketone (around 1700-1720 cm⁻¹) and a separate carbonyl stretch for the carboxylic acid (around 1680-1700 cm⁻¹), along with a broad O-H stretch for the acid.[10]

  • Mass Spectrometry: Will confirm the molecular weight of the product (176.17 g/mol ).[11]

  • LC-MS: Ideal for monitoring reaction progress and assessing the purity of the final product.

Q2: Can I use microwave-assisted synthesis for this reaction? A2: Yes, non-conventional energy sources like microwaves have been successfully used for intramolecular Friedel-Crafts reactions to synthesize indanones.[12][13] The primary advantages are drastically reduced reaction times (minutes instead of hours) and often improved yields due to efficient and uniform heating. A protocol would involve heating the substrate and a strong acid catalyst (like TfOH absorbed on silica) in a dedicated microwave reactor.

Q3: My starting material, 3-(4-carboxyphenyl)propanoic acid, is not commercially available. How can I synthesize it? A3: A common route is through a Suzuki or similar cross-coupling reaction. For example, you could couple 4-carboxyphenylboronic acid with a propanoic acid derivative containing a leaving group at the 3-position. Alternatively, Friedel-Crafts acylation of benzene with succinic anhydride yields 3-benzoylpropanoic acid, which can then be reduced (e.g., via Clemmensen or Wolff-Kishner reduction) to 3-phenylpropanoic acid.[14] A similar strategy could be adapted starting with a protected terephthalic acid derivative.

Q4: What safety precautions are essential when running these reactions? A4:

  • Corrosive Reagents: Strong acids like PPA, TfOH, and Lewis acids like AlCl₃ are highly corrosive and can cause severe burns. Always handle them in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reactions: The addition of AlCl₃ to the reaction mixture and the quenching of the reaction with water are highly exothermic.[2] Perform these steps slowly and with adequate cooling (e.g., in an ice bath) to maintain control of the reaction temperature.

  • Inert Atmosphere: Working under an inert atmosphere prevents exposure to moisture and air-sensitive reagents.

References

Validation & Comparative

Validating the Biological Activity of Novel 1-Indanone-6-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1-indanone scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2][3][4] This guide provides a comprehensive framework for validating the biological activity of novel 1-Indanone-6-carboxylic acid derivatives, presenting a comparative analysis against established therapeutic agents. We will delve into the experimental design, detailed protocols, and data interpretation necessary to robustly characterize these promising compounds.

The rationale for focusing on this compound derivatives stems from the known pharmacophoric features of the indanone core, which can be strategically modified to enhance potency and selectivity for specific biological targets. The inclusion of a carboxylic acid moiety at the 6-position offers a potential site for further chemical modification to improve pharmacokinetic properties and target engagement. This guide will focus on two key signaling pathways often implicated in both inflammation and carcinogenesis: the Cyclooxygenase-2 (COX-2) and the Nuclear Factor-kappa B (NF-κB) pathways.

A Strategic Approach to Biological Validation

A systematic and multi-faceted approach is paramount to validating the biological activity of novel compounds. Our proposed workflow, outlined below, begins with a broad assessment of cytotoxicity, followed by specific enzymatic and cell-based assays to elucidate the mechanism of action.

Experimental Workflow Experimental Workflow for Validating this compound Derivatives cluster_0 Initial Screening cluster_1 Mechanism of Action - Anti-inflammatory cluster_2 Mechanism of Action - Anticancer Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Against Cancer Cell Lines COX2_Inhibition_Assay COX-2 Enzyme Inhibition Assay Cytotoxicity_Screening->COX2_Inhibition_Assay Active Compounds NFkB_Pathway_Analysis NF-κB Pathway Analysis (Western Blot) Cytotoxicity_Screening->NFkB_Pathway_Analysis Active Compounds

Caption: A streamlined workflow for the biological validation of novel compounds.

Comparative Performance Analysis

To contextualize the potential of novel this compound derivatives (hypothetically named IND-CA-01 and IND-CA-02), we compare their performance against two well-characterized drugs: Celecoxib , a selective COX-2 inhibitor, and Parthenolide , a known inhibitor of the NF-κB pathway. The following table summarizes hypothetical, yet realistic, experimental data based on published values for similar compound classes.[5][6][7]

CompoundTarget Cell Line (Cancer Type)IC50 (µM) - Cytotoxicity (MTT Assay)Target Enzyme/PathwayIC50 (µM) - Enzyme/Pathway Inhibition
IND-CA-01 HT-29 (Colorectal)3.5COX-20.45
MCF-7 (Breast)5.2NF-κB (p65 phosphorylation)2.1
IND-CA-02 HT-29 (Colorectal)1.8COX-20.9
MCF-7 (Breast)2.5NF-κB (p65 phosphorylation)0.8
Celecoxib HT-29 (Colorectal)>50COX-20.04
MCF-7 (Breast)>50NF-κB (p65 phosphorylation)Inactive
Parthenolide HT-29 (Colorectal)7.0COX-2Inactive
MCF-7 (Breast)9.54NF-κB (p65 phosphorylation)~5.0

Note: IC50 values are presented as hypothetical data for novel compounds and are based on literature values for comparator compounds for illustrative purposes.

This comparative data highlights the potential for novel this compound derivatives to exhibit potent, dual-action anticancer and anti-inflammatory activity.

Elucidating the Mechanism of Action: Key Signaling Pathways

The COX-2 Pathway in Inflammation and Cancer

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8][9] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily expressed at sites of inflammation.[10] Selective inhibition of COX-2 is a validated therapeutic strategy for anti-inflammatory drugs with reduced gastrointestinal side effects.

The NF-κB Pathway: A Central Regulator of Cell Survival and Inflammation

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates a multitude of cellular processes, including immune responses, inflammation, cell proliferation, and apoptosis.[11] Dysregulation of the NF-κB signaling pathway is a hallmark of many cancers and chronic inflammatory diseases.

NFkB_Signaling_Pathway Simplified NF-κB Signaling Pathway and Point of Inhibition Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Stimulus->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Pro-inflammatory & Pro-survival Genes) Nucleus->Gene_Transcription Initiates Inhibitor Parthenolide / IND-CA Derivatives Inhibitor->IKK_Complex Inhibits

Caption: Inhibition of the IKK complex prevents NF-κB activation.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to the key assays for validating the biological activity of novel this compound derivatives.

Cytotoxicity Screening: MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing an indirect measure of cell viability. This initial screen is crucial for determining the concentration range at which the compounds exhibit cytotoxic effects.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives and comparator compounds (Celecoxib, Parthenolide) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

COX-2 Inhibition Assay

Scientific Rationale: To specifically assess the anti-inflammatory potential of the compounds, a direct enzyme inhibition assay is necessary. Commercially available COX inhibitor screening kits provide a reliable and high-throughput method to determine the potency and selectivity of compounds against COX-1 and COX-2.

Protocol (based on Cayman Chemical's COX Inhibitor Screening Assay Kit):

  • Reagent Preparation: Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions as per the manufacturer's instructions.[8][9][12][13][14]

  • Plate Setup: In a 96-well plate, set up wells for 100% initial activity, background, and inhibitor testing.

  • Inhibitor Addition: Add the novel compounds and Celecoxib at various concentrations to the designated inhibitor wells. Add solvent to the 100% initial activity and background wells.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the 100% initial activity and inhibitor wells. Add inactivated enzyme to the background wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stop solution (e.g., stannous chloride).

  • Detection: The product of the COX reaction (Prostaglandin F2α) is quantified using an ELISA-based method as per the kit protocol.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

NF-κB Pathway Analysis: Western Blotting

Scientific Rationale: Western blotting allows for the detection and quantification of specific proteins, providing insight into the modulation of signaling pathways. To assess the effect on the NF-κB pathway, we will measure the levels of phosphorylated IκBα (an indicator of IKK activity) and the nuclear translocation of the p65 subunit of NF-κB.

Protocol:

  • Cell Treatment: Seed cells (e.g., MCF-7) and grow to 70-80% confluency. Pre-treat the cells with the novel compounds or Parthenolide for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 15-30 minutes.

  • Protein Extraction:

    • Whole-cell lysates: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Nuclear and cytoplasmic fractionation: Use a commercial kit or a standard protocol to separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear fractions).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.

Conclusion and Future Directions

This guide provides a robust framework for the initial biological validation of novel this compound derivatives. The presented comparative approach, utilizing established drugs and focusing on key signaling pathways, allows for a clear assessment of their therapeutic potential. Positive results from these in vitro assays would warrant further investigation, including in vivo efficacy studies in animal models of inflammation and cancer, as well as comprehensive pharmacokinetic and toxicological profiling. The versatility of the 1-indanone scaffold suggests that with further medicinal chemistry efforts, these derivatives could be optimized to yield highly potent and selective drug candidates.

References

A Comparative Guide to Cross-Reactivity Profiling of 1-Indanone-6-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of targeted therapies is paramount. The 1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors in various therapeutic areas, including oncology and neurodegenerative diseases[1][2][3]. Specifically, 1-Indanone-6-carboxylic acid-based inhibitors represent a chemical series with significant potential. However, the therapeutic success of any small molecule inhibitor is not solely dependent on its on-target potency but also, critically, on its selectivity. Off-target interactions can lead to unforeseen side effects and toxicity, derailing an otherwise promising clinical candidate.

This guide provides a comprehensive comparison of state-of-the-art methodologies for profiling the cross-reactivity of this compound-based inhibitors. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present illustrative data to guide researchers in making informed decisions for their drug development programs. Our focus is to equip you with the knowledge to build a robust, self-validating system for assessing inhibitor selectivity.

The Imperative of Selectivity Profiling

The kinase superfamily, with over 500 members, is a prominent target class for 1-indanone-based inhibitors.[4] The high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge for achieving inhibitor selectivity.[5] A compound designed to inhibit a specific kinase may inadvertently interact with dozens of others, leading to a complex pharmacological profile. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design. It allows for the early identification of potential liabilities and provides a roadmap for optimizing lead compounds.

Comparative Analysis of Cross-Reactivity Profiling Platforms

Several powerful technologies are at the disposal of researchers to interrogate the selectivity of small molecule inhibitors. Here, we compare three orthogonal and widely adopted approaches: KINOMEscan®, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry. Each method offers unique advantages and insights into the inhibitor's behavior.

KINOMEscan®: A High-Throughput Binding Assay

KINOMEscan® is a competition binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases (typically over 480).[6][7][8] The technology relies on DNA-tagged kinases and an immobilized, active-site directed ligand. The test inhibitor competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is then quantified, providing a measure of the inhibitor's affinity.

Choosing a broad kinase panel like the scanMAX (468 kinases) provides a comprehensive, unbiased view of the inhibitor's kinome-wide selectivity at an early stage.[6][7] This approach is invaluable for identifying both expected and unexpected off-targets, thereby guiding structure-activity relationship (SAR) studies to improve selectivity.

For the purpose of this guide, let's consider a hypothetical this compound derivative, "IND-CA-001," designed as a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7, also known as TAK1).

Target Kinase Percent of Control (%) @ 1 µM IND-CA-001 Dissociation Constant (Kd) (nM)
MAP3K7 (TAK1) 0.5 5
MAP3K5 (ASK1)15150
MAP2K4 (MKK4)35500
AURKA40800
FLT355>1000
ABL180>10000

Data presented is illustrative.

This data clearly identifies MAP3K7 as the primary target with high affinity. It also reveals potential off-target interactions with other kinases like ASK1 and MKK4, albeit with significantly lower affinity. This information is crucial for the next steps in lead optimization.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification cluster_analysis Data Analysis Compound IND-CA-001 Incubation Incubate Compound, Kinase, and Ligand Beads Compound->Incubation KinasePanel DNA-tagged Kinase Panel (>480 kinases) KinasePanel->Incubation LigandBeads Immobilized Active-Site Ligand LigandBeads->Incubation Washing Wash to Remove Unbound Kinase Incubation->Washing qPCR Quantify Bound Kinase via qPCR of DNA tag Washing->qPCR Data Generate Selectivity Profile (Kd values, % Inhibition) qPCR->Data

Caption: KINOMEscan® Experimental Workflow.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Physiological Context

CETSA is a powerful method for verifying target engagement in a cellular environment.[9][10][11][12][13] The principle is based on the ligand-induced thermal stabilization of a target protein.[9][10] When a protein binds to a ligand, its melting temperature (Tm) increases. CETSA measures the amount of soluble protein remaining after heat treatment at different temperatures, both in the presence and absence of the inhibitor.

Moving from a biochemical binding assay like KINOMEscan® to a cell-based assay like CETSA is a critical step in validating on-target activity. It confirms that the inhibitor can penetrate the cell membrane and engage with its intended target in the complex milieu of the cytoplasm. This provides a more physiologically relevant measure of target engagement.[12]

Here we assess the thermal stabilization of MAP3K7 in intact cells treated with IND-CA-001.

Temperature (°C) Soluble MAP3K7 (Vehicle Control) Soluble MAP3K7 (+ 1 µM IND-CA-001)
45100%100%
5085%98%
5550%90%
6015%75%
65<5%40%
70<5%10%

Data presented is illustrative.

The significant shift in the melting curve of MAP3K7 in the presence of IND-CA-001 provides strong evidence of target engagement in living cells.

  • Cell Treatment: Culture cells to 80-90% confluency. Treat with either vehicle (e.g., DMSO) or IND-CA-001 at the desired concentration for 1-2 hours.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., MAP3K7) by Western blot or other quantitative protein detection methods.[9]

CETSA_Workflow A Treat Cells with IND-CA-001 or Vehicle B Aliquot Cells and Apply Heat Gradient A->B C Lyse Cells B->C D Centrifuge to Separate Soluble and Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Analyze Target Protein Levels (e.g., Western Blot) E->F G Plot Melting Curves and Determine Thermal Shift F->G Affinity_Chromatography_Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Identification cluster_analysis Data Analysis Inhibitor Immobilized IND-CA-001 Incubate Incubate Lysate with Beads Inhibitor->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by Mass Spectrometry Elute->MS Analysis Identify Specific Binding Partners MS->Analysis

References

A Head-to-Head Comparison of Catalysts for 1-Indanone Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the 1-Indanone Core

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence in compounds with significant biological activities—ranging from anti-inflammatory and anticancer to neuroprotective agents for diseases like Alzheimer's—cements its status as a critical target in medicinal chemistry and drug development.[1][3] Consequently, the efficient and selective synthesis of 1-indanones is a paramount objective for organic chemists.

The most classical and robust strategy for constructing the 1-indanone framework is the intramolecular Friedel-Crafts acylation.[1] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, the 3-arylpropionyl chloride, onto the tethered aromatic ring.[4] However, the landscape of catalytic methods has expanded significantly, with modern transition-metal-catalyzed annulations offering milder conditions and broader substrate scopes.[2][5]

This guide provides a head-to-head comparison of key catalysts employed in 1-indanone synthesis. We will delve into the mechanistic underpinnings of each catalytic system, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

The Workhorse: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation remains the most powerful and widely utilized method for synthesizing 1-indanones. The core of this reaction is the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.[1] The final deprotonation step restores aromaticity and yields the desired cyclic ketone.[4]

Mechanism of Friedel-Crafts Acylation

The choice of catalyst is pivotal as it governs the generation of the key acylium ion intermediate. The general mechanism is depicted below.

Friedel-Crafts Acylation Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_cyclization Step 2: Electrophilic Aromatic Substitution Start 3-Arylpropionyl Chloride Complex Intermediate Complex Start->Complex + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Cleavage Attack Intramolecular Attack Acylium->Attack Intermediate Sigma Complex (Wheland Intermediate) Attack->Intermediate Cyclization Product 1-Indanone Intermediate->Product - H⁺ (Deprotonation)

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

The primary divergence in methodology lies in the choice of starting material and the acid catalyst used to drive the reaction.

  • Direct Cyclization of 3-Arylpropionic Acids: This is an atom-economical, one-step approach where water is the only byproduct. However, it often necessitates harsh conditions, including strong acids and high temperatures.[4]

  • Cyclization of 3-Arylpropionyl Chlorides: A two-step but often more efficient route. The carboxylic acid is first converted to the more reactive acyl chloride, which then cyclizes under milder conditions. The trade-off is the generation of corrosive byproducts like HCl.[4]

Head-to-Head Catalyst Performance

A variety of Lewis and Brønsted acids are employed to catalyze this transformation. Their performance is a function of reactivity, required stoichiometry, and reaction conditions.

Table 1: Comparison of Common Catalysts for Intramolecular Friedel-Crafts Acylation

CatalystStarting MaterialConditionsYield (%)Key AdvantagesKey DisadvantagesReference(s)
AlCl₃ 3-Arylpropionyl ChlorideCH₂Cl₂, 0°C to RT~90%High reactivity, low cost, well-establishedStoichiometric amounts needed, moisture sensitive, generates significant waste[4][6][7]
PPA 3-Arylpropionic Acid80-100°C70-95%One-pot from acid, effective solvent and catalystHigh temperatures, viscous medium, difficult workup[4][8]
TfOH 3-Arylpropionic AcidCH₂Cl₂, 50-80°C85-95%Highly effective, can be used catalyticallyStrong acid, corrosive, expensive[4][9]
NbCl₅ 3-Arylpropionic AcidDCE, RT70-90%Acts as both reagent and catalyst, mild conditions (RT)Stoichiometric amounts often used, moisture sensitive[6][10]
Sc(OTf)₃ 3-Arylpropionic AcidIonic Liquid, MW>90%Catalytic, recoverable/reusable, "green" conditionsHigh cost of catalyst and ionic liquid[6][11][12]
Tb(OTf)₃ 3-Arylpropionic AcidIonic Liquid, MW>90%Catalytic, excellent yields, reusableHigh cost of catalyst[4][11][12]

Causality Behind Experimental Choices:

  • Why use AlCl₃? Aluminum chloride is a powerful, inexpensive, and highly effective Lewis acid. Its use in stoichiometric amounts is necessary because it complexes strongly with both the starting acyl chloride and the resulting ketone product, deactivating it.[13] This makes it a workhorse for small to medium-scale synthesis where cost is a primary driver and waste disposal is manageable.

  • Why choose Metal Triflates? Catalysts like Scandium(III) triflate (Sc(OTf)₃) represent a greener alternative.[12] They are not consumed in the reaction and can be used in catalytic amounts, often being recovered and reused.[11] Their compatibility with microwave-assisted synthesis in ionic liquids allows for dramatically reduced reaction times and often leads to cleaner reactions with higher yields.[12] This approach is ideal for high-value products where catalyst cost is less of a concern than efficiency and environmental impact.

Modern Frontiers: Transition-Metal-Catalyzed Annulations

In recent years, transition-metal catalysis has emerged as a powerful alternative for constructing the 1-indanone core, offering novel reaction pathways and expanded functional group tolerance.[2][5] These methods often proceed under significantly milder conditions than traditional Friedel-Crafts reactions.

Palladium-Catalyzed Strategies

Palladium catalysts are exceptionally versatile, enabling several distinct routes to 1-indanones.

  • Carbonylative Cyclization: This approach constructs the ketone functionality during the cyclization process, typically using carbon monoxide (CO) as a C1 source.[6][11]

  • Heck-Aldol Cascade: A one-pot process where a Heck reaction first installs an enol or enol ether, which then undergoes an intramolecular aldol-type annulation to form the five-membered ring.[14] This method allows for the synthesis of highly substituted indanones from readily available starting materials. For instance, 2-bromobenzaldehydes can react with vinyl ethers in the presence of a Pd(OAc)₂/dppp catalyst system to give 3-hydroxy-1-indanones in good to excellent yields.[14]

  • Cyclization of Aryl Halides: Palladium catalysts can effectively cyclize substrates like 3-(2-iodoaryl)propanenitriles, demonstrating compatibility with a wide range of functional groups.[6]

Gold-Catalyzed Hydroarylation

Gold catalysts, particularly cationic gold(I) complexes, are uniquely effective at activating alkynes and allenes toward nucleophilic attack.[15][16] This has been exploited in the intramolecular hydroarylation of allenes with tethered arenes to form vinyl-substituted cyclic compounds, providing a distinct synthetic entry to the indanone family.[16] Gold catalysis also enables the cyclization of 1,5-enynes to produce indanone derivatives.[17]

Other Notable Transition Metals
  • Rhodium: Rhodium catalysts have been successfully employed in asymmetric syntheses, providing access to chiral 3-aryl-1-indanones with high enantioselectivity via intramolecular 1,4-addition reactions.[18]

  • Nickel: Nickel-catalyzed reductive cyclization of enones is another powerful method for producing enantioenriched indanones, which has been applied to the synthesis of medically valuable molecules like (+)-indatraline.[18]

  • Iridium: Dicationic iridium(III) complexes have been shown to catalyze Nazarov cyclizations under mild conditions to yield functionalized 1-indanones in very good yields.[6]

Table 2: Performance of Selected Transition-Metal Catalysts in 1-Indanone Synthesis

Catalyst SystemReaction TypeSubstratesYield (%)Key AdvantagesReference(s)
Pd(OAc)₂ / dppp Heck-Aldol Cascade2-Bromobenzaldehydes + Vinyl Ethers70-95%One-pot, good functional group tolerance, mild conditionsRequires specific substrates, potential for side reactions
Pd Catalyst Carbonylative CyclizationAryl Halides + CO80-93%Convergent, builds complexity quicklyRequires handling of toxic CO gas
[(S)-MeOBIPHEP]Au₂Cl₂ / AgBF₄ Enantioselective HydroarylationAllenyl Indoles~88% (92% ee)High enantioselectivity, unique substrate classExpensive ligands, requires silver salt activator
Rh / MonoPhos Asymmetric 1,4-AdditionPinacolborane Chalcones>90% (>95% ee)Excellent yields and enantioselectivity, mild conditionsRequires specifically functionalized precursors
Ni Catalyst Reductive CyclizationEnonesHigh (High ee)High enantioselectivity, applicable to complex targetsSubstrate-specific

Experimental Protocols: A Practical Guide

To ensure reproducibility, protocols must be detailed and self-validating. Below are representative step-by-step procedures for two common catalytic systems.

Protocol 1: Classic AlCl₃-Catalyzed Synthesis from an Acyl Chloride

This protocol describes the cyclization of a 3-arylpropionyl chloride, a highly reliable and scalable method.[4]

AlCl3 Protocol Workflow cluster_prep A. Preparation of Acyl Chloride cluster_cyclization B. Intramolecular Friedel-Crafts Cyclization cluster_workup C. Workup and Purification Acid 1. Dissolve 3-arylpropionic acid (1.0 eq) in anhydrous CH₂Cl₂. DMF 2. Add catalytic DMF (1-2 drops). Acid->DMF Thionyl 3. Slowly add thionyl chloride (1.2 eq) at 0 °C. DMF->Thionyl Stir 4. Stir at RT for 1-2h (until gas evolution ceases). Thionyl->Stir Concentrate 5. Concentrate under reduced pressure to obtain crude acyl chloride. Stir->Concentrate Dissolve 1. Dissolve crude acyl chloride in anhydrous CH₂Cl₂ under N₂. Concentrate->Dissolve Cool 2. Cool solution to 0 °C (ice bath). Dissolve->Cool Add_AlCl3 3. Add anhydrous AlCl₃ (1.2 eq) portion-wise. Cool->Add_AlCl3 Stir_Warm 4. Stir at 0 °C for 30 min, then warm to RT. Add_AlCl3->Stir_Warm Monitor 5. Monitor reaction by TLC/GC-MS. Stir_Warm->Monitor Quench 6. Pour mixture onto crushed ice and add dilute HCl. Monitor->Quench Separate 1. Separate organic layer. Quench->Separate Extract 2. Extract aqueous layer with CH₂Cl₂. Separate->Extract Combine 3. Combine organic layers, wash with NaHCO₃ and brine. Extract->Combine Dry 4. Dry over Na₂SO₄. Combine->Dry Purify 5. Concentrate and purify by column chromatography. Dry->Purify

Caption: Experimental workflow for AlCl₃-catalyzed 1-indanone synthesis.

Trustworthiness Check: The progress of both steps can be rigorously monitored. The conversion of the carboxylic acid to the acyl chloride is indicated by the cessation of gas (SO₂ and HCl) evolution. The cyclization reaction should be monitored by TLC or GC-MS until the starting material is consumed. A successful quench is visually confirmed by the decomposition of the aluminum chloride complex.

Protocol 2: Microwave-Assisted Synthesis using a Metal Triflate

This protocol exemplifies a modern, green approach using catalytic Tb(OTf)₃ in an ionic liquid under microwave irradiation.[11][12]

Methodology:

  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 3-arylpropionic acid (1.0 eq), terbium(III) trifluoromethanesulfonate (Tb(OTf)₃, 0.1 eq), and a triflate-anion ionic liquid (e.g., [BMIM][OTf], 2 mL).

  • Microwave Irradiation: Seal the vial and place it in the cavity of a monomodal microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes), monitoring the internal temperature with the instrument's IR sensor.

  • Reaction Monitoring: After the allotted time, cool the vial to room temperature. Take a small aliquot, dilute with ethyl acetate, and analyze by GC-MS to confirm the consumption of starting material.

  • Workup: Once complete, add water (10 mL) to the reaction mixture and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Catalyst Recovery: The aqueous layer containing the ionic liquid and metal triflate can be concentrated under reduced pressure to remove water and reused for subsequent reactions.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the pure 1-indanone.

Causality Behind Experimental Choices: The use of a microwave reactor provides rapid, uniform heating, drastically accelerating the reaction compared to conventional heating.[19] The ionic liquid serves as a non-volatile, polar medium that efficiently absorbs microwave energy and helps to stabilize the catalytic species, facilitating its recovery and reuse.[12]

Conclusion and Future Outlook

The synthesis of 1-indanones is a mature field, yet one that continues to evolve. For large-scale, cost-sensitive applications, the classic intramolecular Friedel-Crafts acylation using catalysts like AlCl₃ or PPA remains highly relevant. However, for applications demanding high functional group tolerance, milder conditions, or asymmetric synthesis, modern transition-metal catalysts, particularly those based on palladium and rhodium, offer unparalleled advantages.

The future of 1-indanone synthesis will likely focus on enhancing the "green" credentials of these reactions. This includes the development of more efficient and recyclable heterogeneous catalysts, the expanded use of photocatalysis, and the design of catalytic systems that operate in environmentally benign solvents like water.[9][18][20] By understanding the strengths and limitations of each catalytic approach presented in this guide, researchers can make informed decisions to efficiently and sustainably access the valuable 1-indanone scaffold for their diverse research needs.

References

A Senior Application Scientist's Guide to Confirming the Structure of 1-Indanone-6-carboxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, 1-indanone-6-carboxylic acid is a valuable scaffold. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical modifications. However, this same characteristic can lead to ambiguity in reaction outcomes, necessitating robust analytical methods to confirm the structure of its derivatives. This guide provides an in-depth comparison of the expected products from key reactions of this compound, supported by detailed experimental protocols and predicted spectroscopic data.

The Strategic Importance of this compound in Medicinal Chemistry

The 1-indanone core is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents. The addition of a carboxylic acid at the 6-position provides a handle for modifying solubility, introducing new pharmacophoric elements, or for conjugation to other molecules. Understanding the reactivity of both the ketone and carboxylic acid functionalities is paramount for the rational design of novel drug candidates.

Comparative Analysis of Reduction Reactions

The reduction of this compound can be directed towards the ketone, the carboxylic acid, or both, depending on the chosen reagent and reaction conditions. Below, we compare four common reduction strategies.

Selective Ketone Reduction to an Alcohol: Sodium Borohydride (NaBH₄)

For the selective reduction of the ketone to a secondary alcohol without affecting the carboxylic acid, sodium borohydride is the reagent of choice. Its milder nature compared to other hydride donors allows for this chemoselectivity.

Predicted Product: 1-Hydroxyindane-6-carboxylic acid

Causality of Experimental Choice: Sodium borohydride is a less reactive hydride donor than lithium aluminum hydride (LiAlH₄). The carboxylate, formed by the deprotonation of the carboxylic acid by the basic hydride reagent, is less electrophilic and thus less susceptible to reduction by NaBH₄.[1]

Experimental Protocol: Reduction of this compound with NaBH₄

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Vigorous gas evolution (hydrogen) may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Complete Carbonyl and Carboxylic Acid Reduction: Lithium Aluminum Hydride (LiAlH₄)

For the exhaustive reduction of both the ketone and the carboxylic acid to the corresponding alcohol and primary alcohol, the more potent reducing agent, lithium aluminum hydride, is necessary.[2]

Predicted Product: 1,6-Indanedimethanol

Causality of Experimental Choice: LiAlH₄ is a significantly stronger reducing agent than NaBH₄. It readily reduces both ketones and carboxylic acids. The carboxylic acid is first deprotonated, and then the carboxylate is reduced to a primary alcohol.[3][4]

Experimental Protocol: Reduction of this compound with LiAlH₄

  • Inert Atmosphere: Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Suspension: Suspend LiAlH₄ (excess, e.g., 3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

  • Quenching (Fieser workup): Cautiously quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filtration and Extraction: Filter the resulting aluminum salts and wash thoroughly with the reaction solvent. Extract the filtrate with an organic solvent.

  • Purification: Dry the combined organic layers and concentrate to yield the diol, which can be further purified if necessary.

Deoxygenation of the Ketone to a Methylene Group: Clemmensen and Wolff-Kishner Reductions

To completely remove the ketone's oxygen atom, converting it to a methylene group, two classical methods are available, differing primarily in their pH conditions.

Predicted Product: Indane-6-carboxylic acid

This method employs zinc amalgam and concentrated hydrochloric acid.[5] It is particularly effective for aryl-alkyl ketones.

Causality of Experimental Choice: The strongly acidic conditions are suitable for substrates that are stable in acid. The reaction is thought to proceed via organozinc intermediates on the surface of the zinc.[6]

Experimental Protocol: Clemmensen Reduction of this compound

  • Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride.

  • Reaction Setup: To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

  • Substrate Addition: Add this compound to the mixture.

  • Reflux: Heat the mixture to reflux for several hours.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic extracts, wash with water, dry, and concentrate. Purify the product by chromatography or recrystallization.

This reaction utilizes hydrazine hydrate and a strong base, such as potassium hydroxide, at high temperatures.[7][8] It is the method of choice for acid-sensitive substrates.

Causality of Experimental Choice: The reaction proceeds through the formation of a hydrazone, which then, under strongly basic conditions and heat, eliminates nitrogen gas to form a carbanion that is subsequently protonated.[9]

Experimental Protocol: Wolff-Kishner Reduction of this compound

  • Hydrazone Formation: In a flask equipped with a reflux condenser, mix this compound, hydrazine hydrate, and a high-boiling solvent like diethylene glycol.

  • Addition of Base: Add potassium hydroxide pellets to the mixture.

  • Heating: Heat the mixture to a temperature that allows for the removal of water and excess hydrazine, then increase the temperature to around 200 °C to facilitate the decomposition of the hydrazone.

  • Workup: Cool the reaction mixture, dilute with water, and acidify to precipitate the carboxylic acid product.

  • Purification: Collect the product by filtration and recrystallize.

Comparative Data Summary for Reduction Products
Reaction Reagent(s) Product Expected ¹H NMR (δ, ppm) Expected IR (cm⁻¹)
Ketone Reduction NaBH₄, MeOH1-Hydroxyindane-6-carboxylic acid~12-13 (br s, 1H, COOH), 7.2-7.8 (m, 3H, Ar-H), ~5.2 (t, 1H, CH-OH), 2.5-3.0 (m, 2H, Ar-CH₂), 1.8-2.2 (m, 2H, CH₂), ~4.5 (br s, 1H, OH)3200-2500 (br, O-H of COOH), 3400 (br, O-H of alcohol), 1680 (C=O)
Full Reduction LiAlH₄, THF1,6-Indanedimethanol7.0-7.3 (m, 3H, Ar-H), ~5.1 (t, 1H, CH-OH), ~4.6 (s, 2H, Ar-CH₂OH), 2.7-2.9 (m, 2H, Ar-CH₂), 1.8-2.3 (m, 2H, CH₂), ~3.5 (br s, 2H, OH)3300 (br, O-H)
Deoxygenation (Acidic) Zn(Hg), HClIndane-6-carboxylic acid~12-13 (br s, 1H, COOH), 7.2-7.8 (m, 3H, Ar-H), 2.8-3.0 (t, 4H, Ar-CH₂), 1.9-2.1 (p, 2H, CH₂)3200-2500 (br, O-H), 1685 (C=O)
Deoxygenation (Basic) N₂H₄, KOHIndane-6-carboxylic acid~12-13 (br s, 1H, COOH), 7.2-7.8 (m, 3H, Ar-H), 2.8-3.0 (t, 4H, Ar-CH₂), 1.9-2.1 (p, 2H, CH₂)3200-2500 (br, O-H), 1685 (C=O)

Note: Predicted spectroscopic data is based on general principles of NMR and IR spectroscopy and may vary depending on the solvent and other experimental conditions.

Oxidation of the Indanone Ring: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation offers a method for ring expansion of cyclic ketones to lactones by inserting an oxygen atom adjacent to the carbonyl group.[3]

Predicted Product: 6-Carboxy-3,4-dihydro-1H-isochromen-1-one

Causality of Experimental Choice: The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, more substituted and electron-rich groups migrate preferentially. In the case of 1-indanone, the more substituted benzylic carbon will migrate.[6][9]

Experimental Protocol: Baeyer-Villiger Oxidation of this compound

  • Dissolution: Dissolve this compound in a suitable solvent such as chloroform or dichloromethane.

  • Reagent Addition: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution at room temperature.

  • Monitoring: Stir the reaction for several hours, monitoring by TLC.

  • Workup: Quench the reaction with a solution of sodium sulfite. Wash the organic layer with sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting lactone by column chromatography.

Functionalization at the α-Position

The α-protons of the indanone are acidic and can be involved in various condensation and substitution reactions.

Knoevenagel Condensation

This condensation reaction with an active methylene compound, catalyzed by a weak base, results in the formation of a new carbon-carbon double bond.[7]

Predicted Product: 2-(substituted-methylene)-1-indanone-6-carboxylic acid

Causality of Experimental Choice: The reaction is driven by the formation of a stable conjugated system. A weak base is used to avoid self-condensation of the ketone.[10]

Experimental Protocol: Knoevenagel Condensation of this compound

  • Mixture Preparation: Combine this compound, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a catalytic amount of a weak base (e.g., piperidine or pyridine) in a suitable solvent like ethanol or toluene.

  • Heating: Heat the mixture to reflux, often with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the product by recrystallization or chromatography.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality can be easily modified, for example, through esterification. This can also serve as a protecting group strategy to allow for selective reactions at the ketone.

Fischer Esterification

Predicted Product: Methyl 1-indanone-6-carboxylate

Causality of Experimental Choice: This is a classic acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (in this case, methanol) as the solvent drives the equilibrium towards the ester product.[11][12]

Experimental Protocol: Fischer Esterification of this compound

  • Dissolution: Dissolve this compound in a large excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the solution to reflux for several hours.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize the acid with a base like sodium bicarbonate. Extract the ester into an organic solvent.

  • Purification: Wash, dry, and concentrate the organic layer. Purify the ester by column chromatography.

Visualizing the Reaction Pathways

To better understand the relationships between the starting material and its various reaction products, the following diagrams illustrate the key transformations.

Reactions_of_1_Indanone_6_carboxylic_acid cluster_reductions Reduction Pathways cluster_other_reactions Other Transformations Start This compound Prod1 1-Hydroxyindane-6-carboxylic acid Start->Prod1 NaBH4, MeOH Prod2 1,6-Indanedimethanol Start->Prod2 LiAlH4, THF Prod3 Indane-6-carboxylic acid Start->Prod3 Zn(Hg), HCl (Clemmensen) or N2H4, KOH (Wolff-Kishner) Start2 This compound Prod4 6-Carboxy-3,4-dihydro-1H- isochromen-1-one Start2->Prod4 m-CPBA (Baeyer-Villiger) Prod5 2-(substituted-methylene)- This compound Start2->Prod5 Active Methylene, Base (Knoevenagel) Prod6 Methyl 1-indanone-6-carboxylate Start2->Prod6 MeOH, H+ (Fischer Esterification)

Caption: Reaction pathways of this compound.

Conclusion

The structural elucidation of reaction products of this compound relies on a careful selection of synthetic methods and a thorough analysis of spectroscopic data. This guide provides a framework for comparing the outcomes of various common transformations. By understanding the underlying principles of each reaction and the expected analytical signatures of the products, researchers can confidently navigate the synthesis and characterization of novel derivatives for applications in drug discovery and development.

References

A Senior Application Scientist's Guide to Benchmarking the Efficacy of 1-Indanone-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification of "privileged structures" — molecular scaffolds that can provide useful ligands for more than one type of receptor or enzyme target — is a significant leap forward. The 1-indanone scaffold is one such versatile framework, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The successful development of the indanone-derived drug Donepezil for Alzheimer's disease has particularly sparked considerable scientific interest in this moiety.[3] This guide provides a comprehensive framework for benchmarking the efficacy of novel analogs of 1-Indanone-6-carboxylic acid, a key derivative in this class.[4]

This document is intended for researchers, scientists, and drug development professionals. It offers a multi-tiered approach to evaluation, from initial in vitro screening to cellular assays and conceptual in vivo models. The methodologies detailed herein are designed to build a robust data package, enabling an objective comparison of analog performance and facilitating the selection of lead candidates for further development.

Section 1: The 1-Indanone Scaffold: A Privileged Structure in Drug Discovery

The 1-indanone core is a bicyclic aromatic ketone that serves as a rigid and synthetically accessible template for designing small molecule inhibitors.[5][6] Its constrained conformation allows for precise positioning of functional groups to interact with target proteins, while its chemical tractability permits a wide range of structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[1][7] Derivatives of 1-indanone have been shown to modulate the activity of various enzymes, including monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), making them promising candidates for treating neurodegenerative diseases.[3] Furthermore, their anti-inflammatory and anticancer activities suggest broader therapeutic potential.[8][9]

Section 2: A Multi-tiered Benchmarking Strategy

A systematic and phased approach is crucial for efficiently evaluating a library of new chemical entities. This guide proposes a three-tiered strategy that progresses from high-throughput in vitro assays to more complex and physiologically relevant cellular models, culminating in a conceptual framework for in vivo validation. This approach allows for early identification of promising candidates and elimination of those with unfavorable properties, thereby conserving resources.[10][11]

Benchmarking_Workflow cluster_0 Tier 1: In Vitro Efficacy cluster_1 Tier 2: Cellular Efficacy cluster_2 Tier 3: In Vivo Proof-of-Concept Enzyme_Inhibition Enzyme Inhibition Assays (IC50, Ki) Target_Engagement Cell-Based Target Inhibition (EC50) Enzyme_Inhibition->Target_Engagement Promising Candidates Binding_Affinity Binding Affinity Assays (Kd) Binding_Affinity->Target_Engagement Pharmacokinetics Pharmacokinetic Profiling (ADME) Target_Engagement->Pharmacokinetics Lead Candidate(s) Cytotoxicity Cytotoxicity Assays (CC50) Cytotoxicity->Pharmacokinetics Efficacy_Models Animal Efficacy Models (e.g., Xenografts) Pharmacokinetics->Efficacy_Models

Caption: A multi-tiered workflow for benchmarking 1-indanone analogs.

Section 3: In Vitro Efficacy: Target Engagement and Potency

The initial step in characterizing new analogs is to determine their direct interaction with the purified target enzyme.[12] This is typically achieved through enzyme inhibition and binding affinity assays.[13]

Key Experiments & Protocols
1. Enzyme Inhibition Assays

Objective: To determine the concentration of the analog required to inhibit 50% of the target enzyme's activity (IC50) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[14][15]

Protocol: General Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Dissolve the 1-indanone analogs in an appropriate solvent (e.g., DMSO) to create a range of stock concentrations.

  • Assay Setup:

    • In a 96-well plate, add the enzyme and varying concentrations of the inhibitor (analog).

    • Include a positive control (a known inhibitor) and a negative control (vehicle only).

    • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Measure the change in absorbance over time using a plate reader at a wavelength specific to the product of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

2. Binding Affinity Assays (e.g., Surface Plasmon Resonance - SPR)

Objective: To measure the direct binding affinity (dissociation constant, Kd) between the analog and the target enzyme.

Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the target enzyme onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow solutions of the 1-indanone analogs at various concentrations over the chip surface.

  • Data Collection: Measure the change in the refractive index at the chip surface as the analog binds to and dissociates from the immobilized enzyme.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Data Presentation
CompoundTarget Enzyme IC50 (µM)Inhibition ModeBinding Affinity Kd (µM)
This compound15.2Competitive25.8
Analog A2.5Competitive4.1
Analog B0.8Non-competitive1.2
Analog C22.7Competitive35.4

Section 4: Cellular Efficacy: On-Target Effects in a Biological Context

While in vitro assays are essential, it is crucial to evaluate whether the analogs can exert their effects within a living cell.[17][18] Cellular assays provide a more biologically relevant system to assess target engagement, efficacy, and potential cytotoxicity.[19][20]

Key Experiments & Protocols
1. Cell-Based Target Inhibition Assays

Objective: To measure the half-maximal effective concentration (EC50) of the analogs in inhibiting the target's activity within a cellular context.[11]

Protocol: Example - Inhibition of a Cellular Kinase

  • Cell Culture: Culture a cell line that expresses the target kinase.

  • Compound Treatment: Treat the cells with varying concentrations of the 1-indanone analogs for a specified duration.

  • Cell Lysis and Western Blotting:

    • Lyse the cells to extract proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an antibody specific to the phosphorylated (active) form of a known downstream substrate of the target kinase.

    • Use an antibody against the total substrate protein as a loading control.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each analog concentration. Plot this ratio against the log of the analog concentration to determine the EC50.

2. Cytotoxicity Assays (e.g., MTT Assay)

Objective: To determine the concentration of the analog that reduces the viability of the cells by 50% (CC50), which helps to assess the compound's therapeutic window.[21]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 1-indanone analogs for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot cell viability against the log of the analog concentration to determine the CC50.

Data Presentation
CompoundCellular Target EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound25.1>100>4.0
Analog A5.389.216.8
Analog B1.925.613.5
Analog C38.4>100>2.6

Signaling Pathway Visualization

Signaling_Pathway cluster_pathway Example Kinase Pathway Upstream_Signal Upstream Signal Target_Kinase Target Kinase Upstream_Signal->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate (Active) Downstream_Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Indanone_Analog 1-Indanone Analog Indanone_Analog->Target_Kinase Inhibits

Caption: A generalized signaling pathway showing inhibition by a 1-indanone analog.

Section 5: Pharmacokinetic Profiling (Conceptual)

Before advancing a lead candidate to in vivo studies, it is essential to understand its pharmacokinetic (PK) properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[22][23][24] Early assessment of PK can help predict a drug's behavior in a living organism and identify potential liabilities.[25][26]

Key In Vitro PK Assays
  • Solubility: Determines the maximum concentration of a compound that can dissolve in a solution. Poor solubility can limit absorption.

  • Permeability (e.g., PAMPA assay): Assesses the ability of a compound to cross biological membranes, predicting its potential for oral absorption.

  • Metabolic Stability (e.g., liver microsome assay): Evaluates how quickly a compound is metabolized by liver enzymes, which influences its half-life in the body.

  • Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood. Only the unbound fraction is typically pharmacologically active.

Section 6: In Vivo Proof-of-Concept (Conceptual)

The ultimate test of an analog's efficacy is its performance in a living organism.[27] In vivo studies are critical for validating in vitro and cellular findings and for assessing the overall therapeutic potential of a drug candidate.[28][29]

Conceptual In Vivo Study Design

Objective: To evaluate the anti-tumor efficacy of a lead 1-indanone analog in a mouse xenograft model.

  • Model Selection: Use immunodeficient mice implanted with human cancer cells that are known to be dependent on the target pathway.

  • Dosing and Administration: Based on PK data, determine an appropriate dose and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Treatment Groups:

    • Vehicle control

    • Positive control (a standard-of-care drug)

    • Lead 1-indanone analog at one or more dose levels

  • Efficacy Endpoints:

    • Tumor volume measurements over time.

    • Animal body weight (as a measure of toxicity).

    • At the end of the study, tumors can be harvested for biomarker analysis (e.g., confirming target inhibition via Western blot).

  • Data Analysis: Compare tumor growth rates between the treatment and control groups to determine if the analog significantly inhibits tumor progression.

In_Vivo_Workflow Model_Development Develop Xenograft Model PK_Studies Preliminary PK Studies (Dose Selection) Model_Development->PK_Studies Treatment_Phase Administer Treatment (Analog, Vehicle, Control) PK_Studies->Treatment_Phase Monitoring Monitor Tumor Growth & Animal Health Treatment_Phase->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint_Analysis Data_Interpretation Data Interpretation & Efficacy Assessment Endpoint_Analysis->Data_Interpretation

Caption: A conceptual workflow for an in vivo efficacy study.

Conclusion

This guide has outlined a systematic and robust strategy for benchmarking the efficacy of this compound analogs. By progressing from targeted in vitro assays to more complex cellular and conceptual in vivo models, researchers can build a comprehensive data package to objectively compare candidates. This multi-tiered approach, grounded in sound scientific principles, enables the confident selection of lead compounds with the highest potential for further preclinical and clinical development. The versatility of the 1-indanone scaffold continues to make it a promising area for the discovery of novel therapeutics.[3][30]

References

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 1-Indanone-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

1-Indanone-6-carboxylic acid is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[4][5] Therefore, a robust and reliable analytical method for its quantification is not merely a procedural step but a cornerstone of quality assurance in the drug development lifecycle.[4][5]

This guide provides an in-depth, experience-driven comparison of the validation process for a High-Performance Liquid Chromatography (HPLC) method tailored for this compound. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6][7][8] We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter, grounding our protocols in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12]

Method Selection: Why HPLC-UV is the Workhorse for This Analyte

For a compound like this compound, which possesses a chromophore (the indanone ring system) and a carboxylic acid group, reversed-phase High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the method of choice.[13][14][15]

  • Expertise-Driven Rationale: This technique offers an optimal balance of specificity, sensitivity, and cost-effectiveness for quantifying a primary component. The carboxylic acid moiety allows for manipulation of retention through mobile phase pH, while the conjugated system provides strong UV absorbance for sensitive detection. While more advanced techniques like LC-MS exist, they are often unnecessary for routine assay and purity testing of a main component and introduce greater complexity. The goal is to develop a method that is "fit-for-purpose," and for this application, HPLC-UV is the industry standard.[16]

A typical starting point for method development would be a C18 stationary phase with a mobile phase consisting of an acidified water/acetonitrile gradient. The acid (e.g., phosphoric acid or formic acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

The Validation Master Plan: A Framework for Success

Method validation is not a single experiment but a structured series of studies.[17][18] A validation protocol should be established before beginning the experiments, outlining the procedures, performance characteristics, and pre-defined acceptance criteria.[18][19]

Validation_Workflow cluster_Plan Phase 1: Planning cluster_Execute Phase 2: Execution cluster_Report Phase 3: Reporting P1 Define Method's Intended Use (Assay, Purity) P2 Develop Validation Protocol & Define Acceptance Criteria P1->P2 Based on ICH Q2(R2) E1 Perform System Suitability Testing P2->E1 E2 Execute Validation Experiments (Specificity, Accuracy, etc.) E1->E2 R1 Analyze Data vs. Acceptance Criteria E2->R1 R2 Compile Validation Report R1->R2 R3 Implement for Routine QC Use R2->R3 Method is Validated

Caption: High-level workflow for analytical method validation.

Core Validation Parameters: An In-Depth Analysis

The following sections detail the experimental validation of a proposed HPLC-UV method for this compound. Each protocol is designed to be a self-validating system, where successful outcomes confirm the method's suitability.

Specificity (and Stability-Indicating Properties)

Trustworthiness: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[9][20] For a drug substance, this is often demonstrated through forced degradation studies, which also establish the method as "stability-indicating."[5][21]

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare the dissolution solvent (diluent) without any analyte.

    • Placebo (if validating for a drug product): Prepare a solution containing all formulation excipients except the API.

    • Analyte Solution: Prepare a solution of this compound reference standard at the target concentration (e.g., 100 µg/mL).

    • Spiked Solution: Spike the analyte solution with known related substances or impurities, if available.

  • Forced Degradation: Subject the analyte solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 24 hours (solid state).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Inject the blank, placebo (if applicable), unstressed analyte solution, and all stressed solutions into the HPLC system.

  • Evaluation:

    • The blank and placebo should show no interfering peaks at the retention time of the analyte.

    • Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector. The purity angle should be less than the purity threshold.

    • Ensure that the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).

Data Presentation:

ConditionAnalyte Peak PurityResolution from Closest ImpurityObservations
UnstressedPass (Angle < Threshold)N/ASingle, sharp peak observed.
Acid (0.1M HCl)Pass (Angle < Threshold)2.8~15% degradation, one major degradant peak.
Base (0.1M NaOH)Pass (Angle < Threshold)3.1~25% degradation, two major degradant peaks.
Oxidative (3% H₂O₂)Pass (Angle < Threshold)2.5~10% degradation, one minor degradant peak.
Thermal (105°C)Pass (Angle < Threshold)N/A<2% degradation observed.
Photolytic (UV)Pass (Angle < Threshold)N/A<1% degradation observed.
Linearity, Range, Accuracy, and Precision: An Interconnected System

These three parameters are intrinsically linked. Linearity establishes a proportional relationship, the range defines the boundaries of that relationship, and accuracy and precision confirm the reliability within those boundaries.[16][17]

Validation_Parameters Linearity Linearity (Proportionality) Range Range (Interval of Use) Linearity->Range Defines Accuracy Accuracy (Closeness to True Value) Range->Accuracy Requires Precision Precision (Agreement of Repeats) Range->Precision Requires Accuracy->Precision Evaluated Together

Caption: Interrelationship of core quantitative validation parameters.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound reference standard.

  • Calibration Standards: From the stock solution, prepare at least five concentration levels spanning the expected working range. For an assay method, this is typically 80% to 120% of the target concentration.[8] For example, if the target is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.

  • Analysis (Linearity): Inject each concentration level in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Analysis (Accuracy & Precision):

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, high) within the range (e.g., 80, 100, 120 µg/mL).

    • Repeatability (Intra-day Precision): Analyze six replicate preparations at the 100% level, or three replicates at each of the three concentration levels, on the same day by the same analyst.[8][16]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[8][9]

    • Accuracy: Calculate the percent recovery for each QC sample against the calibration curve. Accuracy is often assessed from the same data set used for precision.[19]

Data Presentation:

Linearity

Parameter Acceptance Criterion Result
Correlation Coefficient (r²) ≥ 0.999 0.9998

| Y-intercept | Close to zero | 1.5% of 100% response |

Accuracy & Precision | Concentration | Accuracy (% Recovery) | Precision (%RSD) | | :--- | :--- | :--- | | Level | Criterion: 98.0-102.0% | Criterion: ≤ 2.0% | | Repeatability (Day 1, Analyst 1) | | 80 µg/mL (Low) | 100.5% | 0.8% | | 100 µg/mL (Mid) | 100.2% | 0.6% | | 120 µg/mL (High) | 99.8% | 0.7% | | Intermediate Precision (Day 2, Analyst 2) | | 80 µg/mL (Low) | 101.1% | 1.1% | | 100 µg/mL (Mid) | 100.8% | 0.9% | | 120 µg/mL (High) | 100.3% | 1.0% |

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Expertise-Driven Rationale: While not critical for an assay method, determining the LOQ and LOD is essential if the method is also used for quantifying impurities. These parameters define the lower limits of the method's performance.[9][16]

Experimental Protocol:

  • Approach: The most common approach is based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses, and S is the slope of the calibration curve.

  • Procedure:

    • Prepare a series of very dilute solutions of the analyte.

    • Inject the blank solution multiple times (e.g., 10 times) and calculate the standard deviation of the noise or response.

    • Alternatively, use the standard deviation of the y-intercept from the linearity experiment.

    • Use the slope (S) from the linearity curve to calculate LOD and LOQ.

  • Confirmation: Prepare a solution at the calculated LOQ concentration and inject it multiple times (n=6). The accuracy and precision at this concentration should meet the criteria for impurity methods (e.g., Accuracy 80-120%, Precision %RSD ≤ 10%).

Data Presentation:

ParameterMethodResult
Slope (S)From Linearity54321
Std. Dev. of Intercept (σ)From Linearity654
LOD 3.3 * (σ / S)0.04 µg/mL
LOQ 10 * (σ / S)0.12 µg/mL
LOQ Confirmation (%RSD)n=6 injections2.5%
LOQ Confirmation (% Recovery)n=6 injections98.7%
Robustness

Trustworthiness: Robustness demonstrates the reliability of a method during normal usage by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[8][9][20] This is a critical parameter to evaluate during method development to avoid issues during routine use.[19]

Experimental Protocol:

  • Identify Critical Parameters: Select parameters that could potentially vary during routine analysis, such as:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 10%)

    • Mobile Phase Organic Composition (± 2%)

  • Analysis: Using a system suitability solution, inject the sample under the normal conditions and then under each of the varied conditions.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and quantitative results.

Data Presentation:

Parameter VariedVariationImpact on Retention TimeImpact on Assay ResultSystem Suitability
Nominal N/A 5.4 min 100.1% Pass
Flow Rate+10% (1.1 mL/min)4.9 min99.8%Pass
-10% (0.9 mL/min)6.0 min100.3%Pass
Column Temp.+5 °C (35 °C)5.2 min100.0%Pass
-5 °C (25 °C)5.6 min100.2%Pass
Mobile Phase pH+0.25.3 min99.9%Pass
-0.25.5 min100.1%Pass

Final Comparison and Conclusion

This validation guide demonstrates that the proposed HPLC-UV method for this compound is fit for its intended purpose. The method's performance, summarized below, meets all pre-defined acceptance criteria derived from authoritative ICH guidelines.

Validation ParameterAcceptance CriteriaMethod PerformanceComparison Outcome
Specificity No interference at analyte Rt; Peak purity passPassSuitable
Linearity (r²) ≥ 0.9990.9998Suitable
Range 80-120% of target80-120 µg/mLSuitable
Accuracy 98.0-102.0% recovery99.8-101.1%Suitable
Precision (%RSD) ≤ 2.0%0.6-1.1%Suitable
LOQ Confirmed with adequate precision/accuracy0.12 µg/mLSuitable for impurity tests
Robustness Results unaffected by small variationsPassSuitable

Compared to other potential methods, such as titration or quantitative NMR, this HPLC method offers superior specificity, allowing for the simultaneous assessment of purity and the separation of related substances. While an LC-MS method would provide lower detection limits, it is not necessary for the primary goal of assaying the main component and would introduce higher operational costs and complexity. The validated HPLC-UV method stands as a robust, reliable, and efficient tool for quality control in the development and manufacturing of pharmaceuticals containing this compound.

References

A Comparative Guide to the Binding Affinity of Indanone Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural rigidity and synthetic tractability have made it a cornerstone for developing targeted therapeutic agents. A notable example is Donepezil, a leading medication for Alzheimer's disease, which features an indanone moiety. This guide provides a comparative analysis of the binding affinity of various indanone derivatives, with a specific focus on their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically implicated in neurodegenerative disorders.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at structure-activity relationships (SAR) and the experimental methodologies used to quantify binding affinity, thereby providing a robust framework for the rational design of next-generation therapeutics.

The Critical Role of Cholinesterase Inhibition in Alzheimer's Disease

Alzheimer's disease (AD) is characterized by a progressive decline in cognitive function, largely attributed to the loss of cholinergic neurons in the brain.[1] This loss leads to a deficiency in the neurotransmitter acetylcholine (ACh), which is crucial for memory and learning. Acetylcholinesterase (AChE) is the primary enzyme responsible for hydrolyzing ACh, terminating its signal.[2] Therefore, inhibiting AChE is a key therapeutic strategy to increase the levels and duration of action of ACh in the synaptic cleft, offering symptomatic relief for patients.[3][4]

Beyond its role in neurotransmitter degradation, AChE has been implicated in the pathogenesis of AD itself. It has been shown to interact with amyloid-beta (Aβ) peptides, accelerating the formation of amyloid plaques, a hallmark of the disease.[1][3][4][5] This dual role suggests that potent and selective AChE inhibitors may not only provide symptomatic relief but also act as disease-modifying agents.[1][3][4]

Quantifying Binding Affinity: The Ellman's Method

To compare the efficacy of different indanone derivatives as cholinesterase inhibitors, a reliable and reproducible method for quantifying their binding affinity is essential. The most widely used technique is the spectrophotometric method developed by Ellman and colleagues.[6]

Causality Behind Experimental Choice: The Ellman's method is favored for its simplicity, reliability, and suitability for high-throughput screening.[7] It is a colorimetric assay that provides a quantitative measure of enzyme activity by monitoring the production of a colored product, allowing for the calculation of inhibition constants (like IC50) for various compounds.[6][7]

Principle of the Assay

The assay works in a two-step coupled reaction. First, AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[6] The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.[6][7][8] The rate of color formation is directly proportional to the AChE activity. The presence of an inhibitor will decrease this rate.

Ellman_Method_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - ATCI Solution - Inhibitor Stock Solutions Plate Prepare 96-well plate Add_Buffer Add Buffer, AChE, DTNB, and Inhibitor Plate->Add_Buffer Setup Wells: - Blank - Control - Test Samples Pre_Incubate Pre-incubate for 10 min at 25°C Add_Buffer->Pre_Incubate Add_ATCI Initiate reaction: Add ATCI Substrate Pre_Incubate->Add_ATCI Measure Kinetic Measurement: Read Absorbance @ 412 nm (every min for 10-15 min) Add_ATCI->Measure Calc_Rate Calculate Reaction Rate (ΔAbs/min) Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Workflow for determining inhibitor IC50 values using the Ellman's method.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating blank, control, and test samples to ensure data integrity.

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.[7]

    • 10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.[7]

    • 14 mM ATCI Solution: Dissolve 40.2 mg of acetylthiocholine iodide in 10 mL of deionized water. Prepare this solution fresh daily.[7]

    • AChE Solution: Prepare a solution of AChE from a suitable source (e.g., electric eel or mice brain homogenate) in phosphate buffer to a final concentration of ~0.1 U/mL.[6][9]

    • Test Compound (Inhibitor) Solutions: Prepare a stock solution (e.g., 10 mM in DMSO) and perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Plate Setup:

      • Blank wells: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

      • Control wells (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the inhibitor's solvent (e.g., DMSO).[7]

      • Test wells: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.[7]

    • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[7]

    • Reaction Initiation: To start the reaction, add 10 µL of the ATCI solution to all wells.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Comparative Binding Affinity of Indanone Derivatives

Numerous studies have synthesized and evaluated series of indanone derivatives to explore their potential as cholinesterase inhibitors. The binding affinity, typically reported as the half-maximal inhibitory concentration (IC50), varies significantly based on the nature and position of substituents on the indanone core. A lower IC50 value indicates a higher binding affinity and greater potency.

Below is a summary of IC50 values for representative indanone derivatives against AChE and Butyrylcholinesterase (BChE).

Compound IDR1 Substituent (Position 5)R2 Substituent (Position 6)R3 Substituent (Position 2)AChE IC50 (µM)BChE IC50 (µM)Reference
Donepezil -OCH3-OCH3N-benzylpiperidine0.0253.13Standard
Compound 5c H-OCH3meta-aminopropoxy benzylidene0.12>25[10]
Compound 7b H-OCH3para-aminopropoxy benzyl1.150.04[10]
Compound 6a -OCH3-OCH32-(piperidin-1-yl)ethyl0.0018N/A[11]
Compound 9 -OCH3-OCH3N-(3-fluorobenzyl)piperidine0.01481.34[12][13]
Compound 14 -OCH3-OCH3N-(4-fluorobenzyl)piperidine0.01862.17[12][13]
Compound 64 VariedVariedVaried12.01N/A[9]
Compound 56 VariedVariedVaried12.30N/A[9]

Note: N/A indicates data not available in the cited source. The structures of the specific compounds can be found in the corresponding references.

Structure-Activity Relationship (SAR) Insights

The data presented reveals key structural features that govern the binding affinity of indanone derivatives to cholinesterases.

  • The Indanone Core: The 5,6-dimethoxy-substituted indanone core, present in Donepezil, is a critical feature for high-affinity binding to AChE.[14] These methoxy groups often form hydrophobic interactions within the enzyme's active site.[15]

  • The Linker and Terminal Amine: A linker connecting the indanone core to a terminal amine group is crucial. Compound 6a , with a two-carbon spacer to a piperidine ring, showed exceptionally potent AChE inhibition, over 14 times more potent than Donepezil.[11] This highlights the importance of the linker length and the nature of the terminal amine in accessing key binding pockets.

  • Substituents on the Benzylidene Moiety: For derivatives with a benzylidene group at position 2, substitutions on the benzyl ring influence potency and selectivity. Compound 5c , with a meta-substituted aminopropoxy group, was a potent AChE inhibitor, while the corresponding saturated benzyl derivative 7b with a para-substitution was a highly potent and selective BChE inhibitor.[10][16] This suggests that the geometry and electronics of this part of the molecule can be tuned to achieve selectivity between the two cholinesterase enzymes.

  • Role of Unsaturation: Studies have shown that compounds containing a C=C double bond (benzylidene derivatives) are often more potent AChE inhibitors than their saturated (benzyl) counterparts.[10][16] This rigidity may help lock the molecule into a more favorable conformation for binding.

Caption: Key structure-activity relationships of indanone derivatives for cholinesterase inhibition.

Conclusion and Future Directions

The indanone scaffold remains a highly valuable starting point for the design of potent cholinesterase inhibitors. The comparative analysis demonstrates that subtle modifications to the core, the linker, and the terminal amine group can lead to dramatic changes in binding affinity and selectivity. Specifically, maintaining the 5,6-dimethoxy indanone core while optimizing the length and nature of the side chain at position 2 is a promising strategy for developing compounds with superior potency to existing drugs like Donepezil.

Future research should focus on multi-target-directed ligands, where the indanone scaffold is functionalized not only to inhibit cholinesterases but also to target other pathological pathways in Alzheimer's disease, such as Aβ aggregation and oxidative stress.[13] The development of such multi-functional agents holds significant promise for creating more effective, disease-modifying therapies for this devastating neurodegenerative condition.

References

Comparative Guide to the In Vitro-In Vivo Correlation of 1-Indanone-6-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This guide provides a comprehensive framework for evaluating the biological activity of 1-Indanone-6-carboxylic acid and its derivatives, focusing on the critical translational step of correlating in vitro potency with in vivo efficacy. While this compound itself is a chemical intermediate, the indanone scaffold is a cornerstone in medicinal chemistry, most notably as the core of Donepezil, a leading treatment for Alzheimer's disease.[1] This guide will therefore use the well-established activity of indanone derivatives as cholinesterase inhibitors as a representative case study. We will detail the necessary in vitro assays, outline relevant in vivo models, and present a logical workflow for establishing a robust In Vitro-In Vivo Correlation (IVIVC), a pivotal process in modern drug development.

Introduction: The Indanone Scaffold and the Importance of IVIVC

The 1-indanone structure is a privileged scaffold in drug discovery, demonstrating a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] Its most prominent success is as a foundational component of Donepezil, a potent and selective inhibitor of acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition increases acetylcholine levels in the brain, a key therapeutic strategy for mitigating cognitive decline in Alzheimer's disease.[4][5][6][7]

Developing novel indanone-based therapeutics requires a rigorous, multi-stage evaluation process. A fundamental challenge in this process is ensuring that the activity observed in a test tube (in vitro) translates meaningfully to a whole biological system (in vivo). This relationship, the In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of predictive drug development. A strong IVIVC allows researchers to make informed decisions, optimize lead compounds, and reduce late-stage attrition, ultimately accelerating the path to clinical candidacy.

This guide will compare the evaluation pathway for a hypothetical indanone derivative, "ICA-Compound X," against the established therapeutic, Donepezil.

Section 1: In Vitro Characterization: From Enzyme to Cell

The initial phase of characterization aims to quantify the compound's direct effect on its molecular target and then confirm this activity in a cellular context. For our case study, the primary target is the acetylcholinesterase (AChE) enzyme.

Expert Rationale: Why Start with an Enzymatic Assay?

Direct enzymatic assays are crucial for establishing a compound's mechanism of action and intrinsic potency. By isolating the target enzyme, we eliminate confounding variables present in a cellular environment (e.g., membrane permeability, off-target effects, metabolism). This provides a clean, reproducible measure of the compound's ability to engage its intended target, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Primary In Vitro Assay: Acetylcholinesterase (AChE) Inhibition

The most common method for measuring AChE activity is the Ellman's assay, a robust and cost-effective colorimetric method.[8]

Experimental Protocol: Ellman's Method for AChE Inhibition

  • Enzyme Source: Recombinant human AChE or homogenized mouse brain tissue can be used as the enzyme source.[9]

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (Ellman's Reagent) solution.

    • Acetylthiocholine iodide (ATCI), the substrate.

    • Test compounds (ICA-Compound X, Donepezil) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme preparation.

    • Add the test compound solutions (or vehicle control) to the appropriate wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative In Vitro Data

The following table presents hypothetical data for our test compound against the reference, Donepezil. Numerous studies show that indanone derivatives can achieve potent AChE inhibition, with IC50 values ranging from the low micromolar to the sub-nanomolar range.[10][11]

CompoundTargetAssay TypeIC50 (nM)
ICA-Compound X AChEEnzymatic (Ellman's)15
Donepezil AChEEnzymatic (Ellman's)5.7

Table 1: Comparative in vitro potency against acetylcholinesterase.

Section 2: In Vivo Evaluation: From Animal Models to Efficacy

Once in vitro potency is established, the next critical step is to assess the compound's performance in a living organism. This phase evaluates not only the compound's efficacy but also its pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes the drug).

Expert Rationale: Selecting the Right Animal Model

For assessing cognitive enhancement, a scopolamine-induced amnesia model in rodents is a widely accepted and validated model.[9] Scopolamine is a cholinergic antagonist that impairs learning and memory, effectively mimicking the cholinergic deficit seen in Alzheimer's disease. Reversal of this deficit by a test compound provides strong evidence of its pro-cognitive potential in vivo.

In Vivo Efficacy Model: Scopolamine-Induced Cognitive Deficit

A common behavioral test used in this model is the Step-Down Passive Avoidance test, which assesses memory retention.[9]

Experimental Protocol: Passive Avoidance Test in Mice

  • Acquisition Trial:

    • Mice are placed on a platform within a chamber that has an electrified grid floor.

    • When the mouse steps down from the platform onto the grid, it receives a mild foot shock.

    • The latency to step down is recorded. Most animals will quickly learn to remain on the platform.

  • Drug Administration:

    • Following the acquisition trial, animals are divided into groups: Vehicle control, Scopolamine only, Scopolamine + Donepezil (reference), and Scopolamine + ICA-Compound X.

    • The test compounds are administered (e.g., intraperitoneally or orally).

    • After a set time (e.g., 30 minutes), scopolamine is administered to all groups except the vehicle control to induce amnesia.

  • Retention Trial:

    • 24 hours after the acquisition trial, each mouse is placed back on the platform.

    • The latency to step down is recorded (up to a maximum cutoff time, e.g., 300 seconds).

    • A longer step-down latency indicates better memory retention.

  • Data Analysis:

    • Compare the step-down latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant increase in latency in the compound-treated groups compared to the scopolamine-only group indicates efficacy.

Comparative In Vivo Data
Treatment GroupDose (mg/kg)Step-Down Latency (seconds, Mean ± SEM)
Vehicle Control-280 ± 15
Scopolamine (1 mg/kg)-45 ± 8
Scopolamine + Donepezil1210 ± 20
Scopolamine + ICA-Compound X1185 ± 22

Table 2: Comparative in vivo efficacy in the passive avoidance test.

Section 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro potency (IC50) and the in vivo efficacy (the effective dose, ED50). This requires integrating pharmacokinetic (PK) data.

Expert Rationale: The Role of Pharmacokinetics

A potent molecule is ineffective if it cannot reach its target in the brain at a sufficient concentration for a sufficient duration. PK studies measure key parameters like plasma concentration over time, brain penetration (Blood-Brain Barrier crossing), and drug half-life.[7] This data allows us to correlate the enzymatic IC50 with the actual drug concentration achieved at the target site (the brain) required to produce a therapeutic effect.

IVIVC Workflow

The following diagram illustrates the logical workflow for establishing an IVIVC.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_correlation Correlation Analysis invitro_assay Enzymatic Assay (AChE Inhibition) ic50 Determine IC50 invitro_assay->ic50 Potency correlation PK/PD Modeling (IVIVC) ic50->correlation In Vitro Data pk_study Pharmacokinetic Study (Brain Concentration) pk_study->correlation Exposure Data efficacy_study Efficacy Study (Behavioral Model) ed50 Determine ED50 efficacy_study->ed50 Efficacy ed50->correlation In Vivo Data lead_opt Lead Optimization correlation->lead_opt Predictive Model

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Analysis:

A successful IVIVC is established when the free (unbound) drug concentration in the brain required to achieve a significant behavioral effect in vivo is reasonably close to the enzymatic IC50 value determined in vitro. For example, if ICA-Compound X achieves a free brain concentration of 20 nM at its effective dose of 1 mg/kg, this correlates well with its in vitro IC50 of 15 nM. This strong correlation provides confidence that the enzymatic assay is a reliable predictor of in vivo activity and can be used to guide the synthesis of more potent and effective derivatives.

Conclusion

The evaluation of 1-indanone derivatives as potential therapeutics requires a systematic and logical progression from in vitro target engagement to in vivo functional outcomes. By using validated assays like the Ellman's method and relevant behavioral models such as scopolamine-induced amnesia, researchers can generate high-quality, reproducible data. The true power of this approach, however, lies in the integration of pharmacokinetic data to build a robust IVIVC. This correlation serves as a critical tool, enabling more predictive and efficient drug discovery and development, ultimately de-risking the lengthy and costly path toward a new medicine.

References

A Senior Application Scientist's Guide to the Synthesis of 1-Indanone-6-carboxylic Acid: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that demands robust and reproducible protocols. 1-Indanone-6-carboxylic acid is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides an in-depth, objective comparison of two prominent protocols for its synthesis, focusing on their reproducibility, underlying chemical principles, and practical considerations. The insights provided are grounded in established chemical literature and practical experience to empower you to make informed decisions in your synthetic endeavors.

Introduction to this compound

This compound, a derivative of the indanone scaffold, serves as a crucial intermediate in the synthesis of a range of bioactive compounds. Its rigid, bicyclic structure and the presence of both a ketone and a carboxylic acid functional group make it a versatile starting material for further chemical modifications. The reliable synthesis of this compound is therefore of significant interest to the medicinal chemistry community. This guide will dissect two common intramolecular Friedel-Crafts acylation methods for its preparation from 3-(4-carboxyphenyl)propionic acid.

Comparative Overview of Synthetic Protocols

This guide will focus on two distinct and widely recognized methods for the intramolecular Friedel-Crafts acylation to produce this compound: a high-temperature melt reaction using Aluminum Chloride (AlCl₃) and Sodium Chloride (NaCl), and a solution-phase reaction employing Polyphosphoric Acid (PPA) as both catalyst and solvent.

ParameterProtocol 1: AlCl₃/NaCl MeltProtocol 2: Polyphosphoric Acid (PPA)
Catalyst/Reagent Aluminum Chloride (AlCl₃), Sodium Chloride (NaCl)Polyphosphoric Acid (PPA)
Reaction Type Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)
Temperature High (≥180°C)Moderately High (e.g., 100-140°C)
Phase Melt (largely solvent-free)Solution (PPA as solvent)
Reported Yield ~90%Variable, generally good (60-90% for similar substrates)[1]
Workup Aqueous HCl quench, extractionQuenching in ice-water, extraction
Key Challenges High temperature control, charring, vigorous quenchHigh viscosity of PPA, product isolation from PPA

Protocol 1: High-Temperature Friedel-Crafts Acylation with AlCl₃/NaCl

This method is a classic and potent approach for intramolecular Friedel-Crafts acylation, particularly for less reactive substrates. The use of a high-temperature melt circumvents the need for a solvent, which can be advantageous in terms of reactor volume and downstream purification.

Experimental Protocol

Starting Material: 3-(4-carboxyphenyl)propionic acid

Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (6M)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • In a 100 mL round-bottom flask equipped with a condenser and an internal thermometer, combine 3-(4-carboxyphenyl)propionic acid (5 g, 0.026 mol), fresh anhydrous AlCl₃ (25 g, 0.187 mol, 7.2 equivalents), and NaCl (2.5 g).

  • Briefly shake the flask to ensure thorough mixing of the solids.

  • Heat the flask in an oil bath set to 190°C.

  • Maintain the internal reaction temperature at or above 180°C for 1 hour. The solid mixture will melt and darken to a brown liquid.

  • After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully pour the cooled, solidified reaction mixture into a 2 L beaker containing crushed ice.

  • Add 180 mL of 6M HCl and 250 mL of EtOAc to the beaker and stir until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with EtOAc (3 x 200 mL).

  • Combine the organic layers and wash sequentially with 2M HCl, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Causality and Mechanistic Insights

The reaction proceeds via a classical intramolecular Friedel-Crafts acylation mechanism. The carboxylic acid on the propionic acid side chain is the acylating agent.

G cluster_activation Acylium Ion Formation cluster_cyclization Intramolecular Cyclization Carboxylic_Acid 3-(4-carboxyphenyl)propionic acid Acylium_Ion Acylium Ion Intermediate Carboxylic_Acid->Acylium_Ion Coordination & Elimination AlCl3 AlCl₃ (Lewis Acid) Aromatic_Ring Aromatic Ring Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Ring->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation

Workflow for AlCl₃-mediated Synthesis.
  • Role of AlCl₃: As a strong Lewis acid, AlCl₃ coordinates to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly electrophilic. This facilitates the formation of a key acylium ion intermediate. A stoichiometric excess of AlCl₃ is required because it forms a complex with the ketone product, rendering it catalytically inactive.

  • Role of NaCl: The addition of NaCl forms a lower-melting eutectic mixture with AlCl₃. This allows the reaction to be carried out in a molten state at a more manageable temperature than with AlCl₃ alone, improving heat transfer and mixing.

  • High Temperature: The high reaction temperature provides the necessary activation energy for the intramolecular cyclization, especially given that the carboxylic acid is a relatively weak acylating agent compared to an acyl chloride.

Reproducibility and Troubleshooting
  • Moisture Sensitivity: AlCl₃ is extremely hygroscopic. The use of fresh, anhydrous AlCl₃ and dry glassware is paramount for reproducibility. Contamination with water will quench the Lewis acid and significantly reduce the yield.

  • Temperature Control: Precise temperature control is crucial. Temperatures below 180°C may lead to incomplete reaction, while excessively high temperatures can cause charring and decomposition of the starting material and product.

  • Vigorous Quench: The quenching of the reaction mixture with ice and HCl is highly exothermic and can be vigorous. This step should be performed with caution in a large beaker and with appropriate personal protective equipment.

  • Product Purity: The crude product is often a light brown solid and may require recrystallization for higher purity.

Protocol 2: Polyphosphoric Acid (PPA) Mediated Cyclization

Polyphosphoric acid (PPA) is a viscous liquid that serves as both a Brønsted acid catalyst and a dehydrating agent. It is a popular choice for intramolecular Friedel-Crafts acylations due to its ease of handling compared to solid Lewis acids and its ability to drive the reaction to completion by removing the water byproduct.

Experimental Protocol

Starting Material: 3-(4-carboxyphenyl)propionic acid

Reagents:

  • Polyphosphoric Acid (PPA)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Place 3-(4-carboxyphenyl)propionic acid (5 g, 0.026 mol) in a round-bottom flask.

  • Add polyphosphoric acid (e.g., 50 g, providing a stirrable mixture) to the flask. Note: PPA is highly viscous; warming it slightly can aid in transfer.

  • Heat the mixture with stirring in an oil bath at 100-120°C for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to approximately 60-70°C.

  • Carefully and slowly pour the warm, viscous mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Allow the ice to melt completely, and then extract the aqueous suspension with EtOAc (3 x 200 mL).

  • Combine the organic extracts and wash them with water, followed by saturated NaHCO₃ solution until effervescence ceases (to remove any unreacted carboxylic acid and residual PPA), and finally with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Causality and Mechanistic Insights

The mechanism is analogous to the AlCl₃-catalyzed reaction, but with PPA acting as the proton source and dehydrating agent.

G cluster_activation Acylium Ion Formation cluster_cyclization Intramolecular Cyclization Carboxylic_Acid 3-(4-carboxyphenyl)propionic acid Acylium_Ion Acylium Ion Intermediate Carboxylic_Acid->Acylium_Ion Protonation & Dehydration PPA PPA (H⁺ source) Aromatic_Ring Aromatic Ring Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Ring->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation

Workflow for PPA-mediated Synthesis.
  • Dual Role of PPA: PPA acts as a Brønsted acid to protonate the carbonyl oxygen of the carboxylic acid, which activates it for intramolecular attack. It also serves as a powerful dehydrating agent, sequestering the water molecule formed during the cyclization and driving the equilibrium towards the product.

  • Viscosity and Temperature: The high viscosity of PPA can make stirring difficult at room temperature. Heating the reaction not only provides the necessary activation energy but also reduces the viscosity of the PPA, allowing for more efficient mixing.

  • Regioselectivity: For some substrates, the P₂O₅ content of the PPA can influence the regioselectivity of the cyclization. While this is less of a concern for the symmetrical precursor used here, it is a critical parameter to consider for more complex starting materials.[2]

Reproducibility and Troubleshooting
  • PPA Quality and Viscosity: The commercial availability of PPA with varying P₂O₅ content can affect its reactivity. Consistency in the source and grade of PPA is important for reproducibility. The high viscosity can also pose challenges for heat transfer and stirring, potentially leading to localized overheating.

  • Workup and Product Isolation: The workup requires quenching the highly viscous PPA in ice water, which can be challenging to perform efficiently. The product may sometimes be entrapped in the hydrolyzed phosphoric acid, requiring thorough and repeated extractions to ensure a good recovery.

  • Incomplete Reaction: Insufficient heating time or temperature can lead to incomplete conversion. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.

Verification of Synthesis: Characterization of this compound

A successful synthesis should be confirmed by analytical data that matches the expected structure.

  • Appearance: White to off-white or light brown solid.

  • Melting Point: 256-260 °C[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons (typically in the 7-8 ppm region), two methylene groups of the indanone ring (aliphatic region, likely around 2.5-3.5 ppm), and a carboxylic acid proton (a broad singlet, typically >10 ppm). The aromatic region would show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR: Expected signals would include a carbonyl carbon (ketone, ~200 ppm), a carboxylic acid carbonyl (~170 ppm), aromatic carbons (120-150 ppm), and two aliphatic methylene carbons.

Safety Considerations

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Polyphosphoric Acid (PPA): Corrosive and will cause severe burns upon contact. It is also highly viscous, especially when cold, which can make it difficult to handle. The hydrolysis of PPA in water is exothermic.

  • High Temperatures: Both protocols involve heating to high temperatures, which requires appropriate heating equipment (e.g., an oil bath with a temperature controller) and caution to avoid thermal burns.

Conclusion and Recommendations

Both the AlCl₃/NaCl melt and the PPA-mediated cyclization are viable and reported to be high-yielding methods for the synthesis of this compound.

  • The AlCl₃/NaCl protocol is a powerful, solvent-free method that can provide excellent yields. However, its reproducibility is highly dependent on the stringent exclusion of moisture and precise temperature control. The high temperatures and vigorous quench also pose greater safety challenges.

  • The PPA protocol offers a more operationally simple procedure with milder reaction temperatures. The main challenges lie in handling the viscous reagent and ensuring efficient product extraction during workup.

For laboratories equipped to handle highly moisture-sensitive reagents and high-temperature reactions, the AlCl₃/NaCl method can be very effective. For those seeking a more forgiving and operationally simpler procedure, the PPA method is a strong alternative. In either case, careful attention to the details outlined in this guide will be crucial for achieving a reproducible and successful synthesis of this valuable chemical intermediate.

References

The 1-Indanone Scaffold: A Privileged Framework in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1-indanone core, a bicyclic aromatic ketone, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and amenability to chemical modification have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various series of 1-indanone derivatives, focusing on their anticancer, neuroprotective, and antimicrobial properties. We will delve into the experimental data that underpins these relationships, offering researchers and drug development professionals a comprehensive resource to guide future design and optimization efforts.

Anticancer Activity: Targeting Tubulin and Cellular Proliferation

1-Indanone derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. A predominant mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[3][4]

Structure-Activity Relationship Insights

The anticancer potency of 1-indanone derivatives is intricately linked to the nature and position of substituents on both the indanone nucleus and appended aromatic rings.

  • Substitution at the 2-position: The introduction of a benzylidene moiety at the 2-position of the 1-indanone core is a common strategy that often yields highly potent anticancer agents. The electronic properties of the substituents on this benzylidene ring play a crucial role. For instance, electron-withdrawing groups can enhance activity.[1]

  • Substitution at the 3-position: Aryl substitutions at the 3-position have also been explored, with some derivatives showing significant anti-proliferative activity. The presence of methoxy groups on this aryl ring appears to be important for binding to the colchicine site of tubulin.[5]

  • Thiazolyl Hydrazone Derivatives: A series of 1-indanone thiazolyl hydrazone derivatives have shown remarkable efficacy against colon cancer cell lines.[3] The compound ITH-6, in particular, has demonstrated greater potency than the clinically used drug irinotecan.[3][4] The mechanism of action for these compounds also involves the inhibition of tubulin polymerization and the induction of reactive oxygen species.[3]

  • Spiroisoxazoline Derivatives: The creation of spiroisoxazoline derivatives of 1-indanone has led to compounds with selective COX-2 inhibitory activity and cytotoxicity against colorectal and breast cancer cell lines.[6]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 1-indanone derivatives against various human cancer cell lines, providing a quantitative comparison of their potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6Thiazolyl HydrazoneHT-29 (Colon)0.41 ± 0.19[3][4]
COLO 205 (Colon)0.98[7]
KM 12 (Colon)0.41[7]
Compound 9j2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[7]
HCT-116 (Colon)0.088[7]
THP-1 (Leukemia)0.12[7]
A549 (Lung)0.21[7]
(R)-9k3-ArylindanoneHCT-116 (Colon)Sub-micromolar[7]
Compound 1Gallic Acid-based IndanoneEhrlich Ascites Carcinoma (in vivo)54.3% tumor growth inhibition at 50 mg/kg[7]
Compound 4Hydroxybenzylidene-1-indanoneU-251 (Glioblastoma)Lower than Temozolomide[7]
Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay [7]

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of the 1-indanone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Cell Cycle Analysis by Flow Cytometry [7]

This protocol determines the effect of 1-indanone derivatives on the cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cancer cells with the test compounds for a specified time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a propidium iodide (PI) solution containing RNase A. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mechanism of Action: Tubulin Polymerization Inhibition

The diagram below illustrates the proposed mechanism by which certain 1-indanone derivatives inhibit cancer cell proliferation by targeting tubulin.

Indanone 1-Indanone Derivative Tubulin αβ-Tubulin Dimers Indanone->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle Prevents Formation CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Start Prepare Reagents (Buffer, DTNB, ATCI, Enzyme) Setup Set up 96-well plate (Buffer, DTNB, Inhibitor) Start->Setup Preincubation Add AChE Enzyme Pre-incubate Setup->Preincubation Initiate Add ATCI Substrate Preincubation->Initiate Measure Kinetic Measurement (Absorbance at 412 nm) Initiate->Measure Analyze Calculate % Inhibition Determine IC50 Measure->Analyze

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Indanone-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. The proper management and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Indanone-6-carboxylic acid, grounded in established safety principles and regulatory standards. Our approach is not merely procedural; it is designed to be a self-validating system that prioritizes the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Profile of this compound

Inferred Hazard Classification:

Hazard CategoryClassificationRationale
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)Based on data for 1-Indanone.[2]
Skin Corrosion/IrritationCategory 2 (Irritant)Precautionary assumption based on the carboxylic acid group and 1-indanone data.
Eye Damage/IrritationCategory 2A (Irritant)Precautionary assumption based on the carboxylic acid group and 1-indanone data.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)Based on data for 1-Indanone.[2]

This inferred hazard profile underscores the necessity of a meticulous and informed disposal process.

The Core of Safe Disposal: A Step-by-Step Protocol

The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5][6] The following protocol is designed to ensure compliance and safety.

Step 1: Waste Characterization and Segregation

The first and most critical step is to determine if the waste is hazardous.[7][8] Given the inferred hazards, any waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Unused or expired this compound in its solid form.

  • Liquid Waste: Solutions containing dissolved this compound.

  • Contaminated Labware: Items such as pipette tips, gloves, and glassware that have come into contact with the compound.

Crucially, do not mix this waste with other incompatible waste streams. [3] For instance, avoid mixing it with strong bases or oxidizing agents, as this could trigger a hazardous reaction.

Step 2: Proper Waste Containment and Labeling

Proper containment is essential to prevent accidental exposure and environmental contamination.[6][7]

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. The container should be labeled "Hazardous Waste: this compound, Solid."

  • Liquid Waste: Use a dedicated, leak-proof container designed for liquid chemical waste.[7] The container must be clearly labeled "Hazardous Waste: this compound, [Solvent], Liquid."

  • Contaminated Labware: Place in a designated, puncture-resistant container labeled "Hazardous Waste: Contaminated Labware with this compound." Sharps must be disposed of in a designated sharps container.[3]

All waste containers must be kept closed except when adding waste. [7]

Step 3: On-site Accumulation and Storage

Laboratories are typically considered Satellite Accumulation Areas (SAAs). Follow these guidelines for temporary storage:

  • Store waste containers in a designated, well-ventilated area away from ignition sources and incompatible materials.

  • Ensure all containers are properly sealed and labeled.

  • Do not accumulate more than 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste at an SAA.

Step 4: Arranging for Professional Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[9] The accepted and legally compliant method of disposal is through a licensed hazardous waste disposal company.[8][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Provide them with an accurate description of the waste, including its composition and quantity.

  • The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which will likely involve incineration.[3][9]

Emergency Procedures in Case of a Spill

In the event of an accidental release, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[2][9]

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material to contain the spill before collecting it for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Generation of This compound Waste char Characterize Waste: Solid, Liquid, or Contaminated Labware? start->char solid Solid Waste Container (Labeled) char->solid Solid liquid Liquid Waste Container (Labeled, Leak-proof) char->liquid Liquid labware Contaminated Labware Container (Labeled, Puncture-resistant) char->labware Contaminated store Store in Designated Satellite Accumulation Area solid->store liquid->store labware->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Licensed Hazardous Waste Disposal contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Indanone-6-carboxylic acid
Reactant of Route 2
1-Indanone-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.